molecular formula C11H14O3 B176554 Benzyl 2-hydroxy-2-methylpropanoate CAS No. 19444-23-6

Benzyl 2-hydroxy-2-methylpropanoate

Cat. No.: B176554
CAS No.: 19444-23-6
M. Wt: 194.23 g/mol
InChI Key: KLUBEEQODOBJQB-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-2-methylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,13)10(12)14-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUBEEQODOBJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552344
Record name Benzyl 2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19444-23-6
Record name Benzyl 2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to Benzyl 2-hydroxy-2-methylpropanoate (CAS 19444-23-6), a valuable ester in the fragrance and specialty chemical industries. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, field-proven insights into experimental choices, and step-by-step protocols for the most common synthetic methodologies. We will delve into the classic Fischer-Speier esterification, a robust Williamson-like synthesis via carboxylate alkylation, and the industrially relevant transesterification pathway. Each method is critically evaluated for its advantages, limitations, and practical considerations. The guide includes comparative data, detailed reaction mechanisms, and safety protocols to ensure both successful synthesis and safe laboratory practice.

Introduction and Strategic Importance

This compound, also known as benzyl 2-hydroxyisobutyrate, is an organic ester characterized by a pleasant, mild fruity aroma. Its molecular structure, combining a benzylic alcohol moiety with a sterically hindered α-hydroxy acid, makes it a subject of interest for both its organoleptic properties and its potential as a chemical intermediate. The tertiary alcohol group offers a site for further functionalization, while the ester linkage can be designed for controlled release applications.

The primary driver for its synthesis is its use in the formulation of fragrances and flavors.[1] Beyond this, α-hydroxy esters are a significant class of compounds in organic synthesis, serving as precursors to valuable molecules such as α-hydroxy ketones and, in the case of 2-hydroxyisobutyric acid derivatives, as a potential bio-based route to methacrylates.[2]

This guide will focus on the three principal pathways for the synthesis of this compound, providing the necessary detail for laboratory replication and process optimization.

Synthesis Methodologies: A Comparative Analysis

The selection of a synthetic route is dictated by factors such as starting material availability, required scale, desired purity, and equipment constraints. Here, we analyze three core methods.

Method 1: Fischer-Speier Esterification

This classical acid-catalyzed equilibrium reaction is a direct and atom-economical approach, reacting 2-hydroxyisobutyric acid with benzyl alcohol.[3][4] The primary challenge is the management of the water byproduct to drive the reaction towards completion.

Causality of Experimental Choices:

  • Catalyst: While strong mineral acids like sulfuric acid can be used, they often lead to side reactions, including dehydration of the tertiary alcohol or decomposition of the 2-hydroxyisobutyric acid.[5] An organic sulfonic acid, such as p-toluenesulfonic acid (p-TsOH), is preferred as it is less corrosive and minimizes side product formation.[3]

  • Water Removal: To overcome the unfavorable equilibrium of esterification, water must be removed as it is formed.[3][4] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[6]

  • Temperature: The reaction is conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic water removal.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product start Combine Reactants & Catalyst reflux Heat to Reflux with Dean-Stark Trap start->reflux cool Cool to RT reflux->cool wash Wash with NaHCO3 (aq) cool->wash extract Extract with Organic Solvent wash->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify (e.g., Vacuum Distillation) dry->purify end This compound purify->end

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 2-hydroxyisobutyric acid (1.0 eq.), benzyl alcohol (1.2 eq.), p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (approx. 2 mL per gram of carboxylic acid).

  • Reaction: Heat the mixture to reflux. Continuously remove the water that collects in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally, brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Method 2: Williamson-like Synthesis (Carboxylate Alkylation)

This method involves the SN2 reaction of a 2-hydroxyisobutyrate salt with a benzyl halide, typically benzyl bromide.[7][8] This approach avoids the need to remove water and often proceeds under milder temperature conditions, but it is less atom-economical as it generates a salt byproduct.

Causality of Experimental Choices:

  • Base and Salt Formation: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the subsequent alkylation. Sodium hydride (NaH) is a strong base that forms the sodium salt of the carboxylic acid, with hydrogen gas as the only byproduct.[9] Sodium bicarbonate can also be used, but may require a phase-transfer catalyst.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the cation of the salt without strongly solvating the nucleophilic carboxylate anion.[7] Caution is advised with NaH in DMF or acetonitrile at elevated temperatures, as the hydride can react with the solvent.[10]

  • Alkylating Agent: Benzyl bromide is a highly effective electrophile for SN2 reactions due to the primary nature of the carbon and the excellent leaving group ability of bromide.[7]

  • Catalyst: In some variations, a catalytic amount of potassium iodide (KI) can be added to perform an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide. A phase-transfer catalyst like tetrabutyldimonium iodide may be used with weaker bases.

Workflow Diagram: Williamson-like Synthesis

Williamson_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product deprotonate Deprotonate Acid with Base (e.g., NaH) in THF add_halide Add Benzyl Bromide deprotonate->add_halide react Stir at RT or Heat add_halide->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify (Flash Chromatography) dry->purify end This compound purify->end

Sources

Benzyl 2-hydroxy-2-methylpropanoate CAS number 19444-23-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 2-hydroxy-2-methylpropanoate (CAS 19444-23-6)

Authored by a Senior Application Scientist

Introduction and Strategic Overview

This compound, also known as benzyl 2-hydroxyisobutyrate, is an ester of significant interest in various scientific domains.[1] Characterized by a benzyl group attached to a 2-hydroxyisobutyrate moiety, this compound serves as a versatile building block in the synthesis of pharmaceuticals and acts as a specialty chemical in other industries.[2] Its structure, combining an aromatic ring, a stable ester linkage, and a tertiary alcohol, provides a unique set of properties that are leveraged in organic synthesis and material science.

This guide provides an in-depth technical examination of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, its practical applications, and the necessary safety protocols for its handling. The objective is to furnish the scientific community with a comprehensive and actionable understanding of this compound.

Physicochemical Profile

The compound is typically a colorless to pale yellow liquid with a characteristic pleasant, fruity odor.[2] Its moderate solubility in water is attributed to the hydroxyl group, while its benzyl and isobutyrate structures ensure solubility in common organic solvents.[2] This amphiphilic nature is a key consideration in designing reaction and purification protocols.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19444-23-6[2][3][4]
Molecular Formula C₁₁H₁₄O₃[3][5]
Molecular Weight 194.23 g/mol [2][3]
IUPAC Name This compound[5]
Synonyms Benzyl 2-hydroxy-2-methylpropionate, Benzyl 2-hydroxyisobutyrate[1]
Physical Form Liquid[2]
Purity (Typical) ≥95-97%[3][4]
Storage Conditions Room temperature, sealed in a dry environment[3]
SMILES CC(C)(C(=O)OCC1=CC=CC=C1)O[3][5]
InChI Key KLUBEEQODOBJQB-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through esterification. The choice of reactants and catalysts is critical to maximizing yield and minimizing side reactions, such as the decomposition of the parent acid or etherification of the alcohol, which can occur under harsh conditions like using sulfuric acid.[6]

Preferred Synthetic Pathway: Acid-Catalyzed Esterification

A robust and high-yield method involves the direct esterification of 2-hydroxyisobutyric acid with benzyl alcohol in the presence of an organic sulfonic acid catalyst.[6] This approach is favored for its milder conditions and higher selectivity compared to traditional mineral acid catalysis.

Synthesis_Workflow Reactants Starting Materials Acid 2-Hydroxyisobutyric Acid Alcohol Benzyl Alcohol Reaction Esterification Reaction (Toluene, 100-150°C) Acid->Reaction Alcohol->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup 1. Cool 2. Quench Catalyst Organic Sulfonic Acid (e.g., p-TsOH) Catalyst->Reaction Catalyst Purification Purification (Flash Chromatography) Workup->Purification Dry & Concentrate Product Benzyl 2-hydroxy-2- methylpropanoate (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound.

Alternative Pathway: Williamson-type Synthesis

An alternative route involves the reaction of the carboxylate salt of 2-hydroxy-2-methylpropanoic acid with benzyl bromide.[1] This method is effective but requires the pre-formation of the salt and uses a halogenated reagent.

Detailed Experimental Protocol (Acid-Catalyzed Esterification)

This protocol is a self-validating system, concluding with purification and characterization to ensure product integrity.

  • Reactor Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyisobutyric acid (1.0 eq), benzyl alcohol (1.2 eq), and an organic sulfonic acid catalyst like p-toluenesulfonic acid (0.05 eq). Use toluene as the solvent to facilitate azeotropic removal of water.

    • Causality: The Dean-Stark trap is crucial for driving the reaction equilibrium towards the product side by continuously removing the water byproduct, in accordance with Le Châtelier's principle.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction progress by tracking water collection in the Dean-Stark trap and periodically by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Causality: The bicarbonate wash is a critical step to remove the catalyst, preventing it from interfering with the subsequent purification or causing product degradation upon storage.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane.[1]

    • Causality: Flash chromatography is essential to separate the desired ester from unreacted benzyl alcohol and any non-polar byproducts, ensuring high purity of the final compound.

  • Validation: Characterize the purified fractions by NMR, FT-IR, and Mass Spectrometry to confirm the structure and assess purity before pooling the relevant fractions.

Analytical Characterization

Ensuring the identity and purity of this compound is paramount. A multi-technique approach is recommended for comprehensive validation.

Analytical_Workflow Sample Purified Sample (Post-Synthesis) HPLC Purity Assessment (RP-HPLC) Sample->HPLC NMR Structural Elucidation (¹H & ¹³C NMR) Sample->NMR MS Molecular Weight Confirmation (GC-MS or LC-MS) NMR->MS Corroboration FTIR Functional Group Analysis (FT-IR) NMR->FTIR Corroboration

Sources

An In-depth Technical Guide to the Physical Properties of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl 2-hydroxy-2-methylpropanoate (CAS No. 19444-23-6), a key organic ester with applications in pharmaceutical synthesis and as a flavoring agent. This document details its fundamental identifiers, physicochemical characteristics, spectral data, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and the determination of its key physical properties, offering a vital resource for laboratory and development settings.

Introduction

This compound is an organic compound characterized by the presence of a benzyl ester group and a tertiary alcohol functionality. Its unique structure imparts specific physical and chemical properties that are of interest in various scientific disciplines, particularly in the synthesis of more complex molecules. Understanding these properties is paramount for its effective application, handling, and safety in a research and development environment.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

digraph "molecule" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
  node [shape=plaintext];
  edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="CH₂", pos="-2.1,1.2!"]; O1 [label="O", pos="-2.8,0!"]; C8 [label="C=O", pos="-4.2,0!"]; C9 [label="C", pos="-5.6,0!"]; O2 [label="OH", pos="-6.3,1.2!"]; C10 [label="CH₃", pos="-6.3,-1.2!"]; C11 [label="CH₃", pos="-4.9,-1.2!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- C7; C7 -- O1; O1 -- C8; C8 -- C9; C9 -- O2; C9 -- C10; C9 -- C11; }

Figure 2: Fischer Esterification Workflow.

Materials:

  • 2-Hydroxyisobutyric acid

  • Benzyl alcohol

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyisobutyric acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.[1][2][3][4]

Materials:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or microburner

Procedure:

  • Add a small amount of this compound to the small test tube.

  • Place the capillary tube (sealed end up) into the test tube.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer assembly into the Thiele tube, making sure the oil level is above the side arm.

  • Gently heat the side arm of the Thiele tube with a small flame.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[5][6][7]

Materials:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • This compound

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Insert the stopper, allowing excess liquid to escape through the capillary.

  • Carefully wipe the outside of the pycnometer dry.

  • Weigh the filled pycnometer and record the mass (m₂).

  • Measure the temperature of the liquid.

  • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful physical constant for liquid identification.[8][9][10][11][12]

Materials:

  • Abbe refractometer

  • Dropper

  • This compound

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Using a clean dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms and allow the liquid to spread into a thin film.

  • Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

  • Use the dispersion correction knob to eliminate any color fringe at the borderline, making it sharp and clear.

  • Adjust the measurement knob to align the borderline with the crosshairs in the eyepiece.

  • Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. The compilation of its identification, physicochemical characteristics, spectral data, and safety information, along with detailed experimental protocols, serves as a comprehensive resource for professionals in research and drug development. Adherence to the outlined procedures and safety precautions will ensure the accurate and safe handling and application of this important chemical compound.

References

  • Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Retrieved from [Link]

  • Thiele tube. (n.d.). In Wikipedia. Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • 3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved from [Link]

  • Pycnometer. (2008, February 24). Chemical Engineering | University of Utah. Retrieved from [Link]

  • Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

  • 3 Ways to Measure Density Know-How, Hints, and More. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

  • Specialized test procedure—Procedure for density determination. (2017, June 5). Retrieved from [Link]

  • Melting Point: Using the Thiele Tube. (n.d.). Timstar. Retrieved from [Link]

  • Operating Instructions for Abbé Refractometers. (2009, August 11). Truman ChemLab. Retrieved from [Link]

  • Abbe Zeiss refractometer. (n.d.). Retrieved from [Link]

  • Lab 2: Refractive Index and Snell's Law. (n.d.). Retrieved from [Link]

  • How to Use a Refractometer (Abbe). (2016, October 8). YouTube. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. (n.d.). Chemsrc. Retrieved from [Link]

Sources

Benzyl 2-hydroxy-2-methylpropanoate structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Benzyl 2-hydroxy-2-methylpropanoate

Introduction: Unveiling the Molecular Architecture

This compound (CAS No: 19444-23-6) is an organic ester of significant interest in synthetic chemistry and materials science.[1][2] Its molecular structure, comprising a benzylic ester linked to a tertiary hydroxy acid moiety, presents a unique combination of functional groups that dictate its chemical behavior and potential applications. Accurate structural elucidation is paramount for quality control, reaction monitoring, and predicting its physicochemical properties. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in fundamental principles and field-proven methodologies. We will explore the synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile.

Infrared (IR) Spectroscopy: Mapping Functional Group Topography

1.1 Theoretical Framework: The 'Why' of IR Analysis

Infrared spectroscopy is a foundational technique for identifying the functional groups present within a molecule. Covalent bonds vibrate at specific frequencies corresponding to the infrared region of theelectromagnetic spectrum. When the frequency of IR radiation matches the natural vibrational frequency of a bond, absorption occurs, creating a peak in the IR spectrum. For this compound, we anticipate characteristic absorptions for its hydroxyl, ester carbonyl, and aromatic functionalities.[3][4] This allows for a rapid, non-destructive confirmation of the molecule's core chemical features.

1.2 Predicted IR Absorption Profile

The structural components of this compound lead to a predictable IR spectrum. The presence of the tertiary alcohol is expected to produce a broad O-H stretching band, while the ester group will be characterized by a strong C=O stretch and distinct C-O stretches.[5][6]

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale & Expected Appearance
Hydroxyl (-OH)O-H Stretch3500 - 3200A broad, strong peak resulting from intermolecular hydrogen bonding.[7][8]
Alkyl C-HC-H Stretch2985 - 2850Sharp, medium-to-strong peaks from the methyl and benzyl CH₂ groups.[5]
Aromatic C-HC-H Stretch3100 - 3000Weaker, sharp peaks characteristic of sp² C-H bonds in the benzene ring.
Ester Carbonyl (C=O)C=O Stretch1750 - 1735A very strong, sharp absorption, which is one of the most prominent peaks in the spectrum.[6]
Aromatic RingC=C Bends1600, 1450Medium-to-weak absorptions from the stretching of the benzene ring.
Ester/Alcohol C-OC-O Stretch1300 - 1000Two or more strong, distinct peaks, confirming the ester and alcohol linkages.[3]

1.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a standard method for obtaining a high-quality IR spectrum of a liquid sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

1.4 Visualization: IR Analysis Workflow

Caption: Workflow for IR spectral acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

2.1 Theoretical Framework: Probing the Nuclear Environment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It exploits the magnetic properties of atomic nuclei (specifically ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at unique frequencies (chemical shifts) that are highly dependent on their local electronic environment.

2.2 ¹H NMR Analysis: Proton Counting and Connectivity

The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).

  • Predicted ¹H NMR Data (400 MHz, CDCl₃, TMS)

Label (Structure) Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
a~7.35Multiplet5HAromatic Protons (C₆H₅): These protons are deshielded by the aromatic ring current.
b~5.20Singlet2HBenzylic Protons (-OCH₂Ph): Deshielded by the adjacent ester oxygen and the aromatic ring. It is a singlet as there are no protons on the adjacent carbon.
c~3.50Singlet1HHydroxyl Proton (-OH): Chemical shift is variable and depends on concentration and solvent. It is a broad singlet that may exchange with D₂O.
d~1.55Singlet6HMethyl Protons (-C(CH₃)₂): These two methyl groups are chemically equivalent and have no adjacent protons, resulting in a single sharp peak.[9]

2.3 ¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to molecular symmetry, some carbons may be chemically equivalent.

  • Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label (Structure) Chemical Shift (δ, ppm) Assignment & Rationale
1~176Ester Carbonyl (C=O): Carbonyl carbons are highly deshielded and appear far downfield.[10]
2~135Aromatic Quaternary (C-ipso): The aromatic carbon attached to the benzylic group.
3, 4, 5128.7 - 128.0Aromatic CH Carbons (C-ortho, C-meta, C-para): A cluster of signals for the protonated aromatic carbons.
6~75Quaternary Carbon (C-OH): The carbon bearing the hydroxyl and two methyl groups.
7~67Benzylic Carbon (-OCH₂Ph): The carbon of the CH₂ group, deshielded by the adjacent oxygen.
8~26Methyl Carbons (-C(CH₃)₂): The two methyl carbons are equivalent due to symmetry and appear upfield.[11]

2.4 Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10] Cap the tube and gently invert to dissolve the sample completely.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Tuning and Shimming: The instrument automatically tunes to the correct frequency and shims the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum first, followed by the ¹³C NMR spectrum. Standard pulse programs are used for both experiments.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Puzzle

3.1 Theoretical Framework: Ionization and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). The M⁺• peak confirms the molecular weight of the compound. Excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides crucial structural information.[12]

3.2 Predicted Mass Spectrum and Fragmentation Pathways

The molecular formula C₁₁H₁₄O₃ gives a molecular weight of 194.23 g/mol .[2] The high-resolution mass spectrum should confirm this exact mass.

  • Molecular Ion: A peak at m/z = 194 corresponding to [C₁₁H₁₄O₃]⁺•.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium ion. This will produce an intense base peak.[12]

      • [C₁₁H₁₄O₃]⁺• → [C₇H₇]⁺ (m/z = 91 , Base Peak) + •OOC-C(OH)(CH₃)₂

    • Alpha Cleavage: Cleavage of the bond adjacent to the quaternary carbon.

      • [C₁₁H₁₄O₃]⁺• → [M - CH₃]⁺ (m/z = 179 )

    • Loss of the Carboxybenzyl Moiety:

      • [C₁₁H₁₄O₃]⁺• → [C(OH)(CH₃)₂]⁺ (m/z = 59 )

3.3 Visualization: Proposed MS Fragmentation

MS_Fragmentation cluster_frags Key Fragments MolIon Molecular Ion [C₁₁H₁₄O₃]⁺• m/z = 194 Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) MolIon->Tropylium Benzylic Cleavage Frag179 [M - CH₃]⁺ m/z = 179 MolIon->Frag179 Loss of Methyl Frag59 [C(OH)(CH₃)₂]⁺ m/z = 59 MolIon->Frag59 Loss of C₈H₇O₂•

Caption: Key fragmentation pathways for this compound in EI-MS.

3.4 Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a 70 eV electron beam.

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.

  • Data Output: A mass spectrum is generated, plotting ion relative abundance versus m/z.

Conclusion: A Unified Structural Verdict

The combination of IR, NMR, and MS provides an unambiguous structural confirmation of this compound. IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups. Mass spectrometry establishes the correct molecular weight and reveals characteristic fragmentation patterns, such as the hallmark m/z 91 tropylium ion. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive atomic-level map, detailing the precise connectivity and chemical environment of every proton and carbon atom. This integrated analytical workflow represents a robust, self-validating system for structural elucidation, ensuring the highest degree of scientific integrity for research and development professionals.

References

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry. [Link]

  • IR Spectra: Acids, Alcohols, Esters. Scribd. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. Chemsrc. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate - 1H NMR Spectrum. SpectraBase. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. [Link]

  • proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]

  • Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

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The Solubility Profile of Benzyl 2-hydroxy-2-methylpropanoate in Organic Solvents: A Technical and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Benzyl 2-hydroxy-2-methylpropanoate (CAS 19444-23-6), a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. In the absence of extensive published quantitative solubility data, this document offers a robust theoretical framework for predicting its solubility in a range of common organic solvents. Furthermore, it presents detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in their specific applications. This guide is designed to be a practical resource, bridging the gap between theoretical understanding and experimental execution in the laboratory.

Introduction: The Significance of this compound and its Solubility

This compound is a notable organic ester, characterized by the presence of a benzyl group, a hydroxyl group, and a methyl group attached to a propanoate backbone. Its molecular structure imparts a unique combination of polarity and lipophilicity, making its interaction with various solvents a critical factor in its application. Understanding the solubility of this compound is paramount for a variety of applications, including:

  • Reaction Chemistry: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity of products in synthetic pathways where this compound is a reactant or intermediate.

  • Purification Processes: Crystallization, a common method for purifying solid compounds, is highly dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of active pharmaceutical ingredients (APIs) and their intermediates directly impacts drug delivery, bioavailability, and the overall efficacy of the final product.

Given the pivotal role of solubility, this guide aims to equip researchers with the necessary knowledge to both predict and experimentally determine the solubility of this compound in relevant organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 19444-23-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 289.7 °C at 760 mmHgN/A
XLogP3 1.5N/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 3N/A

The presence of a hydroxyl (-OH) group allows this compound to act as a hydrogen bond donor, while the oxygen atoms in the ester and hydroxyl groups can act as hydrogen bond acceptors. The benzyl group contributes to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.

Theoretical Framework for Predicting Solubility

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by a balance of the following interactions:

  • Van der Waals Forces: These are weak, non-specific attractions that exist between all molecules. The benzyl and methyl groups of the ester will interact with nonpolar solvents primarily through these forces.

  • Dipole-Dipole Interactions: The ester and hydroxyl groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The ability of the hydroxyl group to donate a hydrogen bond and the oxygen atoms to accept hydrogen bonds is a significant factor in its solubility in protic solvents like alcohols.

Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Predicted Solubility Profile:
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe ability of both the solute and solvent to engage in hydrogen bonding will be the dominant and favorable interaction.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to HighThe polar functional groups of the solute will interact favorably with the dipoles of these solvents. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar benzyl group will interact favorably with these solvents through van der Waals forces. However, the polar hydroxyl and ester groups will be disfavored, limiting overall solubility. Toluene may show slightly better solubility than hexane due to potential π-π stacking interactions with the benzyl ring.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the solute, leading to reasonable solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep1 Accurately weigh excess solute prep2 Add a known volume of solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place vials in a thermostatically controlled shaker prep3->equil1 equil2 Agitate at a constant temperature until equilibrium is reached equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw supernatant using a syringe sample1->sample2 sample3 Filter the supernatant sample2->sample3 sample4 Dilute the filtrate to a known volume sample3->sample4 sample5 Analyze the concentration of the diluted sample sample4->sample5 calc1 Determine the concentration of the saturated solution sample5->calc1 calc2 Calculate solubility (e.g., in g/100mL or mol/L) calc1->calc2

Figure 1: Experimental workflow for the determination of solubility using the isothermal shake-flask method.

Detailed Procedure
  • Preparation of Solvent Systems: Prepare a series of vials for each solvent to be tested.

  • Addition of Solute and Solvent: To each vial, add an excess amount of this compound to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial. Record the exact amount of solute added. Then, add a known volume or mass of the solvent to each vial.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

  • Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

Theoretical Models for Solubility Prediction

For a more quantitative prediction of solubility, several theoretical models can be employed. These models can provide valuable insights, especially in the early stages of research and for solvent screening.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that the total cohesive energy of a liquid is the sum of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of the solute and the solvent can be calculated, with smaller distances indicating higher solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility. It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This method can provide highly accurate solubility predictions without the need for experimental data, making it a valuable tool for in silico screening of solvents.

The following diagram illustrates the conceptual relationship between solute-solvent interactions and solubility.

solubility_interactions cluster_solute Solute: this compound cluster_solvent Solvent cluster_interactions Intermolecular Interactions solute Solute Molecule solute_polar Polar Groups (-OH, -COO-) solute->solute_polar contributes to solute_nonpolar Nonpolar Groups (Benzyl, Methyl) solute->solute_nonpolar contributes to h_bond Hydrogen Bonding solute_polar->h_bond dipole Dipole-Dipole solute_polar->dipole vdw Van der Waals solute_nonpolar->vdw solvent Solvent Molecule solvent->h_bond solvent->dipole solvent->vdw solubility Solubility h_bond->solubility dipole->solubility vdw->solubility

Figure 2: Conceptual diagram of the intermolecular interactions governing the solubility of this compound in a solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a strong theoretical understanding of its physicochemical properties allows for reliable qualitative predictions. The amphiphilic nature of the molecule, with its capacity for hydrogen bonding and its nonpolar regions, suggests a high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and lower solubility in nonpolar solvents.

For researchers, scientists, and drug development professionals requiring precise quantitative data, this guide provides a detailed and robust experimental protocol for the determination of solubility using the isothermal shake-flask method. By combining the theoretical predictions with empirical data generated through this protocol, a comprehensive understanding of the solubility profile of this compound can be achieved, enabling informed decisions in synthesis, purification, and formulation development.

References

An In-depth Technical Guide to the Spectral Analysis of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic analysis of Benzyl 2-hydroxy-2-methylpropanoate. As experimental spectra for this specific compound are not consolidated in publicly accessible databases, this document serves as an expert-level interpretation, predicting the spectral outcomes based on fundamental principles and data from structurally analogous compounds. This approach mirrors the process of structural elucidation for novel or sparsely characterized molecules in a drug development pipeline, emphasizing causal logic behind spectral features.

Introduction and Molecular Characteristics

This compound is a tertiary hydroxy ester. Its structure combines a stable benzylic ester group with a sterically hindered tertiary alcohol moiety. Spectroscopic analysis is indispensable for confirming its molecular structure, assessing purity, and identifying potential impurities or degradation products. This guide will systematically deconstruct its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Properties

A summary of the core physicochemical properties is essential before delving into the spectral data.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Benzyl 2-Hydroxy-2-MethylpropionateN/A
CAS Number 19444-23-6N/A
Molecular Formula C₁₁H₁₄O₃N/A
Molecular Weight 194.23 g/mol N/A
Chemical Structure

The connectivity of this compound is foundational to interpreting its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of the molecule's carbon-hydrogen framework. The analysis is presented for both proton (¹H) and carbon-13 (¹³C) nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show five distinct signals. The causality for these predictions stems from the unique electronic environment of each proton group. The chemical shifts are predicted based on known values for similar functional groups, such as those observed in methyl 3-(benzyl(2-hydroxyethyl)amino)propionate for the benzyl moiety.[1]

Signal LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale and Expert Insights
a Ar-H 7.30 - 7.45Multiplet (m)5HThese protons are on the phenyl ring. Their chemical shift is characteristic of aromatic protons. The multiplet arises from complex spin-spin coupling between the ortho, meta, and para protons.
b -O-CH₂ -Ph~5.20Singlet (s)2HThese benzylic protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They appear as a singlet because there are no adjacent protons for coupling.
c -OH ~3.0 - 4.0Singlet (s, broad)1HThe hydroxyl proton signal is a singlet and often broad. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by D₂O exchange, where the peak disappears.
d -C(OH )(CH₃ ₂)1.55Singlet (s)6HThe two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. They are shielded and appear as a sharp singlet upfield, integrating to 6 protons.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule. Predictions are based on analogous structures like benzyl propionate for the ester and aromatic carbons.[2]

Signal LabelCarbon TypePredicted δ (ppm)Rationale and Expert Insights
e C =O (Ester)~175The carbonyl carbon of the ester group is significantly deshielded by the two adjacent oxygen atoms, resulting in a signal in the far downfield region.
f Ar-C (Quaternary)~135This is the ipso-carbon of the phenyl ring, bonded to the benzylic CH₂ group. Its signal is typically weaker than protonated carbons.
g Ar-C H (para)~129The para-carbon of the monosubstituted benzene ring.
h Ar-C H (ortho)~128.5The two ortho-carbons are equivalent by symmetry.
i Ar-C H (meta)~128The two meta-carbons are also equivalent by symmetry.
j -C (OH)(CH₃)₂~73This quaternary carbon is bonded to the hydroxyl group and two methyl groups. The electronegative oxygen causes a significant downfield shift.
k -O-C H₂-Ph~67The benzylic carbon is shifted downfield due to the attached oxygen atom.
l -C(OH)(C H₃)₂~26The two equivalent methyl carbons are in a shielded, aliphatic environment, appearing far upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted spectrum for this compound is based on the characteristic vibrational frequencies of its ester and tertiary alcohol moieties, with reference to similar structures.[3][4]

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation and Causality
~3450 O-H stretch (alcohol)Strong, BroadThe broadness of this peak is a hallmark of intermolecular hydrogen bonding, a direct consequence of the tertiary hydroxyl group. This self-validating feature confirms the presence of the -OH group.
3100-3000 C-H stretch (aromatic)MediumThese vibrations correspond to the C-H bonds on the phenyl ring.
2990-2940 C-H stretch (aliphatic)MediumThese signals arise from the stretching of C-H bonds in the methyl and benzylic methylene groups.
~1730 C=O stretch (ester)Strong, SharpThis is one of the most intense and diagnostically significant peaks in the spectrum. Its position is characteristic of a saturated, non-conjugated ester carbonyl group.
1605, 1495, 1455 C=C stretch (aromatic)Medium-WeakThese absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1250, ~1150 C-O stretch (ester & alcohol)StrongThese strong bands correspond to the C-O single bond stretching vibrations of both the ester linkage and the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. The electron ionization (EI) technique is assumed for this analysis.

Molecular Ion and Predicted Fragmentation

The molecular ion (M⁺•) peak is expected at an m/z corresponding to the molecular weight of the compound (194.23). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For benzyl esters, cleavage of the benzylic C-O bond is a dominant pathway due to the exceptional stability of the resulting benzyl cation.[5][6]

m/z ValueProposed FragmentFormulaRationale and Expert Insights
194 [M]⁺• (Molecular Ion)[C₁₁H₁₄O₃]⁺•The parent ion. Its presence confirms the molecular weight of the compound.
91 Benzyl Cation (Tropylium) [C₇H₇]⁺This is predicted to be the base peak . Its high abundance is due to the formation of the highly stable, resonance-stabilized tropylium ion after cleavage of the benzylic C-O bond. This is a classic fragmentation pattern for benzyl-containing compounds.
103 [M - C₇H₇O]⁺[C₄H₇O₂]⁺Loss of a benzyloxy radical.
59 [C₃H₇O]⁺[C(OH)(CH₃)₂]⁺Alpha-cleavage next to the carbonyl group, forming a stable tertiary carbocation stabilized by the hydroxyl group.
Key Fragmentation Pathway

The primary fragmentation pathway involves the formation of the tropylium ion, which is a definitive marker for the benzyl group.

G M [M]⁺• m/z = 194 frag91 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) M->frag91 - •C₄H₇O₃ frag59 [C(OH)(CH₃)₂]⁺ m/z = 59 M->frag59 - •C₈H₇O₂ frag103 [C₄H₇O₃]• Radical frag135 [M - C₃H₇O]⁺ Radical

Caption: Predicted major fragmentation pathway in EI-MS.

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following self-validating protocols should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds and its residual proton peak (~7.26 ppm) does not typically interfere with key signals.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the gold standard for ¹H and ¹³C NMR as it provides a sharp singlet at 0.00 ppm for calibration, is chemically inert, and is volatile for easy removal.

  • Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal resolution.

  • Acquisition : Acquire the ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans). For ¹³C, more scans are required due to the low natural abundance of the isotope (typically 128-1024 scans).

  • Validation Check : For ¹H NMR, confirm the disappearance of the -OH peak upon adding a drop of D₂O and re-acquiring the spectrum. This validates the assignment of the hydroxyl proton.

IR Spectroscopy Protocol
  • Sample Preparation : As the compound is likely a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) method is ideal. Apply a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample and no dilution, ensuring the spectrum is representative of the pure compound.

  • Background Collection : Before running the sample, run a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O absorptions from the final spectrum.

  • Acquisition : Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : Perform the automatic background subtraction. The resulting spectrum should show a flat baseline outside of the absorption bands.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction : Introduce the sample via a direct insertion probe or, for purity analysis, through a gas chromatograph (GC-MS). GC-MS is the preferred method as it separates the analyte from any volatile impurities, ensuring the mass spectrum is of the pure compound.

  • Ionization : Use a standard electron ionization (EI) energy of 70 eV. This energy level is an industry standard that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.

  • Mass Analysis : Scan a mass range that encompasses the expected molecular weight and key fragments (e.g., m/z 40-300).

  • Validation : The presence of the expected molecular ion at m/z 194 and the base peak at m/z 91 serves as a self-validating system, confirming both the molecular weight and the presence of the characteristic benzyl moiety.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen backbone, IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups, and mass spectrometry validates the molecular weight while revealing a characteristic fragmentation pattern dominated by the stable tropylium ion. This detailed, predictive analysis, grounded in established spectroscopic principles and data from analogous molecules, provides a robust framework for the identification and quality control of this compound in a research and development setting.

References

  • Aitken, R. A., & Hunt, J. D. D. (2025). Elucidation of some reactions of methyl 3-(benzyl(2-hydoxyethyl)amino)propionate using NMR. St Andrews Research Repository. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Gupta, U., et al. (2021). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Available at: [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

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An In-depth Technical Guide to Benzyl 2-hydroxy-2-methylpropanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzyl 2-hydroxy-2-methylpropanoate (CAS No. 19444-23-6), a versatile building block with growing relevance in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, commercial availability, and potential applications.

Chemical Identity and Properties

This compound is a carboxylate ester characterized by a benzyl group attached to a 2-hydroxy-2-methylpropanoate moiety. This unique structure, featuring a tertiary alcohol and an ester functional group, makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 19444-23-6[1][2][3]
Molecular Formula C₁₁H₁₄O₃[1][3]
Molecular Weight 194.23 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms Benzyl 2-Hydroxy-2-Methylpropionate[1]
Appearance Expected to be a liquid[4]
Purity Typically ≥95% - 97%[1][3]
SMILES CC(C)(O)C(=O)OCC1=CC=CC=C1[1][3]

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the Fischer-Speier esterification of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.

Reaction Principle: Fischer-Speier Esterification

Fischer esterification is a classic organic reaction that involves the formation of an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst.[5][6][7][8] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed.[6][8]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[7][9]

Fischer Esterification Mechanism CarboxylicAcid 2-hydroxy-2-methylpropanoic acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H⁺ BenzylAlcohol Benzyl Alcohol AcidCatalyst H⁺ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Benzyl Alcohol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester This compound ProtonatedEster->Ester - H⁺ Water Water

Caption: Fischer esterification of 2-hydroxy-2-methylpropanoic acid.

Detailed Experimental Protocol (General Procedure)

To a solution of 2-hydroxy-2-methylpropanoic acid in a suitable solvent (e.g., toluene), an equimolar amount or a slight excess of benzyl alcohol is added.A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is then introduced.The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.The reaction progress is monitored by techniques like thin-layer chromatography (TLC).Upon completion, the reaction mixture is cooled and worked up by washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

Purification

The crude product is typically a yellow liquid and can be purified by flash chromatography on silica gel.[4] A common eluent system for this purification is a mixture of ethyl acetate and petroleum ether.[4]

Commercial Availability

This compound is commercially available from several chemical suppliers, primarily for research and development purposes. The purity of the commercially available product is generally high, often exceeding 95%.

Table 2: Commercial Suppliers

SupplierPurityCatalog Number
AChemBlock97%U138457[3]
BLD Pharm-19444-23-6[9]
ChemScene≥95%CS-0060866[1]

Applications in Research and Drug Development

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis.

Role as a Synthetic Intermediate

The presence of both a hydroxyl group and an ester functionality allows for a variety of subsequent chemical transformations. The tertiary hydroxyl group can be a site for further functionalization or can be eliminated to introduce a double bond. The benzyl ester can be deprotected under mild hydrogenolysis conditions to reveal the carboxylic acid, which can then be coupled with amines or other nucleophiles to form more complex molecules.

Derivatives of benzyl esters are explored for their potential biological activities, including antifungal properties.[10] The synthesis of bioactive molecules often involves the use of ester intermediates to modify the properties of the parent compound.[11]

Synthetic Potential Start This compound Deprotection Deprotection (e.g., Hydrogenolysis) Start->Deprotection Functionalization Hydroxyl Group Functionalization Start->Functionalization CarboxylicAcid 2-hydroxy-2-methylpropanoic acid Deprotection->CarboxylicAcid FurtherDerivatives Further Derivatives Functionalization->FurtherDerivatives Amide Amide Derivatives CarboxylicAcid->Amide Amide Coupling

Caption: Synthetic utility of this compound.

Potential in Bioactive Molecule Synthesis

Hydroxy acids and their esters are important structural motifs in many biologically active natural products and synthetic drugs. The 2-hydroxy-2-methylpropanoate core is a simple chiral or achiral building block that can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy. The synthesis of various bioactive molecules, including those with potential applications in cosmetics, often utilizes hydroxy acid derivatives.[11]

Spectroscopic Analysis

While a publicly available, comprehensive set of spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, the quaternary carbon bearing the hydroxyl and methyl groups, and the methyl carbons.

  • IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group (around 1730 cm⁻¹) and a broad absorption for the O-H stretching of the hydroxyl group (around 3400 cm⁻¹).

Safety and Handling

For any chemical, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling. The following is a summary of general safety precautions based on the SDS of similar chemical compounds.

Hazard Identification

Based on data for related compounds, this compound may be harmful if swallowed.[12] It is important to avoid ingestion and inhalation.

Handling and Storage
  • Handling: Use in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry place.[4] Keep away from heat, sparks, and open flames.[4]

First Aid Measures
  • If Swallowed: Rinse mouth and seek medical attention.[12]

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

Conclusion

This compound is a commercially available chemical with significant potential as a building block in organic synthesis and drug discovery. Its straightforward synthesis via Fischer esterification and the presence of versatile functional groups make it an attractive starting material for the preparation of more complex molecules. While its specific applications are still emerging, its structural features suggest a promising role in the development of novel bioactive compounds. Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies.

References

  • Chemsrc. Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

  • PubMed. Design, Synthesis, Bioactivity, and Tentative Exploration of Action Mode for Benzyl Ester-Containing Derivatives. [Link]

  • PubMed Central (PMC). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • YouTube. Fischer Esterification | Mechanism + Easy TRICK!. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

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A Comprehensive Technical Guide to the Safe Handling of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scope

Benzyl 2-hydroxy-2-methylpropanoate (CAS No. 19444-23-6) is an organic ester utilized as a laboratory chemical and building block in chemical synthesis.[1][2] With the molecular formula C₁₁H₁₄O₃, its structure incorporates a benzyl group and a hydroxy acid ester, suggesting potential for specific reactivity and biological interactions.[1]

A critical review of available safety literature reveals that the toxicological properties of this specific compound have not been fully investigated.[3][4] This data gap necessitates a conservative and rigorous approach to safety and handling. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for risk assessment and the implementation of robust safety protocols. The causality behind each recommendation is explained to empower laboratory personnel to make informed safety decisions. The protocols herein are designed as self-validating systems, ensuring a high degree of safety when handling this and other chemicals with incomplete toxicological profiles.

Section 2: Hazard Identification & Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this process must account for both documented information and potential hazards inferred from its chemical structure and data on analogous compounds.

Physical and Chemical Properties

Understanding the fundamental properties of a substance is the first step in assessing its potential for physical hazards and environmental fate.

PropertyValueSource
CAS Number 19444-23-6[1][2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1]
Synonyms Benzyl 2-hydroxy-2-methylpropionate[1]
Boiling/Melting Point Data not available
Density Data not available

Note: The absence of comprehensive physical data requires treating the substance as potentially combustible and avoiding exposure to high heat or ignition sources as a precautionary measure.

GHS Classification and Potential Hazards

While a complete, universally adopted GHS classification is not available, supplier data provides crucial starting points for hazard assessment.

  • GHS Pictogram: A GHS07 "Exclamation Mark" pictogram is associated with this compound.[1] This indicates one or more of the following potential hazards:

    • Acute Toxicity (oral, dermal, inhalation), Category 4 (Harmful)

    • Skin Irritation, Category 2

    • Eye Irritation, Category 2

    • Skin Sensitization, Category 1

    • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Irritation or Narcotic Effects)

  • Signal Word: Warning[1]

Causality of Potential Hazards:

  • Acute Oral Toxicity: Related compounds like 2-Hydroxy-2-methylpropiophenone are classified as "Harmful if swallowed" (H302).[5][6] It is prudent to assume a similar level of oral toxicity for this compound.

  • Skin and Eye Irritation: Esters and alcohols can be irritating to skin and mucous membranes. Data for similar compounds explicitly lists "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319).[7] Direct contact must be avoided.

  • Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.[3][7] This is a common hazard for volatile or semi-volatile organic compounds.

Risk Assessment Workflow

The following workflow provides a self-validating system for approaching work with this compound. It mandates a conservative approach in the face of incomplete data.

cluster_prep Phase 1: Pre-Experimental Assessment cluster_eval Phase 2: Hazard Evaluation & Control Definition cluster_exec Phase 3: Execution A Identify Compound (CAS: 19444-23-6) B Review Authoritative Sources (SDS, Peer-Reviewed Literature) A->B Gather Data C Identify Critical Data Gaps (e.g., Full Toxicology, Reactivity) B->C Analyze D Assess Known & Potential Hazards (GHS07, Irritation, Acute Toxicity) C->D Inform E Assume 'Not Fully Investigated' Status D->E Apply Precautionary Principle F Define Mandatory Control Measures (Engineering & PPE) E->F Determine G Implement Controls & Proceed with Experiment F->G Execute Safely A Task Assessment B Small-Scale Transfer (<10g, in fume hood) A->B Low Risk C Large-Scale Reaction or Spill A->C High Risk D Level D PPE (Lab Coat, Goggles, Gloves) B->D Select E Level C PPE (Chemical Suit, Goggles/Face Shield, Respirator, Double Gloves) C->E Select

Logic for selecting appropriate PPE levels based on task risk.

Section 4: Protocols for Safe Handling & Storage

Adherence to standardized protocols is essential for ensuring reproducible safety.

Step-by-Step Handling Protocol
  • Pre-Operation:

    • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Don all required PPE as specified in Section 3.2.

    • Prepare all necessary equipment and reagents to minimize time spent handling the open container.

    • Designate a specific area within the fume hood for the procedure.

  • Dispensing & Handling:

    • Handle the container with care to avoid dropping.

    • Slowly open the container to release any potential pressure.

    • Use spatulas or pipettes for transfers to minimize the generation of dust or aerosols.

    • Keep the container sealed when not in immediate use.

    • Avoid contact with skin, eyes, and clothing. [3][8]3. Post-Operation:

    • Securely seal the container.

    • Decontaminate all equipment and the work surface within the fume hood.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water. [3][5]

Storage Requirements

Improper storage can lead to degradation, reaction, or spills.

  • Conditions: Store in a cool, dry, and well-ventilated area. [3][4][8]* Container: Keep the container tightly closed to prevent leakage or contamination. [3][4]* Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these may cause hazardous reactions. [3]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding physician.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][9][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [3][10]
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. [3][10]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3][6][10]
Spill Response Protocol
  • Evacuate & Alert: Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. [3][5]5. Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. [3][6]6. Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

  • Dispose: Seal the waste container and dispose of it through the institution's hazardous waste program. [6]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray. [4][5]* Hazards: Thermal decomposition may produce toxic gases such as carbon monoxide and carbon dioxide. [7]* Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [3][4]

Section 6: Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Procedure: All waste containing this compound, including empty containers and contaminated absorbents, must be disposed of as hazardous waste. [6]* Compliance: Disposal must be conducted through a licensed and approved waste management company. [4][5]Adhere strictly to all applicable federal, state, and local environmental regulations. [5]Do not pour waste down the drain. [4]

Section 7: Conclusion

This compound is a compound that demands a high level of respect and caution due to its incompletely characterized toxicological profile. The foundational principles for its safe handling are containment , vigilance , and preparedness . By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can effectively minimize the risk of exposure and ensure a safe laboratory environment. Always treat chemicals with unknown hazards as potentially dangerous.

Section 8: References

  • Chemos GmbH & Co.KG. (2021-05-11). Safety Data Sheet: 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • Chemsrc. prop-2-enyl 2-hydroxy-2-methylpropanoate | CAS#:19444-21-4. Retrieved from [Link]

  • Fisher Scientific. (2023-09-25). SAFETY DATA SHEET - Methyl 2-hydroxyisobutyrate. Retrieved from [Link]

  • Chemsrc. Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. Retrieved from [Link]

  • Watson International. Safety Data Sheet - 2-hydroxy-2-methyl-1-phenyl-1-propanone. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on benzyl 2-hydroxypropionate. Food and Chemical Toxicology, 50 Suppl 2, S333-S336. Retrieved from [Link]

  • ChemSynthesis. benzyl 2-methylpropanoate - 103-28-6. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzyl 4-Hydroxybenzoate, 98%. Retrieved from [Link]

  • NIST. benzyl 2-methylpropanoate. Retrieved from [Link]

  • Australian Government Department of Health. (2016-07-01). Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025-09-12). Personal Protective Equipment. Retrieved from [Link]

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An In-depth Technical Guide to Benzyl 2-hydroxy-2-methylpropanoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-hydroxy-2-methylpropanoate, also known as benzyl 2-hydroxyisobutyrate, is an organic compound with the chemical formula C₁₁H₁₄O₃. It is the benzyl ester of 2-hydroxy-2-methylpropanoic acid (an alpha-hydroxy acid). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this versatile molecule, tailored for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 19444-23-6[1][2]

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol [1]

  • Appearance: Typically a liquid

  • SMILES: CC(C)(O)C(=O)OCC1=CC=CC=C1[1]

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in readily available historical records. Its development is intrinsically linked to the broader history of alpha-hydroxy acids (AHAs) . The pioneering work of Dr. Eugene J. Van Scott and Dr. Ruey J. Yu in the 1970s revolutionized dermatology by demonstrating the therapeutic effects of AHAs on various skin conditions. Their research into the ability of these acids to treat ichthyosis and other hyperkeratotic disorders laid the groundwork for the widespread use of AHAs in cosmetic and pharmaceutical formulations.

The synthesis and study of esters of these alpha-hydroxy acids, such as the benzyl ester of 2-hydroxy-2-methylpropanoic acid, would have been a natural progression of this research, aimed at modifying the parent acid's properties, such as solubility, skin penetration, and scent. The benzyl group, in particular, is a common choice for esterification in medicinal and cosmetic chemistry due to its relative stability and its frequent contribution to a pleasant fragrance.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established organic chemistry reactions. The primary methods involve the esterification of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol or the reaction of a salt of the acid with a benzyl halide.

Fischer-Speier Esterification

This classic method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol.

Reaction:

Causality behind Experimental Choices:

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

  • Reaction Conditions: The reaction is typically carried out under reflux to increase the reaction rate. To drive the equilibrium towards the product side, it is common to either use an excess of one of the reactants (usually the less expensive one, benzyl alcohol in this case) or to remove the water formed during the reaction using a Dean-Stark apparatus or a drying agent.

Experimental Protocol: Fischer-Speier Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-hydroxy-2-methylpropanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Williamson-type Ester Synthesis

This method involves the reaction of a carboxylate salt with an alkyl halide. In this case, the sodium or potassium salt of 2-hydroxy-2-methylpropanoic acid is reacted with benzyl bromide or benzyl chloride.

Reaction:

Causality behind Experimental Choices:

  • Base: A base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), is used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically used to dissolve the carboxylate salt and facilitate the Sₙ2 reaction.

  • Leaving Group: Benzyl bromide is often preferred over benzyl chloride as bromide is a better leaving group, leading to a faster reaction rate.

Experimental Protocol: Williamson-type Ester Synthesis [3]

  • Salt Formation: To a solution of 2-hydroxy-2-methylpropanoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add sodium hydride (1.0 eq) portion-wise at a reduced temperature (e.g., 0 °C). Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Reaction: To the suspension of the sodium salt, add benzyl bromide (1.0 eq) and a catalytic amount of potassium iodide (KI) to facilitate the reaction. Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by flash chromatography on silica gel (e.g., using a mixture of ethyl acetate and petroleum ether as the eluent) to afford the pure benzyl ester.[3]

Transesterification

While less common for the direct synthesis of this specific ester, transesterification could be employed by reacting a simple ester of 2-hydroxy-2-methylpropanoic acid (e.g., the methyl or ethyl ester) with benzyl alcohol in the presence of an acid or base catalyst.

Reaction:

Causality behind Experimental Choices:

  • Catalyst: Both acid and base catalysts can be used. The choice depends on the stability of the reactants and products to the reaction conditions.

  • Reaction Conditions: To drive the equilibrium, the lower-boiling alcohol (methanol in this case) is typically removed by distillation as it is formed.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 2-hydroxy-2-methylpropanoic_acid 2-hydroxy-2- methylpropanoic acid Fischer_Esterification Fischer-Speier Esterification 2-hydroxy-2-methylpropanoic_acid->Fischer_Esterification H⁺ Williamson_Synthesis Williamson-type Synthesis 2-hydroxy-2-methylpropanoic_acid->Williamson_Synthesis Base Benzyl_alcohol Benzyl alcohol Benzyl_alcohol->Fischer_Esterification Benzyl_bromide Benzyl bromide Benzyl_bromide->Williamson_Synthesis Product Benzyl 2-hydroxy-2- methylpropanoate Fischer_Esterification->Product Williamson_Synthesis->Product

Caption: Key synthetic routes to this compound.

Applications

While specific, large-scale industrial applications of this compound are not extensively documented, its chemical nature suggests potential uses in several areas, primarily leveraging the properties of both the alpha-hydroxy acid and the benzyl moieties.

  • Cosmetics and Personal Care: As a derivative of an alpha-hydroxy acid, it may be used in skincare formulations for its potential exfoliating and moisturizing properties, similar to other AHAs.[4] The benzyl group could also contribute a mild, pleasant fragrance and act as a preservative. Benzyl alcohol, a related compound, is used as a preservative in cosmetics.[5][6] Benzyl benzoate, another benzyl ester, is used as a solvent, fragrance component, and stabilizer in cosmetic formulations.[7]

  • Fragrance Industry: Benzyl esters are widely used in the fragrance industry for their characteristic scents. While the primary scent profile of this compound is not well-defined in public literature, it is plausible that it could be used as a fragrance component or a fixative in perfumes and other scented products. Benzyl 2-hydroxypropionate is used as a fragrance ingredient.[8]

  • Polymer Chemistry: The parent acid, 2-hydroxyisobutyric acid, has been identified as an interesting building block for polymer synthesis.[9][10] The benzyl ester could potentially serve as a monomer or a modifying agent in the synthesis of specialty polymers, imparting specific properties such as thermal stability or altered solubility.

  • Pharmaceutical Synthesis: The core structure of this molecule could serve as a chiral intermediate in the synthesis of more complex, enantiomerically pure pharmaceutical compounds.[11] The benzyl group is a common protecting group for carboxylic acids in multi-step organic synthesis.

Data Summary

PropertyValueSource
CAS Number 19444-23-6[1][2]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Purity (Typical) 97%[1]

Conclusion

This compound is a compound of interest at the intersection of cosmetic science, fragrance chemistry, and organic synthesis. While its specific history of discovery is not widely chronicled, its existence is a logical extension of the significant research into alpha-hydroxy acids. The synthetic routes to this molecule are well-established, relying on fundamental and robust organic reactions. Its potential applications, though not yet fully realized on a large industrial scale, are promising, particularly in the formulation of advanced cosmetic and personal care products, as a specialty fragrance ingredient, and as a building block in polymer and pharmaceutical chemistry. Further research into the specific biological and physical properties of this compound is warranted to fully unlock its potential.

References

  • SIELC Technologies. (2018, February 16). Benzyl 2-methylpropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-Benzyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • López, S., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Dudley, G. B., & López, S. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Aitken, R. A., & Hunt, J. D. D. (2025, January 12). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). benzyl 2-methylpropanoate. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on benzyl 2-hydroxypropionate. Food and Chemical Toxicology, 50 Suppl 2, S333–S336. [Link]

  • Chemsrc. (2025, August 26). Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. Retrieved from [Link]

  • NIST. (n.d.). benzyl 2-methylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester.
  • Rohwerder, T., & Müller, R. H. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Microbial cell factories, 9, 15. [Link]

  • H&M Group. (2024, February). H&M GROUP CHEMICAL RESTRICTIONS 2024. Retrieved from [Link]

  • Rohwerder, T., & Müller, R. H. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Microbial cell factories, 9, 15. [Link]

  • Szymańska, E., et al. (2024). A Survey of Preservatives Used in Cosmetic Products. Cosmetics, 11(2), 39. [Link]

  • Slate. (2025, March 26). What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Anil Reddy, B. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research, 1(1), 27-32. [Link]

  • Demirelli, K., et al. (2025, August 6). Polymers based on benzyl methacrylate: Synthesis via atom transfer radical polymerization, characterization, and thermal stabilities. ResearchGate. [Link]

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Methodological & Application

Application Note: The Role of α-Hydroxyketones in Photopolymerization with a Focus on Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of α-hydroxyketone photoinitiators in free-radical polymerization. While the topic specified is Benzyl 2-hydroxy-2-methylpropanoate, a structural analysis reveals it to be a benzyl ester. This fundamentally distinguishes it from the class of α-hydroxyketone photoinitiators, which rely on a specific ketone structure for their mechanism of action. To provide a scientifically accurate and practical guide for researchers, scientists, and drug development professionals, this note will elucidate these critical structural differences. We will then focus on a closely related and commercially significant α-hydroxyketone, 2-Hydroxy-2-methylpropiophenone , as a representative and functional example. This guide details the photochemical mechanisms, provides validated experimental protocols, and offers insights into optimizing photopolymerization processes for applications ranging from industrial coatings to biomedical hydrogels.

Introduction: The Critical Role of Structure in Photoinitiation

Photopolymerization, the process of using light to initiate a polymerization reaction, is a cornerstone of modern materials science. It offers rapid, solvent-free, and spatially controlled curing, making it indispensable in fields like adhesives, 3D printing, and dental materials.[1][2] The efficiency of this process hinges on the photoinitiator, a molecule that absorbs light energy and converts it into reactive species—typically free radicals—that initiate polymerization.

Photoinitiators are broadly classified by their mechanism of radical generation.[3] Norrish Type I photoinitiators are particularly efficient as they undergo a unimolecular bond cleavage (α-cleavage) upon UV irradiation to produce two radical fragments directly.[4][5] A prominent family within this class is the α-hydroxyketones.

The compound specified for this note, this compound (CAS 19444-23-6), has the following structure: C₆H₅CH₂OC(=O)C(OH)(CH₃)₂.[6] It is an ester. In contrast, the archetypal α-hydroxyketone photoinitiator, 2-Hydroxy-2-methylpropiophenone (CAS 7473-98-5), has the structure C₆H₅C(=O)C(OH)(CH₃)₂. The key difference is the presence of a ketone (a carbonyl group directly bonded to two carbon atoms) versus an ester (a carbonyl group bonded to one carbon and one oxygen). This distinction is paramount, as the Norrish Type I α-cleavage mechanism is characteristic of ketones, not esters.

Therefore, to deliver a functional and reliable guide, this application note will use 2-Hydroxy-2-methylpropiophenone as the primary subject for all mechanistic discussions and protocols. This compound is a highly effective and widely studied Type I photoinitiator, making it an ideal model for understanding this class of molecules.[7][8]

Physicochemical Properties of Representative α-Hydroxyketones

A successful photopolymerization experiment begins with understanding the initiator's fundamental properties. The choice of initiator must align with the light source and the chemical environment of the formulation.

Property2-Hydroxy-2-methylpropiophenoneThis compound
CAS Number 7473-98-519444-23-6[9][10]
Synonyms Darocur® 1173, HMPPBenzyl 2-hydroxyisobutyrate[11]
Molecular Formula C₁₀H₁₂O₂C₁₁H₁₄O₃[6][9]
Molecular Weight 164.20 g/mol 194.23 g/mol [6][9]
Appearance Colorless to pale yellow liquid[7]Data not widely available
Density ~1.077 g/mL at 25 °CData not widely available
Boiling Point 102-103 °C at 4 mmHgData not widely available
UV Absorption (λmax) ~245 nm, 280 nm, 331 nm[12]Not characterized as a photoinitiator
Solubility Soluble in most organic solvents and monomers[7]Data not widely available

Note: The properties of 2-Hydroxy-2-methylpropiophenone are well-documented due to its widespread use as a photoinitiator. Data for this compound is limited to basic chemical identifiers.

Mechanism of Photoinitiation: The Norrish Type I Reaction

Upon absorbing UV light, typically in the 250-380 nm range, 2-Hydroxy-2-methylpropiophenone is promoted to an excited singlet state, which rapidly converts to a more stable triplet state via intersystem crossing.[5] From this excited state, the molecule undergoes a highly efficient α-cleavage at the bond between the carbonyl group and the quaternary carbon.[3][7] This Norrish Type I reaction generates two distinct free radicals: a benzoyl radical and a ketyl radical.[13] Both radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.[14]

The high efficiency of this process is a key advantage of α-hydroxyketone initiators.[15] The unimolecular nature of the radical generation makes it faster and less susceptible to quenching by other components in the formulation compared to Type II initiators, which require a co-initiator.[16]

G cluster_0 Mechanism of 2-Hydroxy-2-methylpropiophenone PI Photoinitiator (Ground State) PI_excited Excited Triplet State PI->PI_excited UV Light (hν) Radicals Benzoyl Radical + Ketyl Radical PI_excited->Radicals α-Cleavage (Norrish Type I) Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Photochemical pathway of a Type I α-hydroxyketone initiator.

Application Protocols for Photopolymerization

The following protocols provide a validated starting point for using 2-Hydroxy-2-methylpropiophenone in common polymerization scenarios. Optimization of initiator concentration, light intensity, and exposure time is recommended for specific applications.

Protocol 1: Bulk Photopolymerization of an Acrylate Resin

This protocol is suitable for curing coatings, adhesives, and 3D printing resins where a solvent-free system is desired.

Materials & Equipment:

  • 2-Hydroxy-2-methylpropiophenone (Photoinitiator)

  • Trimethylolpropane triacrylate (TMPTA) or other acrylate/methacrylate monomer/oligomer

  • Glass vial or petri dish

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inerting

  • Broadband UV lamp (e.g., medium-pressure mercury lamp) or LED lamp (365 nm) with known intensity (mW/cm²)

  • Micropipette

Procedure:

  • Formulation: In a glass vial, weigh the desired amount of monomer/oligomer blend. Add the photoinitiator at a concentration of 0.5% to 4.0% by weight. For example, to a 10.0 g sample of TMPTA, add 0.2 g (2.0 wt%) of 2-Hydroxy-2-methylpropiophenone.

  • Mixing: Mix thoroughly with a magnetic stirrer in the dark or under amber light until the initiator is fully dissolved.

  • Sample Preparation: Dispense the liquid formulation onto a substrate (e.g., glass slide) or into a mold to the desired thickness.

  • Oxygen Inhibition Mitigation: Oxygen is a potent inhibitor of free-radical polymerization. Purge the sample surface with a gentle stream of nitrogen for 30-60 seconds immediately before and during UV exposure.

  • UV Curing: Expose the sample to UV light. The required time and intensity will vary. A typical starting point is an intensity of 50-100 mW/cm² for 5-30 seconds.

  • Cure Assessment: After exposure, check the sample for cure. The surface should be tack-free (not sticky to the touch). The degree of cure can be quantified more rigorously using techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the acrylate C=C peak (~1635 cm⁻¹).

Protocol 2: Hydrogel Synthesis via Solution Photopolymerization

This protocol is adapted for biomedical applications where biocompatible, water-swollen networks are required.

Materials & Equipment:

  • 2-Hydroxy-2-methylpropiophenone (Photoinitiator)

  • Poly(ethylene glycol) diacrylate (PEGDA, MW 3400)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Sterile syringe filters (0.22 µm)

  • UV lamp (365 nm)

  • Molds (e.g., PDMS spacers between glass slides)

Procedure:

  • Precursor Solution: Prepare a 10% (w/v) solution of PEGDA in PBS. For example, dissolve 1.0 g of PEGDA in 10 mL of PBS.

  • Initiator Addition: Prepare a stock solution of the photoinitiator in a suitable solvent if needed (though it has some water solubility). Add the initiator to the PEGDA solution to a final concentration of 0.1% to 0.5% (w/v). The amount of photoinitiator should be minimized in biomedical applications to reduce potential cytotoxicity.[17][18]

  • Mixing & Filtering: Mix gently until the initiator is dissolved. Sterilize the final precursor solution by passing it through a 0.22 µm syringe filter.

  • Molding: Pipette the solution into the desired molds.

  • UV Curing: Expose the molds to a low-intensity UV light source (~5-20 mW/cm² at 365 nm) for 60-300 seconds. Lower intensity and longer exposure times are often used to ensure homogeneous network formation and minimize cell damage if encapsulating biologics.

  • Post-Cure Processing: Carefully remove the cured hydrogels from the molds. Swell them in fresh PBS for 24-48 hours to remove any unreacted components and reach equilibrium. The swelling ratio can be calculated as (Mass_swollen - Mass_dry) / Mass_dry.

G cluster_workflow General Photopolymerization Workflow Formulate 1. Formulate (Monomer + Initiator) Mix 2. Mix (Dissolve Initiator) Formulate->Mix Dispense 3. Dispense (Mold/Substrate) Mix->Dispense Inert 4. Inert (Remove O₂) Dispense->Inert Cure 5. UV Cure (Initiate & Propagate) Inert->Cure Assess 6. Assess (Tack-free, FTIR) Cure->Assess

Caption: A generalized workflow for laboratory-scale photopolymerization.

Safety and Handling

Proper handling of photoinitiators and monomers is essential for laboratory safety. Always consult the Safety Data Sheet (SDS) for specific compounds before use.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with UV protection, and a lab coat at all times.[19]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[20][21]

  • UV Radiation Hazard: UV light can cause severe skin and eye damage. Ensure all UV sources are properly shielded and that UV-blocking safety glasses are worn.

  • Storage: Store photoinitiators in a cool, dark place, away from direct sunlight, in tightly sealed containers.

  • Disposal: Dispose of uncured resins and chemical waste in accordance with local and institutional regulations. Do not pour liquid resin down the drain.

Conclusion

While this compound is not a functional photoinitiator due to its ester structure, the closely related α-hydroxyketone, 2-Hydroxy-2-methylpropiophenone, is a highly efficient and versatile Norrish Type I photoinitiator. Its ability to rapidly generate free radicals upon UV exposure through a unimolecular cleavage mechanism makes it a valuable tool for a wide array of applications. By understanding its photochemical mechanism and following validated protocols, researchers can effectively harness the power of photopolymerization to create advanced materials with tailored properties.

References

  • Tintoll. (n.d.). Free Radical Photoinitiators - Type I.
  • Benchchem. (2025). A Comparative Guide to Norrish Type I Photoinitiators for Researchers and Drug Development Professionals.
  • Bomar Blog. (2022). Photoinitiators Formulation Overview.
  • ResearchGate. (n.d.). Norrish type of photoinitiation of the radical polymerization for type I photoinitiators.
  • Wikipedia. (n.d.). Norrish reaction.
  • ECHEMI. (n.d.). Benzyl 2-Hydroxy-2-Methylpropionate Formula - 19444-23-6.
  • ChemScene. (n.d.). This compound - 19444-23-6.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one.
  • Chemsrc. (2025). Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - 2-Hydroxy-2-methylpropiophenone.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzyl benzoate.
  • Fisher Scientific. (2008). SAFETY DATA SHEET - Propanoic acid, 2-hydroxy-2-methyl-, methyl ester.
  • Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Hydroxy-2-methylpropiophenone: A Versatile Photoinitiator.
  • BenchChem. (n.d.). 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one.
  • Sigma-Aldrich. (n.d.). Photoinitiators.
  • ChemicalBook. (2023). 2-Hydroxy-2-methylpropiophenone: properties and applications.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-2-methylpropiophenone 97%.
  • PubMed. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing.
  • NIH. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions.
  • AChemBlock. (n.d.). Benzyl 2-Hydroxy-2-methylpropionate 97%.
  • Cayman Chemical. (2023). PRODUCT INFORMATION - 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone.
  • Benchchem. (n.d.). A Comparative Analysis of Photoinitiator Efficacy: 2-Hydroxy-1,3-diphenylpropan-1-one versus Benzoin and Other.
  • MDPI. (2022). Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology.
  • MDPI. (2024). Photoinitiators for Medical Applications—The Latest Advances.
  • ResearchGate. (2025). Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology.
  • BLD Pharm. (n.d.). 19444-23-6|this compound.
  • NIH. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure.

Sources

Application Note: The Mechanism and Application of α-Hydroxyketone Photoinitiators in UV Curing

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: This document focuses on the widely utilized and well-documented Type I photoinitiator, 2-Hydroxy-2-methyl-1-phenyl-1-propanone (CAS: 7473-98-5), commonly known in the industry by trade names such as Darocur® 1173 or Irgacure® 1173. This compound is a canonical example of the α-hydroxyketone class of photoinitiators. While the user query specified "Benzyl 2-hydroxy-2-methylpropanoate," that specific ester is not commonly documented as a photoinitiator. It is highly probable that the intended subject was the propiophenone derivative, which is a cornerstone of free-radical UV curing technology. This guide will therefore detail the mechanism and application of 2-Hydroxy-2-methyl-1-phenyl-1-propanone as a representative and highly relevant model.

Introduction to UV Curing and the Role of Photoinitiators

Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or dry inks, coatings, adhesives, and other materials.[1] This technology offers significant advantages over traditional thermal curing, including high-speed processing, reduced energy consumption, and the elimination of volatile organic compounds (VOCs). The entire process is driven by a key component in the formulation: the photoinitiator .

Photoinitiators are compounds that, upon absorption of UV light, generate reactive species—typically free radicals or cations—that initiate the polymerization of monomers and oligomers in the formulation.[1] They are broadly classified into two categories:

  • Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon UV exposure to directly generate free radicals.[2][3] They are known for their high efficiency and rapid cure speeds. The α-hydroxyketone family, including our subject compound, is a prime example of this class.

  • Type II Photoinitiators (Hydrogen Abstraction Type): These initiators require a co-initiator or synergist (often an amine) to generate radicals. The photoinitiator absorbs light and enters an excited state, which then abstracts a hydrogen atom from the co-initiator, creating the initiating radical.[3][4]

This guide will provide an in-depth exploration of the mechanism of action for 2-Hydroxy-2-methyl-1-phenyl-1-propanone, a quintessential Type I photoinitiator, and provide detailed protocols for its application and analysis in a research and development setting.

The Photochemical Mechanism of Action

2-Hydroxy-2-methyl-1-phenyl-1-propanone is a highly efficient photoinitiator due to its propensity to undergo a specific photochemical reaction known as a Norrish Type I α-cleavage .[5][6] This process is a rapid and direct pathway from light absorption to the generation of polymer-initiating radicals.

The mechanism can be dissected into three primary steps:

  • Photoexcitation: The process begins when the carbonyl group (C=O) of the molecule absorbs a photon of UV light, typically in the 300-350 nm range.[3] This absorption elevates the molecule from its stable ground state (S₀) to an electronically excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state is short-lived and can rapidly undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).[5] This triplet state is the key precursor to the cleavage event.

  • α-Cleavage: From the excited triplet state, the molecule undergoes extremely rapid homolytic cleavage of the carbon-carbon bond positioned alpha (α) to the carbonyl group.[5][7] This bond scission is the defining step of the Norrish Type I reaction and results in the formation of two distinct free radical species: a Benzoyl Radical and a 2-hydroxy-2-propyl Radical .

Both of these radical species are highly reactive and can independently initiate the polymerization of unsaturated monomers and oligomers (e.g., acrylates, methacrylates) present in the formulation.[5] This dual-radical generation contributes to the high efficiency of the curing process.

G cluster_0 Photochemical Mechanism of 2-Hydroxy-2-methyl-1-phenyl-1-propanone cluster_1 Resulting Radicals A Ground State (S₀) 2-Hydroxy-2-methyl-1-phenyl-1-propanone B UV Photon Absorption (λ ≈ 300-350 nm) C Excited Singlet State (S₁) B->C D Intersystem Crossing (ISC) C->D Fast E Excited Triplet State (T₁) F Norrish Type I α-Cleavage E->F Rapid Bond Scission G Formation of Two Free Radicals H Benzoyl Radical G->H I 2-hydroxy-2-propyl Radical G->I J Initiation of Polymerization (Reaction with Monomers) H->J I->J

Figure 1: Mechanism of radical generation via α-cleavage.

Key Performance Characteristics & Data

The selection of a photoinitiator is governed by its performance characteristics, which must align with the resin system and the UV light source. 2-Hydroxy-2-methyl-1-phenyl-1-propanone is favored for its balanced properties, particularly in clear and non-pigmented systems.

PropertyValue / CharacteristicSignificance in Application
Chemical Class α-HydroxyketoneBelongs to the Type I (cleavage) family of photoinitiators.[7]
CAS Number 7473-98-5Unique identifier for the chemical substance.[8]
Appearance Colorless to pale yellow liquidAllows for use in clear coatings without imparting color.[6]
UV Absorption Max (λmax) ~245 nm, with tails extending to ~350 nmEfficiently absorbs light from common medium-pressure mercury UV lamps.[3]
Mechanism Norrish Type I α-CleavageHigh-efficiency radical generation leads to rapid curing.[5]
Key Advantage Low YellowingThe photoproducts are less likely to cause yellowing upon aging or sun exposure.[9]
Typical Concentration 0.5% - 5.0% by weightConcentration impacts cure speed and final polymer mechanical properties.[10]

Application Protocols

The following protocols are designed for research and development professionals to evaluate and utilize 2-Hydroxy-2-methyl-1-phenyl-1-propanone in UV-curable formulations.

Protocol 1: Standard UV Curing of a Clear Acrylate Coating

This protocol provides a fundamental workflow for preparing and curing a simple acrylate-based coating. The objective is to achieve a tack-free, fully cured film.

A. Materials and Reagents:

  • Photoinitiator: 2-Hydroxy-2-methyl-1-phenyl-1-propanone (e.g., Darocur® 1173)

  • Oligomer: Urethane Diacrylate or Epoxy Acrylate

  • Monomer (Diluent): Trimethylolpropane Triacrylate (TMPTA) or similar

  • Substrate: Glass slides, metal panels, or plastic films

  • Equipment: Laboratory balance, magnetic stirrer, film applicator (e.g., drawdown bar), UV curing system (e.g., conveyor or spot cure with a medium-pressure mercury lamp).

B. Sample Formulation:

ComponentFunctionWeight Percentage (%)
Urethane DiacrylateOligomer (provides backbone properties)60%
TMPTAMonomer (reduces viscosity, increases crosslink density)37%
2-Hydroxy-2-methyl-1-phenyl-1-propanone Photoinitiator 3%

C. Step-by-Step Procedure:

  • Formulation: In a light-blocking container (e.g., an amber vial), weigh and combine the oligomer and monomer.

  • Mixing: Place a small magnetic stir bar in the vial and mix until the solution is homogeneous.

  • Initiator Addition: Add the 2-Hydroxy-2-methyl-1-phenyl-1-propanone to the mixture. Continue stirring in a dark environment until it is fully dissolved. Causality Note: It is critical to protect the formulation from ambient UV light to prevent premature polymerization.

  • Application: Apply a thin film of the formulation onto the desired substrate using a drawdown bar (e.g., 25 µm wire-wound bar) to ensure a consistent thickness.

  • Curing: Immediately place the coated substrate under the UV lamp. Expose the film to a controlled dose of UV radiation. A typical dose for a clear coating might be 500-1000 mJ/cm².

  • Verification: After curing, test the film for tackiness by lightly touching it with a cotton ball. A fully cured film will be tack-free. Further tests like solvent resistance (e.g., MEK rub test) can quantify the degree of cure.

Protocol 2: Quantifying Curing Kinetics with Real-Time Infrared (RT-IR) Spectroscopy

This advanced protocol allows for the precise measurement of the polymerization rate by monitoring the disappearance of the acrylate double bond peak in real-time.

A. Principle:

Acrylate monomers have a characteristic infrared absorption peak around 810 cm⁻¹ corresponding to the C=C double bond. As polymerization proceeds, these double bonds are consumed. RT-IR spectroscopy tracks the decrease in the area of this peak during UV exposure, providing a direct measure of the conversion rate.[4]

B. Equipment:

  • FT-IR Spectrometer equipped with a photopolymerization accessory.

  • UV Light Source (collimated beam directed at the sample chamber).

  • Liquid sample cell (e.g., BaF₂ plates with a defined spacer).

  • The formulated UV-curable resin from Protocol 1.

C. Step-by-Step Procedure:

  • Sample Preparation: Place a small drop of the liquid formulation between two BaF₂ plates separated by a thin spacer (e.g., 15 µm) to create a film of known thickness.

  • Baseline Spectrum: Place the sample holder in the FT-IR spectrometer and record a baseline IR spectrum before UV exposure.

  • Initiate Real-Time Scan: Configure the software to collect spectra continuously (e.g., 2 scans per second).

  • Start UV Exposure: After a few seconds of baseline collection, open the shutter to the UV lamp to begin irradiating the sample.

  • Monitor Reaction: Continue collecting spectra until the acrylate peak at ~810 cm⁻¹ no longer decreases, indicating the reaction has reached its maximum conversion.

  • Data Analysis:

    • Normalize the spectra against an internal standard peak that does not change during the reaction (e.g., a carbonyl peak at ~1720 cm⁻¹).

    • Calculate the percentage conversion at each time point using the formula: Conversion (%) = [1 - (Area_t / Area_0)] * 100 where Area_t is the area of the 810 cm⁻¹ peak at time t, and Area_0 is the initial peak area.

    • Plot the conversion (%) versus time (s) to generate the polymerization kinetics curve.

G cluster_workflow RT-IR Experimental Workflow prep 1. Prepare Formulation (Oligomer + Monomer + Initiator) sample 2. Create Thin Film (Between BaF₂ Plates) prep->sample baseline 3. Acquire Baseline IR Spectrum (UV Off) sample->baseline start_scan 4. Initiate Real-Time Data Collection baseline->start_scan uv_on 5. Open UV Shutter (Start Curing) start_scan->uv_on monitor 6. Monitor Disappearance of Acrylate Peak (~810 cm⁻¹) uv_on->monitor uv_off 7. Close UV Shutter (Reaction Complete) monitor->uv_off Peak area is stable analyze 8. Analyze Data (Calculate Conversion vs. Time) uv_off->analyze

Figure 2: Workflow for kinetic analysis using RT-IR.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cure / Tacky Surface 1. Insufficient UV dose (energy).2. Oxygen inhibition at the surface.3. Photoinitiator concentration is too low.1. Increase exposure time or lamp intensity.2. Cure in an inert (nitrogen) atmosphere; for some systems, a Type II initiator can be added to improve surface cure.3. Increase initiator concentration in increments of 0.5%.
Yellowing of Cured Film 1. Photoinitiator byproducts.2. Over-curing (excessive UV exposure).1. While 2-Hydroxy-2-methyl-1-phenyl-1-propanone is low-yellowing, consider alternative initiators like phosphine oxides for ultra-clear applications.2. Optimize the UV dose to the minimum required for a full cure.
Poor Adhesion to Substrate 1. Substrate surface contamination.2. Formulation incompatibility with the substrate.1. Thoroughly clean and degrease the substrate before application.2. Add adhesion promoters to the formulation or pre-treat the substrate (e.g., corona treatment).

Conclusion

2-Hydroxy-2-methyl-1-phenyl-1-propanone is a highly effective and versatile Type I photoinitiator that serves as a cornerstone in the field of UV curing. Its mechanism of action, centered on a rapid and efficient α-cleavage reaction, enables the fast and controlled generation of free radicals for photopolymerization. By understanding its photochemical pathway and performance characteristics, researchers and drug development professionals can effectively formulate and optimize advanced materials for a wide array of applications, from industrial coatings to biomedical hydrogels.[10] The protocols provided herein offer a robust framework for both practical application and in-depth kinetic analysis, empowering users to leverage this technology with precision and confidence.

References

  • Guangdong Lencolo New Material Co., LTD. (2025). The Role of Photoinitiators in UV Curing. Guangdong Lencolo New Material Co., LTD. 1

  • Polymer Science and Material Development. (2026). The Rise of Type I Photoinitiators: A Leap in UV Curing Technology. Polymer Science Insights. 2

  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. 3

  • Mariusz Galek, et al. (2021). The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. National Institutes of Health (NIH).

  • J.P. Fouassier, et al. (n.d.). Photocuring Activity of Several Commercial, Near UV Activated Photoinitiators in Clear and Pigmented Systems. Manchester Metropolitan University. 4

  • BenchChem. (n.d.). 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one. BenchChem.

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-2-methylpropiophenone 97. Sigma-Aldrich.

  • P.A.T. Products. (n.d.). 1173 Photoinitiator 2-Hydroxyl-2-methylpropiophenone. P.A.T. Products.

  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of 2-Benzyl-2-dimethylamino-1-(4- morpholinophenyl)-1-butanone (Irgacure 369). BenchChem.

  • ChemicalBook. (n.d.). 2-Hydroxy-2-methyl-1-phenyl-1-propanone: A Versatile Photoinitiator for Polymerization Processes. ChemicalBook.

  • Sonia Kudłacik-Kramarczyk, et al. (2022). Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. MDPI.

  • ChemicalBook. (2019). 2-Hydroxy-2-methylpropiophenone- an effective photoinitiator. ChemicalBook.

  • ChemicalBook. (2023). 2-Hydroxy-2-methylpropiophenone: properties and applications. ChemicalBook.

Sources

Application Notes and Protocols for Hydrogel Synthesis Using Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of Benzyl 2-hydroxy-2-methylpropanoate as a photoinitiator in the synthesis of hydrogels for biomedical research, with a focus on drug delivery and tissue engineering. We delve into the underlying chemical mechanisms, provide detailed, adaptable protocols for hydrogel fabrication, and discuss critical parameters that influence the final properties of the hydrogel network. This document is intended to serve as a practical resource for researchers, enabling the rational design and synthesis of biocompatible hydrogels with tunable characteristics.

Introduction: The Role of this compound in Photopolymerization

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids, making them excellent candidates for a variety of biomedical applications.[1][2][3][4][5][6] Photopolymerization, the use of light to initiate a polymerization reaction, offers a versatile and spatiotemporally controlled method for hydrogel synthesis.[2][3] At the heart of this process is the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy in the form of reactive species that initiate polymerization.

This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals.[7] Specifically, upon absorption of UV radiation, the molecule undergoes α-cleavage, generating a benzoyl radical and a tertiary alkyl radical. These radicals then initiate the polymerization of monomer or polymer precursor chains containing reactive groups, such as acrylates or methacrylates, leading to the formation of a crosslinked hydrogel network.

The choice of this compound as a photoinitiator is often guided by its solubility in common organic solvents and aqueous solutions, as well as its relatively efficient radical generation upon UV exposure. Understanding the influence of its concentration on the resulting hydrogel's properties is crucial for designing materials with desired characteristics.

Mechanism of Action: From Photon to Polymer Network

The photopolymerization process initiated by this compound can be broken down into three key stages: initiation, propagation, and termination.

Initiation:

  • Photoexcitation: The photoinitiator molecule absorbs a photon of UV light, promoting it to an excited state.

  • α-Cleavage: The excited photoinitiator undergoes rapid cleavage of the bond between the carbonyl group and the adjacent carbon atom, yielding two free radicals.

Propagation: 3. The generated free radicals react with a monomer or polymer precursor (e.g., polyethylene glycol diacrylate - PEGDA), opening its double bond and creating a new radical center. 4. This new radical reacts with subsequent precursor molecules, rapidly extending the polymer chain.

Termination: 5. The polymerization process ceases when two growing radical chains combine or when a radical is quenched by an inhibitor (such as oxygen).

The following diagram illustrates this workflow:

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination UV_Light UV Light (Photon) PI This compound UV_Light->PI Absorption Radicals Free Radicals PI->Radicals α-Cleavage Monomer Polymer Precursor (e.g., PEGDA) Radicals->Monomer Attack Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Chain Growth Hydrogel Crosslinked Hydrogel Network Growing_Chain->Hydrogel Crosslinking cluster_prep Preparation cluster_fabrication Fabrication cluster_post Post-Processing PI_Stock Prepare Photoinitiator Stock Solution Prepolymer Prepare PEGDA Pre-polymer Solution PI_Stock->Prepolymer Mix Vortex to Mix Prepolymer->Mix Cast Cast into Molds Mix->Cast Cure UV Curing (e.g., 365 nm) Cast->Cure Remove Remove from Molds Cure->Remove Wash Wash with PBS Remove->Wash Swell Swell to Equilibrium Wash->Swell

Caption: Experimental workflow for PEGDA hydrogel synthesis.

Protocol 2: Encapsulation of a Model Drug

This protocol outlines the encapsulation of a model hydrophilic drug into a PEGDA hydrogel.

  • Follow steps 1 and 2 of Protocol 4.2.

  • Drug Incorporation: Dissolve the model drug in the pre-polymer solution at the desired concentration before adding the photoinitiator. Ensure the drug is stable under UV exposure.

  • Proceed with steps 3 and 4 of Protocol 4.2.

  • Drug Release Studies:

    • Place the drug-loaded hydrogels in a known volume of PBS at 37°C with gentle agitation.

    • At predetermined time points, collect aliquots of the release medium and replace with fresh PBS.

    • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Characterization of Synthesized Hydrogels

A thorough characterization of the synthesized hydrogels is essential to ensure they meet the requirements of the intended application.

Table 2: Key Characterization Techniques for Hydrogels

CharacterizationTechniquePurpose
Morphology Scanning Electron Microscopy (SEM)To visualize the porous structure of the hydrogel network. [8]
Swelling Behavior Gravimetric AnalysisTo determine the water uptake capacity and swelling kinetics. [9][10]
Mechanical Properties Rheometry or Compression TestingTo measure the storage and loss moduli, and the compressive strength of the hydrogel. [9]
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm the polymerization and the presence of expected functional groups. [10]
Biocompatibility In vitro Cell Culture Assays (e.g., MTT, Live/Dead)To assess the cytotoxicity of the hydrogel and its suitability for biological applications. [1][8]
Drug Release Profile UV-Vis, HPLC, etc.To quantify the rate and extent of drug release from the hydrogel matrix.

Troubleshooting and Considerations

  • Incomplete Polymerization: This can be due to insufficient UV exposure time or intensity, low photoinitiator concentration, or the presence of oxygen (an inhibitor). Consider increasing the curing time, photoinitiator concentration, or performing the polymerization in an inert atmosphere (e.g., under nitrogen).

  • Poor Mechanical Strength: This may result from a low degree of crosslinking. Increasing the polymer precursor concentration or the photoinitiator concentration can enhance mechanical properties.

  • Cytotoxicity: Unreacted photoinitiator or monomers can be toxic to cells. Ensure thorough washing of the hydrogels after synthesis. If cytotoxicity persists, consider reducing the photoinitiator concentration or using a more biocompatible photoinitiator.

Conclusion

This compound is a versatile and effective Type I photoinitiator for the synthesis of hydrogels for a range of biomedical applications. By carefully controlling the concentration of the photoinitiator and the UV curing conditions, researchers can tailor the physical and mechanical properties of the resulting hydrogels to meet the specific demands of their research. The protocols and guidelines presented in this document provide a solid foundation for the successful design and fabrication of advanced hydrogel-based systems.

References

  • BenchChem. (2025). Application Notes and Protocols for Hydrogel Synthesis Using 2-Hydroxy-1,2-diphenylpropan-1-one. BenchChem.
  • Boise State University. (n.d.). Visible Light Photoinitiation of Mesenchymal Stem Cell-Laden Bioresponsive Hydrogels.
  • Frontiers in Chemistry. (2023). Biocompatible hydrogels: properties, synthesis and applications in biomedicine. Frontiers in Chemistry.
  • MDPI. (2022). Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. MDPI.
  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.
  • The Pharma Innovation Journal. (2017). Hydrogel: Preparation, Characterization and Applications.
  • Mihaila, S. M., et al. (2019).
  • MDPI. (2022). Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels' Synthesis on Their Physicochemical Properties. MDPI.
  • MDPI. (2021).
  • MDPI. (2023).
  • ResearchGate. (2021). Effect of photoinitiator type and concentration on both gelation....
  • MDPI. (2023).
  • National Institutes of Health. (2014). Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2023).
  • Engineering of Biomaterials. (2020). Preparation and Characterization of Bio-Hybrid Hydrogel Materials.
  • National Institutes of Health. (2022). Bioprinting of GelMA/PEGDA Hybrid Bioinks for SH‐SY5Y Cell Encapsulation: Role of Molecular Weight and Concentration.
  • National Institutes of Health. (2021). Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications.
  • ResearchGate. (2015). Hydrogels: Classification, Synthesis, Characterization, and Applications.
  • ResearchGate. (2022). Characterization of PEGDA hydrogels with different concentrations (10%,....
  • National Institutes of Health. (2019). Controlling Fluid Diffusion and Release through Mixed-Molecular-Weight Poly(ethylene) Glycol Diacrylate (PEGDA) Hydrogels.
  • ResearchGate. (2018). Optimization of the parameters used for preparing the PEG-ADA....
  • National Institutes of Health. (2021). Design and Characterization of Hybrid Gelatin/PEGDA Hydrogels with Tunable Viscoelastic Properties.

Sources

Topic: Experimental Protocol for Esterification with Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The esterification of tertiary alcohols, such as Benzyl 2-hydroxy-2-methylpropanoate, presents a significant challenge in synthetic chemistry due to pronounced steric hindrance and the propensity for elimination side reactions under traditional acidic conditions. Standard protocols like the Fischer-Speier esterification are often ineffective, leading to low yields and the formation of undesired alkenes.[1][2] This application note provides a detailed guide to effective esterification strategies for this sterically demanding substrate, focusing on two robust and widely adopted methods: the Steglich esterification and DMAP-catalyzed acylation using acid anhydrides. By explaining the mechanistic rationale behind each protocol, this guide offers researchers the expertise to not only replicate these procedures but also to troubleshoot and adapt them for various carboxylic acids, ensuring high-yield synthesis of the desired ester products.

The Challenge: Overcoming the Steric Shield of a Tertiary Alcohol

This compound contains a tertiary hydroxyl group, which is sterically encumbered by three adjacent carbon substituents (a benzyl group, and two methyl groups). This steric bulk physically obstructs the approach of a nucleophilic carboxylic acid, rendering classic acid-catalyzed methods like Fischer esterification inefficient.[3] Furthermore, the tertiary carbocation intermediate that forms under strongly acidic conditions is highly susceptible to elimination (E1), producing isobutene derivatives instead of the target ester.[1]

Similarly, the Mitsunobu reaction, which is highly effective for primary and secondary alcohols, generally fails with tertiary alcohols.[4][5] The reaction proceeds via an SN2 mechanism, and the backside attack required for substitution is sterically impossible at the tertiary carbon center.[6]

Therefore, successful esterification requires strategies that avoid harsh acidic conditions and do not rely on a direct SN2 displacement at the alcohol's carbon center. The most effective methods utilize acyl-transfer catalysis, where the carboxylic acid, rather than the alcohol, is activated. We will detail two such field-proven protocols.

Method 1: The Steglich Esterification

The Steglich esterification, first reported in 1978, is an exceptionally mild and effective method for coupling carboxylic acids with sterically hindered alcohols.[7] It operates at room temperature under neutral conditions, using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[1]

Principle and Mechanistic Insight

The success of the Steglich reaction hinges on the role of DMAP as an acyl-transfer catalyst.[1] The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[1] This intermediate is essentially an activated form of the acid, primed for nucleophilic attack.

  • Formation of the "Super-Active" Ester: DMAP, being a more potent nucleophile than the hindered tertiary alcohol, rapidly attacks the O-acylisourea.[8] This forms an N-acylpyridinium salt. This intermediate is significantly more electrophilic and reactive than the initial O-acylisourea.[8] Crucially, this step also prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[1][7]

  • Nucleophilic Attack by the Alcohol: The hydroxyl group of this compound attacks the activated carbonyl carbon of the N-acylpyridinium salt. This step, while still subject to steric effects, is kinetically feasible due to the high reactivity of the intermediate.

  • Product Formation and Catalyst Regeneration: The ester is formed, DMAP is regenerated for the next catalytic cycle, and the DCC is consumed, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU).[7]

Steglich_Mechanism Steglich Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU Byproduct O_Acylisourea->DCU Forms DMAP DMAP DMAP->N_Acylpyridinium Ester Desired Ester (R-COOR') N_Acylpyridinium->Ester + R'-OH Tertiary_Alcohol Benzyl 2-hydroxy- 2-methylpropanoate (R'-OH) Tertiary_Alcohol->Ester Ester->DMAP Regenerates

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Experimental Protocol: Synthesis of Benzyl 2-acetoxy-2-methylpropanoate

This protocol details the esterification using acetic acid as an example. The molar ratios can be adapted for other carboxylic acids.

Materials & Reagents

ReagentMolar Eq.Purpose
This compound1.0Substrate (Tertiary Alcohol)
Carboxylic Acid (e.g., Acetic Acid)1.1 - 1.5Acylating Agent
N,N'-Dicyclohexylcarbodiimide (DCC)1.2Coupling Agent
4-(Dimethylamino)pyridine (DMAP)0.1 - 0.2Nucleophilic Catalyst
Dichloromethane (DCM), anhydrous-Solvent
1 M Hydrochloric Acid (HCl)-Aqueous Work-up
Saturated Sodium Bicarbonate (NaHCO₃)-Aqueous Work-up
Saturated Sodium Chloride (Brine)-Aqueous Work-up
Anhydrous Magnesium Sulfate (MgSO₄)-Drying Agent

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.), the chosen carboxylic acid (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (approx. 0.1-0.2 M concentration relative to the limiting reagent). Stir the solution at room temperature until all solids have dissolved.

  • Initiation: Cool the flask to 0 °C using an ice bath. In a separate container, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form almost immediately.[7]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (DCU Removal): Upon completion, cool the reaction mixture again to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Work-up (Aqueous Extraction): Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x) to remove DMAP and any unreacted DCC.

    • Wash with saturated NaHCO₃ (2x) to remove unreacted carboxylic acid.

    • Wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester.

Steglich_Workflow Steglich Esterification Workflow Setup 1. Combine Alcohol, Acid, DMAP in DCM Cool 2. Cool to 0 °C Setup->Cool Add_DCC 3. Add DCC Solution Dropwise Cool->Add_DCC React 4. Stir at Room Temp (12-24h) Add_DCC->React Filter 5. Cool and Filter to Remove DCU React->Filter Wash 6. Aqueous Washes (HCl, NaHCO₃, Brine) Filter->Wash Dry 7. Dry (MgSO₄) and Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify

Caption: Experimental workflow for the Steglich esterification.

Method 2: DMAP-Catalyzed Acylation with Acid Anhydrides

An excellent alternative to carbodiimide coupling agents is the direct use of a pre-activated carboxylic acid derivative, such as an acid anhydride. This method is also catalyzed by DMAP and is highly effective for acylating sterically hindered alcohols.[8][9]

Principle and Mechanistic Insight

The mechanism is analogous to the second stage of the Steglich reaction and relies on the "hypernucleophilic" nature of DMAP.

  • Formation of the Active Ester: DMAP attacks the highly electrophilic carbonyl carbon of the acid anhydride. This is the rate-determining step and results in the formation of the same highly reactive N-acylpyridinium salt seen in the Steglich protocol.[8]

  • Nucleophilic Attack and Product Formation: The tertiary alcohol attacks the activated acyl group of the pyridinium salt, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Neutralization: The reaction produces one equivalent of a carboxylic acid byproduct for every equivalent of anhydride consumed. An auxiliary, non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added stoichiometrically to neutralize this acidic byproduct. This prevents the protonation and deactivation of the DMAP catalyst, allowing it to function efficiently in catalytic amounts.[8]

Experimental Protocol: Synthesis of Benzyl 2-acetoxy-2-methylpropanoate

This protocol uses acetic anhydride, a common and inexpensive acylating agent.

Materials & Reagents

ReagentMolar Eq.Purpose
This compound1.0Substrate (Tertiary Alcohol)
Acetic Anhydride1.5 - 2.0Acylating Agent
Triethylamine (TEA) or Pyridine1.5 - 2.0Auxiliary Base
4-(Dimethylamino)pyridine (DMAP)0.05 - 0.1Nucleophilic Catalyst
Dichloromethane (DCM), anhydrous-Solvent
Water (H₂O)-Quenching Agent
Saturated Copper (II) Sulfate (CuSO₄)-Optional (for Pyridine removal)
Other work-up reagents as in Method 1-Aqueous Work-up

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), DMAP (0.05 eq.), and triethylamine (1.5 eq.).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1-0.2 M).

  • Initiation: Cool the flask to 0 °C in an ice bath. Add the acid anhydride (1.5 eq.) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically faster than the Steglich method and can be complete within 2-12 hours. Monitor progress by TLC.

  • Troubleshooting: If the reaction is sluggish or elimination is observed, consider running the entire reaction at 0 °C or even lower temperatures (-8 °C).[8]

  • Work-up (Quenching): Upon completion, carefully quench the reaction by slowly adding water to hydrolyze any remaining acid anhydride.

  • Work-up (Aqueous Extraction): Transfer the mixture to a separatory funnel.

    • Wash with 1 M HCl (2x) to remove DMAP and triethylamine.

    • Wash with saturated NaHCO₃ (2x) to remove the acetic acid byproduct.

    • (If pyridine was used as the base, washing with a saturated CuSO₄ solution is effective for its removal).

    • Wash with brine (1x).

  • Drying, Concentration, and Purification: Proceed as described in the Steglich protocol (steps 7 and 8).

Conclusion

The esterification of this compound can be achieved in high yield by selecting a method that circumvents the challenges of its sterically hindered tertiary hydroxyl group. Both the Steglich Esterification and DMAP-catalyzed acylation with an anhydride are superior choices over traditional acid catalysis.

  • Choose Steglich Esterification when:

    • You are starting from a precious or complex carboxylic acid.

    • The corresponding acid anhydride is not commercially available or is difficult to prepare.

  • Choose DMAP-catalyzed acylation when:

    • The corresponding acid anhydride is readily available and inexpensive.

    • A faster reaction time is desired and the removal of the urea byproduct from the Steglich reaction is a concern.

By understanding the underlying acyl-transfer mechanisms, researchers can confidently apply these protocols to generate a wide range of novel esters from this challenging substrate, facilitating advancements in materials science and drug discovery.

References

  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • North, C. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5824-5834.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available from: [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. Available from: [Link]

  • Kataky, J., et al. (2015). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. ChemInform, 46(2).
  • Quora. (2018). Why are tertiary alcohols less reactive towards esterification? Available from: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available from: [Link]

  • Tummatorn, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 46. Available from: [Link]

  • Reddit. (2019). Tertiary alcohol esterification? Available from: [Link]

  • Skupien, E., et al. (2014). Reaction mechanism of acid catalyzed esterification of carboxylic acid... ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

  • The Journal of Organic Chemistry. (n.d.). Preparation of benzoate esters of tertiary alcohols by transesterification. Available from: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

  • ResearchGate. (n.d.). Steglich esterification of tertiary alcohols catalyzed by DMAP. Available from: [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Available from: [Link]

  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779.

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Application Notes and Protocols: Benzyl 2-hydroxy-2-methylpropanoate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-hydroxy-2-methylpropanoate is a versatile building block in medicinal chemistry, valued for its unique combination of a tertiary alcohol, a carboxylic ester, and a benzyl protecting group. This trifecta of functional groups allows for a range of chemical transformations, making it a strategic starting material or intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in API synthesis, with a particular focus on the synthesis of fibrate-class drugs. Fibrates are a class of amphipathic carboxylic acids used to lower serum cholesterol levels.[1]

This guide will delve into the chemical properties of this compound, explore its application in the synthesis of a representative fibrate API, provide detailed experimental protocols, and discuss the underlying reaction mechanisms to empower researchers with the knowledge to effectively utilize this valuable synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis.

PropertyValueReference
CAS Number 19444-23-6[2][3]
Molecular Formula C₁₁H₁₄O₃[2][3]
Molecular Weight 194.23 g/mol [2]
Appearance Yellow liquid[4]
Purity ≥95%[2]
Storage Room temperature[2]
Solubility Soluble in common organic solvents such as THF, DCM, and EtOAc.

Application in the Synthesis of Fibrate-Class APIs: A Case Study

Fibrate drugs, such as Fenofibrate and Gemfibrozil, are crucial in the management of hyperlipidemia.[5][6] The core structure of many fibrates features a phenoxy-isobutyric acid moiety. This compound serves as an excellent precursor to this key structural motif.

This section will detail a synthetic protocol for a Fenofibrate analogue, starting from this compound. The chosen synthetic strategy involves a key etherification step, a common reaction in the synthesis of fibrates.

Synthetic Strategy Overview

The overall synthetic plan involves the coupling of this compound with a suitable phenolic partner, followed by deprotection of the benzyl ester to yield the final fibrate API. Two primary etherification methods are considered: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Logical Flow of the Synthetic Strategy

A This compound C Etherification (Williamson or Mitsunobu) A->C B Phenolic Partner (e.g., 4-Chloro-4'-hydroxybenzophenone) B->C D Protected Fibrate Intermediate C->D E Deprotection (Hydrogenolysis) D->E F Final Fibrate API E->F

Caption: Synthetic workflow for a fibrate API.

Detailed Experimental Protocols

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[7][8][9] In this protocol, the tertiary alcohol of this compound is first deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a suitable aryl halide.

Reaction Scheme:

Step 1: Deprotonation this compound + NaH → Sodium Benzyl 2-alkoxy-2-methylpropanoate + H₂

Step 2: Nucleophilic Substitution Sodium Benzyl 2-alkoxy-2-methylpropanoate + 4-Fluorobenzophenone → Protected Fibrate Intermediate + NaF

Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Alcohol: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Addition of Aryl Halide: Add a solution of 4-Fluorobenzophenone (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the protected fibrate intermediate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as sodium hydride reacts violently with water.

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the tertiary alcohol without competing side reactions.

  • Aryl Halide Choice: 4-Fluorobenzophenone is chosen as the electrophile due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic aromatic substitution.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway for etherification under milder, neutral conditions, which can be advantageous for sensitive substrates.[10][11] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Reaction Scheme:

This compound + 4-Hydroxybenzophenone + PPh₃ + DEAD → Protected Fibrate Intermediate + Ph₃PO + EtO₂C-NH-NH-CO₂Et

Protocol:

  • Preparation: To a solution of this compound (1.0 equivalent), 4-Hydroxybenzophenone (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF, cool the mixture to 0 °C.

  • Addition of Azodicarboxylate: Slowly add a solution of DEAD (1.5 equivalents) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazide byproducts.

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: An excess of the phenolic partner and Mitsunobu reagents is often used to ensure complete conversion of the starting alcohol.

  • Temperature Control: The addition of DEAD at 0 °C is important to control the initial exothermic reaction.

  • Purification: The removal of byproducts, particularly triphenylphosphine oxide, can be challenging and may require careful chromatography.

Reaction Mechanism: Mitsunobu Reaction

A PPh3 + DEAD B Betaine Intermediate A->B D Oxyphosphonium Ion B->D + Alcohol C Alcohol (this compound) C->D F SN2 Attack D->F E Phenoxide E->F G Protected Fibrate F->G H Ph3PO F->H

Caption: Key steps in the Mitsunobu reaction mechanism.

Deprotection of the Benzyl Ester

The final step in the synthesis is the removal of the benzyl protecting group to unmask the carboxylic acid functionality of the fibrate API. Catalytic hydrogenolysis is the most common and efficient method for this transformation.

Reaction Scheme:

Protected Fibrate Intermediate + H₂ (g) --(Pd/C)--> Final Fibrate API + Toluene

Protocol:

  • Preparation: Dissolve the protected fibrate intermediate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude API can be further purified by recrystallization or chromatography to meet pharmaceutical standards.[13][]

Data Summary

StepReactantsProductMethodKey ParametersExpected Yield
Etherification This compound, 4-FluorobenzophenoneProtected Fibrate IntermediateWilliamson Ether SynthesisNaH, THF, Reflux70-85%
Etherification This compound, 4-HydroxybenzophenoneProtected Fibrate IntermediateMitsunobu ReactionPPh₃, DEAD, THF, RT60-80%
Deprotection Protected Fibrate IntermediateFinal Fibrate APICatalytic HydrogenolysisH₂, Pd/C, EtOH, RT>95%

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of active pharmaceutical ingredients, particularly those in the fibrate class. Its unique structural features allow for the strategic construction of complex molecular architectures. The detailed protocols for Williamson ether synthesis and the Mitsunobu reaction provided herein offer reliable and adaptable methods for the key etherification step. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively leverage this compound to accelerate the discovery and development of new therapeutic agents.

References

  • PrepChem.com. Synthesis of fenofibrate. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • NROChemistry. Mitsunobu Reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Siddiqui, A. A., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. [Link]

  • Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]

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  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Google Patents.
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  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

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  • ResearchGate. Scheme 1. Formation of Fibratol (2a/b) from Fenofibrate (1). [Link]

  • Asian Journal of Chemistry. An Improved New Path to Synthesize Gemfibrozil. [Link]

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  • Semantic Scholar. asian journal of chemistry. [Link]

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  • NIST WebBook. benzyl 2-methylpropanoate. [Link]

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  • PubMed Central. Chemistory of Fibrates. [Link]

  • Oriental Journal of Chemistry. Synthesis of A Series of Clofibrate Drugs. [Link]

  • PubMed Central. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]

  • NCBI Bookshelf. Gemfibrozil. [Link]

  • PubChem. Gemfibrozil. [Link]

  • YouTube. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]

  • NCBI Bookshelf. Fibrate Medications. [Link]

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Application Notes and Protocols: Benzyl 2-hydroxy-2-methylpropanoate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed technical guide for researchers, scientists, and formulation chemists on the potential applications of Benzyl 2-hydroxy-2-methylpropanoate in the fields of coatings and adhesives. This document outlines the hypothesized role of the molecule, provides model formulations, and details experimental protocols for its evaluation.

Introduction and Chemical Profile

This compound (CAS No. 19444-23-6) is a unique molecule possessing both a benzyl ester group and a tertiary hydroxyl group.[1] This bifunctional nature suggests its potential utility in polymer chemistry, particularly in the formulation of coatings and adhesives.

Chemical Structure:

Caption: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19444-23-6[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 117-118 °C at 0.1 Torr[2]
Density (Predicted) 1.100 ± 0.06 g/cm³[2]

Hypothesized Mechanism of Action in Coatings and Adhesives

While direct literature on the application of this compound in coatings and adhesives is limited, its chemical structure allows for informed hypotheses regarding its potential roles. The primary hypothesized function is that of a reactive diluent .

As a Reactive Diluent:

In many coating and adhesive formulations, particularly those with high solids content or 100% solids systems (e.g., some polyurethane and epoxy systems), viscosity control is a critical challenge. Reactive diluents are low-viscosity compounds that are added to a formulation to reduce its viscosity, thereby improving application properties such as flow and leveling. Unlike traditional solvents, reactive diluents have functional groups that allow them to co-react with the primary resin system during the curing process, becoming a permanent part of the final polymer network. This minimizes or eliminates the emission of volatile organic compounds (VOCs).

This compound possesses a hydroxyl group, which can readily react with isocyanate groups in polyurethane systems or be formulated to react with other crosslinking agents. The benzyl group, being bulky, can also contribute to modifying the physical properties of the cured polymer, such as flexibility and adhesion.

Application in Polyurethane Coatings: A Model Formulation and Protocol

The hydroxyl functionality of this compound makes it a prime candidate for evaluation as a reactive diluent in two-component (2K) polyurethane coatings. In this model, it will partially replace the polyol component.

Workflow for Evaluating this compound in a 2K Polyurethane Coating:

G Workflow: Polyurethane Coating Evaluation cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing formulate_a Part A: Polyol Blend - Acrylic Polyol - this compound - Solvents, Additives mix Mix Part A and Part B formulate_a->mix formulate_b Part B: Isocyanate Crosslinker - Hexamethylene Diisocyanate (HDI) Trimer formulate_b->mix apply Apply to Substrate (e.g., steel panels) mix->apply viscosity Viscosity Measurement mix->viscosity cure Cure at Ambient or Elevated Temperature apply->cure hardness Pencil Hardness (ASTM D3363) cure->hardness adhesion Cross-hatch Adhesion (ASTM D3359) cure->adhesion flexibility Mandrel Bend Test (ASTM D522) cure->flexibility chemical Chemical Resistance cure->chemical

Caption: Experimental workflow for evaluating this compound in a 2K polyurethane coating.

Table 2: Model Formulation for a 2K Polyurethane Clearcoat

Component Control Formulation (wt%) Experimental Formulation (wt%) Function
Part A
Acrylic Polyol (e.g., 70% solids in xylene/butyl acetate)60.050.0Primary binder, provides film properties
This compound0.010.0Reactive Diluent
Leveling Agent0.50.5Improves surface finish
UV Stabilizer (HALS)1.01.0Protects against UV degradation
Antioxidant0.50.5Prevents thermal degradation
Solvents (e.g., xylene, butyl acetate)38.038.0Viscosity adjustment
Part B
Hexamethylene Diisocyanate (HDI) Trimer (e.g., 90% solids in n-butyl acetate)As per NCO:OH ratio of 1.05:1As per NCO:OH ratio of 1.05:1Crosslinker

Protocol for Preparation and Testing:

  • Preparation of Part A (Polyol Component):

    • To a clean mixing vessel, add the acrylic polyol.

    • Under agitation, add the this compound (for the experimental formulation).

    • Add the leveling agent, UV stabilizer, and antioxidant, and mix until homogeneous.

    • Add the solvent blend and mix thoroughly.

  • Mixing and Application:

    • Calculate the required amount of Part B (Isocyanate) based on the total hydroxyl value of Part A to achieve an NCO:OH stoichiometric ratio of 1.05:1. The hydroxyl value of this compound must be included in this calculation.

    • Add Part B to Part A under constant, gentle stirring. Mix for 5-10 minutes.

    • Measure the initial viscosity of the mixed coating.

    • Apply the coating to prepared test panels (e.g., cold-rolled steel) using a drawdown bar or spray application to achieve a consistent dry film thickness.

  • Curing:

    • Allow the coated panels to flash off at ambient temperature for 15 minutes.

    • Cure the panels according to the recommendations for the chosen polyol and isocyanate, for example, 7 days at ambient temperature or 30 minutes at 60°C.

  • Performance Evaluation:

    • Pencil Hardness (ASTM D3363): Assess the surface hardness of the cured film.

    • Cross-Hatch Adhesion (ASTM D3359): Evaluate the adhesion of the coating to the substrate.

    • Mandrel Bend Test (ASTM D522): Determine the flexibility and resistance to cracking.

    • Chemical Resistance: Spot test with various chemicals (e.g., xylene, ethanol, 10% HCl, 10% NaOH) and observe for any defects after a specified time.

Application in Two-Part Epoxy Adhesives: A Model Formulation and Protocol

In epoxy systems, the hydroxyl group of this compound can potentially react with the epoxy groups, especially in the presence of a suitable catalyst, or with certain amine curing agents. Its primary role would again be as a reactive diluent to reduce the viscosity of the epoxy resin part.

Workflow for Evaluating this compound in a 2-Part Epoxy Adhesive:

G Workflow: Epoxy Adhesive Evaluation cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing formulate_a Part A: Epoxy Resin Blend - Bisphenol A Epoxy Resin - this compound mix Mix Part A and Part B formulate_a->mix viscosity Viscosity of Part A formulate_a->viscosity formulate_b Part B: Amine Hardener - Polyamidoamine formulate_b->mix apply Apply to Substrates for Lap Shear Testing mix->apply gel_time Gel Time of Mixed Adhesive mix->gel_time cure Cure at Ambient or Elevated Temperature apply->cure lap_shear Lap Shear Strength (ASTM D1002) cure->lap_shear

Caption: Experimental workflow for evaluating this compound in a two-part epoxy adhesive.

Table 3: Model Formulation for a 2-Part Epoxy Adhesive

Component Control Formulation (wt%) Experimental Formulation (wt%) Function
Part A
Bisphenol A Epoxy Resin (EEW ~190 g/eq)100.090.0Primary binder
This compound0.010.0Reactive Diluent
Part B
Polyamidoamine HardenerAs per stoichiometryAs per stoichiometryCuring agent

Protocol for Preparation and Testing:

  • Preparation of Part A (Epoxy Resin Blend):

    • In a suitable container, weigh the Bisphenol A epoxy resin.

    • For the experimental formulation, add this compound and mix until a homogeneous blend is achieved. Gentle warming (e.g., to 40°C) can aid in mixing.

    • Measure and record the viscosity of the control and experimental Part A blends.

  • Mixing and Sample Preparation:

    • Calculate the required amount of Part B (Hardener) based on the epoxy equivalent weight (EEW) of the Part A blend.

    • Thoroughly mix the correct proportions of Part A and Part B for 3-5 minutes.

    • Immediately after mixing, start a timer to determine the gel time (the point at which the adhesive is no longer workable).

    • Prepare lap shear specimens according to ASTM D1002 using a suitable substrate (e.g., aluminum or steel).

  • Curing:

    • Cure the lap shear specimens as recommended for the chosen epoxy and hardener system (e.g., 24 hours at 25°C followed by 2 hours at 80°C).

  • Performance Evaluation:

    • Lap Shear Strength (ASTM D1002): Test the cured specimens on a universal testing machine to determine the adhesive strength in shear.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound presents an interesting profile for a reactive diluent in both polyurethane and epoxy systems. Its hydroxyl functionality provides a reactive site for incorporation into the polymer backbone, while its benzylic structure may influence properties such as flexibility and chemical resistance. The protocols outlined in these application notes provide a systematic approach for evaluating its performance and potential benefits in coating and adhesive formulations. Further studies are recommended to fully characterize its impact on a wider range of properties and in various formulations.

References

  • Caplinq. (n.d.). Hydroxyl Functional Adhesion Promoter-Series. Retrieved from [Link]

  • Chatterjee, A., Jha, S., Sen, S., Dev, K., Das, C., & Kumar, P. K. (2025). Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing. RSC Applied Polymers.
  • MDPI. (n.d.). Review of Cr-Free Coatings for the Corrosion Protection of Aluminum Aerospace Alloys. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. In PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US8975343B2 - Hydroxyl-functional polyester resins.
  • ResearchGate. (2020). Corrosion Performance of Field-Applied Chromate Conversion Coatings. Retrieved from [Link]

  • Thieme. (2024). 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Retrieved from [Link]

  • Thesis Template. (n.d.). Application of Carbamoylimidazolium Salts as Carbamoyl Transfer Reagents and Approaches toward Esterification and Etherification Protocols. Retrieved from [Link]

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Application Notes and Protocols for Polymerization Initiated by Benzyl 2-hydroxy-2-methylpropanoate: A Guide to Controlled Radical Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of Benzyl 2-hydroxy-2-methylpropanoate as an initiator precursor in controlled radical polymerization, with a primary focus on Atom Transfer Radical Polymerization (ATRP). We will delve into the reaction kinetics, provide detailed experimental protocols for researchers, and explain the scientific rationale behind the procedural steps. This guide is designed to empower researchers to synthesize well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are critical attributes for advanced applications in materials science and drug delivery.

Introduction: The Role of this compound in Controlled Polymerization

This compound is a functional molecule that, upon conversion to its halogenated analogue (typically via esterification with a suitable acyl halide like 2-bromoisobutyryl bromide), becomes a highly effective initiator for controlled radical polymerization techniques, most notably ATRP. The resulting initiator, Benzyl 2-bromo-2-methylpropanoate, combines the advantageous features of a tertiary alkyl halide, which ensures a fast initiation rate, and a benzyl ester group that can be further modified post-polymerization.

ATRP has revolutionized polymer synthesis by providing a robust method to create complex macromolecular architectures with a high degree of control.[1][2] The fundamental principle of ATRP lies in the reversible activation of a dormant polymer chain (capped with a halogen) by a transition metal catalyst, typically a copper(I) complex, to form a propagating radical. This dynamic equilibrium between active and dormant species maintains a low concentration of radicals at any given time, significantly reducing termination reactions and allowing for the controlled growth of polymer chains.[3] The choice of the initiator is paramount as it dictates the number of growing chains and, consequently, the final molecular weight of the polymer.[4]

Reaction Kinetics and Mechanism

The polymerization process initiated by Benzyl 2-bromo-2-methylpropanoate in an ATRP system follows a well-established kinetic model. The polymerization rate is typically first-order with respect to the monomer concentration, which is a hallmark of a controlled or "living" polymerization where the number of propagating chains remains constant.[5][6]

The overall mechanism can be visualized as follows:

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X (Benzyl 2-bromo-2-methylpropanoate) Radical R• Initiator->Radical k_act Catalyst_I Cu(I)/L Catalyst_II X-Cu(II)/L Catalyst_I->Catalyst_II k_act Growing_Chain P_n-X Radical->Initiator k_deact Propagating_Radical P_n• Radical->Propagating_Radical kp Catalyst_II->Catalyst_I k_deact Monomer Monomer (M) Growing_Chain->Propagating_Radical k_act Propagating_Radical->Growing_Chain k_deact

Caption: ATRP mechanism showing initiation and propagation steps.

The rate of polymerization (R_p) can be described by the following equation:

R_p = k_p [M] [P•]

where:

  • k_p is the rate constant of propagation.

  • [M] is the monomer concentration.

  • [P•] is the concentration of propagating radicals.

The concentration of propagating radicals is determined by the ATRP equilibrium constant, K_ATRP = k_act / k_deact. For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. The tertiary bromide structure of Benzyl 2-bromo-2-methylpropanoate ensures a sufficiently high activation rate constant (k_act) for efficient initiation.[5]

Kinetic Parameters
InitiatorMonomerApparent Rate Constant (k_app)ConditionsReference
Benzyl BromideStyrene~1.6 x 10⁻⁴ s⁻¹ (bulk)110 °C, [St]₀:[BnBr]₀:[CuBr]₀:[dNbpy]₀ = 100:1:1:2[8]
Ethyl 2-bromoisobutyrateMMA-90 °C, [MMA]₀:[EBiB]₀:[CuBr]₀:[PMDETA]₀ = 100:1:1:1[9]

Note: The apparent rate constant (k_app) is influenced by the specific reaction conditions (catalyst, ligand, solvent, temperature).

Experimental Protocols

The following protocols provide a general framework for conducting ATRP using a Benzyl 2-bromo-2-methylpropanoate initiator. It is crucial to adapt these protocols based on the specific monomer and desired polymer characteristics.

Synthesis of Benzyl 2-bromo-2-methylpropanoate (Initiator)

This step is necessary as the hydroxyl group in this compound is not an active initiator for ATRP.

Materials:

  • This compound

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-bromoisobutyryl bromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Benzyl 2-bromo-2-methylpropanoate.

General Protocol for ATRP of Methyl Methacrylate (MMA)

This protocol is adapted from established procedures for ATRP of MMA using similar initiators like ethyl 2-bromoisobutyrate.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Benzyl 2-bromo-2-methylpropanoate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or another suitable solvent

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

ATRP_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_initiation Initiation cluster_monitoring Monitoring & Termination cluster_purification Purification node_prep 1. Add CuBr to Schlenk flask. 2. Seal and degas (3x freeze-pump-thaw). node_reagents 3. Add degassed monomer (MMA) and ligand (PMDETA). 4. Stir to form catalyst complex. node_prep->node_reagents Under Inert Atmosphere node_initiation 5. Add initiator (Benzyl 2-bromo-2-methylpropanoate). 6. Place in preheated oil bath. node_reagents->node_initiation node_monitoring 7. Take aliquots to monitor conversion (NMR/GC). 8. Terminate by exposing to air and cooling. node_initiation->node_monitoring node_purification 9. Dilute with THF and pass through alumina column. 10. Precipitate in cold methanol. 11. Dry the polymer. node_monitoring->node_purification

Caption: A typical experimental workflow for ATRP.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).

  • Seal the flask with a rubber septum and degas by applying vacuum and backfilling with an inert gas three times (freeze-pump-thaw cycles are recommended for rigorous oxygen removal).

  • Under a positive pressure of inert gas, add the purified and degassed MMA (e.g., 5 mL, 46.7 mmol) and PMDETA (e.g., 0.05 mmol) via syringe.

  • Stir the mixture at room temperature until the copper complex forms (the solution will become colored and homogeneous).

  • Inject the initiator, Benzyl 2-bromo-2-methylpropanoate (e.g., 0.1 mmol), into the reaction mixture.

  • Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

  • Monitor the polymerization by taking aliquots at timed intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it down.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Protocol for ATRP of Styrene

This protocol is based on established methods for styrene polymerization.[8]

Materials:

  • Styrene, inhibitor removed

  • Benzyl 2-bromo-2-methylpropanoate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)

  • Anisole or diphenyl ether (solvent, optional for bulk polymerization)

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow the same initial setup and degassing procedure as for MMA polymerization (Steps 1-2).

  • Under a positive pressure of inert gas, add the purified and degassed styrene (e.g., 5 mL, 43.6 mmol) and dNbpy (e.g., 0.1 mmol). If not a bulk polymerization, add the degassed solvent.

  • Stir the mixture until the catalyst complex is formed.

  • Inject the initiator, Benzyl 2-bromo-2-methylpropanoate (e.g., 0.05 mmol).

  • Place the flask in a preheated oil bath at a higher temperature suitable for styrene polymerization (e.g., 110 °C).[8]

  • Monitor the reaction and terminate as described for the MMA polymerization.

  • Purify the polystyrene using the same procedure of catalyst removal and precipitation in methanol.

Data Analysis and Characterization

Kinetic Analysis:

  • Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. A linear plot indicates a constant number of propagating radicals and a controlled polymerization. The slope of this line is the apparent rate constant, k_app.[5]

Polymer Characterization:

  • Molecular Weight and Polydispersity: Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (M_n) and the polydispersity index (PDI, M_w/M_n). For a well-controlled ATRP, the PDI should be low (typically < 1.3).

  • Chemical Structure: Confirm the polymer structure and end-group functionality using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality and Trustworthiness in Protocols

The success of an ATRP experiment hinges on the meticulous exclusion of oxygen and other radical inhibitors. The freeze-pump-thaw cycles are critical for removing dissolved oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state, thereby inhibiting the polymerization. The choice of ligand is also crucial; PMDETA and dNbpy are commonly used because they form stable complexes with copper that have appropriate redox potentials to facilitate the ATRP equilibrium.

The described protocols are self-validating. A successful polymerization will exhibit linear first-order kinetics, a linear increase of molecular weight with conversion, and a low polydispersity index. Deviation from these trends suggests issues with the reaction setup, such as the presence of impurities or an inappropriate choice of reaction conditions.

Conclusion

This compound, after conversion to its bromo-derivative, serves as an excellent initiator for Atom Transfer Radical Polymerization. Its structure allows for the synthesis of well-defined polymers from a variety of monomers, including methacrylates and styrenes. By understanding the underlying kinetics and adhering to rigorous experimental protocols, researchers can leverage this initiator to create advanced polymeric materials with tailored properties for a wide range of applications in research and development.

References

  • Matyjaszewski Polymer Group. (n.d.). Methacrylates. Carnegie Mellon University. Retrieved from [Link]

  • Kajiwara, A., & Matyjaszewski, K. (1998). Simultaneous EPR and Kinetic Study of Styrene Atom Transfer Radical Polymerization (ATRP). Macromolecules, 31(17), 5695–5701.
  • Chowdhury, S. I., et al. (2017). Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. American Journal of Polymer Science and Technology, 3(6), 103-107.
  • Patten, T. E., Xia, J., Abernathy, T., & Matyjaszewski, K. (1997). Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene. Journal of the American Chemical Society, 119(4), 674–680.
  • Chowdhury, S. I., et al. (2017). Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. ResearchGate. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]

  • Sar, T. (n.d.). Chapter 3: ARGET-ATRP of Methyl Methacrylate.
  • Matyjaszewski Polymer Group. (n.d.). Photoinitiated ATRP. Carnegie Mellon University. Retrieved from [Link]

  • Istanbul Technical University. (2024). A kinetic study of atom transfer radical polymerization of styrene with bis(2-pyridyl)ethylenedimethanimine derivative ligands. Retrieved from [Link]

  • Davis, K. A., & Matyjaszewski, K. (1999). Polymerization of n-Butyl Acrylate by Atom Transfer Radical Polymerization. Remarkable Effect of Ethylene Carbonate and Other Solvents. Macromolecules, 32(8), 2432–2438.
  • Moineau, G., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 32(25), 8277–8282.
  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
  • Yagci, Y., Tasdelen, M. A., & Yilmaz, G. (2006). Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Progress in Polymer Science, 31(12), 1133-1191.
  • Jakubowski, W., Tsarevsky, N. V., McCarthy, P., & Matyjaszewski, K. (2010). ATRP Ligands & Initiators: Clean Functional Polymers.
  • Oh, J. K., & Matyjaszewski, K. (1999). EPR study of the atom transfer radical polymerization (ATRP) of (meth)acrylates.
  • Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. Retrieved from [Link]

  • Matyjaszewski, K., & Spanswick, J. (2012). Copper-Mediated Atom Transfer Radical Polymerization.

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Application Notes and Protocols for the Formulation of UV-Curable Inks Incorporating Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and formulation chemists with a detailed framework for the development of UV-curable inks utilizing Benzyl 2-hydroxy-2-methylpropanoate as a key photoinitiator. Moving beyond a simple recitation of steps, this document elucidates the causal relationships between formulation components, processing parameters, and final ink performance. It offers field-proven insights into component selection, provides detailed experimental protocols for ink preparation and characterization, and includes a troubleshooting guide for common formulation challenges. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Role of this compound in UV Curing

Ultraviolet (UV) curable inks represent a significant advancement in printing technology, offering rapid curing, high print quality, and environmental benefits due to the absence of volatile organic compounds (VOCs).[1][2] The curing process is a rapid polymerization reaction initiated by photochemically generated reactive species.[1] At the heart of this technology are photoinitiators, compounds that absorb UV light and convert it into the chemical energy needed to start polymerization.[3]

This compound (CAS 19444-23-6) is an alpha-hydroxy ketone derivative that functions as a highly efficient Norrish Type I photoinitiator.[3][4][5] Its molecular structure is closely related to other widely used photoinitiators like 2-hydroxy-2-methyl-1-phenyl-propan-1-one, making it an excellent candidate for initiating free-radical polymerization in acrylate-based systems.[6][7]

Upon exposure to UV radiation, this compound undergoes a unimolecular bond cleavage (α-cleavage) to generate two distinct free radical species.[8][9] This rapid generation of radicals allows for the instantaneous polymerization of the ink formulation upon illumination, transitioning it from a liquid to a solid, durable film.[1]

The Chemistry of Initiation: Mechanism of Action

The efficacy of this compound lies in its ability to undergo a Norrish Type I cleavage reaction. This photochemical process is the primary initiation step for the polymerization of the ink system.

  • Photoexcitation: The carbonyl group within the this compound molecule absorbs a photon of UV light, promoting it to an excited singlet state.

  • Intersystem Crossing: The molecule may then undergo intersystem crossing to a more stable, longer-lived triplet state.

  • α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group.[8][9][10] This cleavage is highly efficient and results in the formation of two primary radical fragments: a benzoyl radical and a hydroxyalkyl radical.[7][11]

  • Polymerization Initiation: Both of these radical species are highly reactive and will readily attack the acrylate (C=C) double bonds of the monomers and oligomers in the ink formulation, initiating the chain polymerization process that rapidly solidifies the ink.

Diagram 1: Norrish Type I Cleavage of this compound
Initiation of radical polymerization upon UV exposure.

G cluster_initiation UV Curing Initiation Pathway PI This compound (Photoinitiator) ExcitedPI Excited State PI* PI->ExcitedPI 1. Absorption Radicals Free Radical Generation (Benzoyl & Hydroxyalkyl Radicals) ExcitedPI->Radicals 2. α-Cleavage (Norrish Type I) Monomer Acrylate Monomers & Oligomers (Liquid Ink) Radicals->Monomer 3. Initiation Polymer Cross-linked Polymer Network (Cured Ink Film) Monomer->Polymer 4. Propagation & Cross-linking UV UV Light (hν) UV->PI

Core Components of the UV-Curable Ink Formulation

A successful UV-curable ink is a balanced system where each component serves a distinct purpose. The selection and proportion of these components dictate the ink's viscosity, adhesion, flexibility, and overall performance.[1]

Component ClassFunctionExamplesTypical Wt%
Oligomers Provides the backbone of the cured film; influences adhesion, flexibility, and chemical resistance.[1][12]Epoxy Acrylates, Urethane Acrylates, Polyester Acrylates.[12][13]20 - 50%
Monomers Act as reactive diluents to control viscosity; affects cure speed and final film properties like hardness.[4]Isobornyl Acrylate (IBOA), 1,6-Hexanediol Diacrylate (HDDA), Tripropylene Glycol Diacrylate (TPGDA), Trimethylolpropane Triacrylate (TMPTA).[14][15][16][17]30 - 60%
Photoinitiators Absorbs UV light to generate free radicals and initiate polymerization.[1]This compound , Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)2 - 10%
Pigments Provides color; must be finely ground and well-dispersed to prevent nozzle clogging and ensure stability.[1][15]Pigment Black 7, Pigment Blue 15:4, Pigment Red 122, Pigment Yellow 1551 - 15%
Additives Modifies specific properties such as flow, leveling, surface tension, and stability.Surfactants (for wetting), Stabilizers (for shelf-life), Adhesion Promoters.0.1 - 5%

Experimental Protocols

Safety and Handling Precautions

UV-curable materials contain reactive monomers and oligomers that can be skin and eye irritants. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, safety glasses with side shields, and a lab coat.[18][19]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[20]

  • Skin Contact: Avoid direct skin contact. If contact occurs, wash the affected area immediately and thoroughly with soap and water. Do not use solvents to clean skin.[18][21]

  • Storage: Store all UV-curable materials in opaque containers, away from direct sunlight and other UV light sources, to prevent premature polymerization.[18][21]

  • Spills: Clean up spills immediately using an absorbent medium. Dispose of contaminated materials according to local regulations.[20][22]

Model Ink Formulation Protocol

This protocol describes the preparation of a 100g batch of a model black UV-curable inkjet ink. Component ratios should be adjusted based on the specific performance requirements of the final application.

Materials & Equipment:

  • High-shear mixer or magnetic stirrer

  • Opaque mixing vessel

  • Laboratory scale (accurate to 0.01g)

  • Formulation Components (see table below)

Model Formulation - Black UV Ink:

ComponentRoleWeight (g)Wt%
Ebecryl® 8402 (Urethane Acrylate)Oligomer35.035%
Isobornyl Acrylate (IBOA) Monomer (Hardness)20.020%
Tripropylene Glycol Diacrylate (TPGDA) Monomer (Flexibility, Diluent)33.033%
This compound Photoinitiator7.07%
Carbon Black Pigment Dispersion Pigment4.54.5%
BYK-333 (Silicone Surfactant)Additive (Wetting)0.50.5%
Total 100.0 100%

Step-by-Step Procedure:

  • Vessel Preparation: Place an opaque mixing vessel on the laboratory scale and tare the weight.

  • Component Addition: Sequentially add the oligomer (Ebecryl® 8402), and monomers (IBOA, TPGDA) to the mixing vessel according to the specified weights.

  • Initial Mixing: Begin stirring the mixture at a moderate speed (e.g., 300-500 rpm) until a homogeneous, clear solution is formed.

  • Photoinitiator Dissolution: While stirring, slowly add the this compound. Continue mixing until it is fully dissolved. A slight increase in temperature may be required for some photoinitiators, but this should be done with caution to avoid premature polymerization.

  • Pigment Dispersion: Add the carbon black pigment dispersion to the mixture. Increase the mixing speed to ensure uniform distribution of the pigment particles.

  • Additive Incorporation: Add the surfactant (BYK-333) and any other additives.

  • Final Homogenization: Continue mixing for an additional 15-20 minutes to ensure the ink is completely homogeneous.

  • Degassing: If necessary, allow the ink to sit or use a vacuum chamber to remove any air bubbles introduced during mixing.

  • Storage: Transfer the final ink to an opaque, sealed container and store it away from light.

Diagram 2: Ink Formulation and Characterization Workflow
A systematic approach from formulation to performance validation.

G cluster_workflow Formulation & Testing Workflow start Start: Define Ink Performance Goals formulate 1. Formulate Ink (Weigh & Mix Components) start->formulate characterize_liquid 2. Characterize Liquid Ink (e.g., Viscosity) formulate->characterize_liquid apply 3. Apply Ink Film (Drawdown or Print) characterize_liquid->apply cure 4. UV Curing apply->cure characterize_cured 5. Characterize Cured Film (Adhesion, Hardness, etc.) cure->characterize_cured evaluate 6. Evaluate Results vs. Goals characterize_cured->evaluate end End: Final Formulation evaluate->end Pass reformulate Reformulate evaluate->reformulate Fail reformulate->formulate

Characterization Protocols for Cured Ink Films

4.3.1 Viscosity Measurement

  • Objective: To ensure the ink's viscosity is within the operational range of the intended printhead (typically 10-20 cP for many inkjet systems).

  • Protocol: Use a rotational viscometer or rheometer. For comparability, follow a standard method such as ASTM D7867. Measure the viscosity at the intended jetting temperature (e.g., 45°C).

4.3.2 Curing Speed Determination

  • Objective: To determine the minimum UV dose required for a complete, tack-free cure.

  • Protocol:

    • Apply a uniform film of ink onto the substrate using a wire-wound bar.

    • Pass the coated substrate under a UV lamp on a conveyor belt at a known speed.

    • Immediately after exposure, perform a "thumb twist" or "cotton rub" test. The ink is considered cured if no residue is transferred and the surface is not tacky.[23]

    • Increase the conveyor speed (reducing the UV dose) in increments until the curing becomes incomplete. The highest speed that achieves a full cure is recorded.

4.3.3 Adhesion Testing (Cross-Hatch Method)

  • Objective: To assess the adhesion of the cured ink to the substrate.

  • Protocol: This protocol is based on the widely recognized ASTM D3359 - Test Method B .

    • Ensure the cured ink film has aged for at least 24 hours.

    • Using a sharp blade or a dedicated cross-hatch cutter, make a series of six parallel cuts through the ink film to the substrate.

    • Make a second series of six cuts at a 90-degree angle to the first, creating a grid of 25 squares.

    • Brush the area lightly to remove any detached flakes.

    • Apply a specified pressure-sensitive tape (e.g., Permacel P-99) firmly over the grid.

    • After 90 seconds, rapidly pull the tape off at a 180-degree angle.

    • Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no detachment, 0B = >65% detachment).

Troubleshooting Common Formulation Issues

ProblemPotential CausesRecommended Solutions
Poor Adhesion - Incompatible substrate surface energy.- Insufficient UV dose (under-curing).- High ink shrinkage due to monomer selection.- Pre-treat substrate (e.g., corona discharge).- Add an adhesion promoter to the formulation.- Decrease cure speed or increase UV lamp intensity.- Replace some high-functionality monomers with lower-shrinkage alternatives.[24][25]
Tacky or Wet Surface - Insufficient UV dose, especially at wavelengths needed for surface cure.- Oxygen inhibition at the ink-air interface.- Incorrect photoinitiator concentration.- Increase UV lamp power or slow down the conveyor speed.- Ensure the UV lamp spectrum is appropriate for the photoinitiator.- Consider adding an amine synergist to combat oxygen inhibition.- Optimize the photoinitiator concentration.[2][23]
Ink Brittleness - High cross-link density from excessive high-functionality (e.g., tri- or tetra-acrylate) monomers.- Increase the proportion of flexible oligomers (e.g., urethane acrylates).- Incorporate mono-functional or di-functional monomers to reduce cross-link density.[15]
Low Gloss - Poor leveling of the ink before curing.- Incompatible components causing surface defects.- Add or adjust the concentration of a leveling agent/surfactant.- Ensure all components are fully dissolved and compatible.[2]
Color Shift / Inconsistency - Poor pigment dispersion leading to settling over time.- Improve the initial pigment dispersion process.- Add a dispersing agent or stabilizer to the formulation.- Gently agitate the ink before use.[26]

Conclusion

The successful formulation of UV-curable inks with this compound hinges on a systematic approach that balances the interplay between monomers, oligomers, and additives. As a Norrish Type I photoinitiator, it provides a reliable and efficient mechanism for initiating rapid polymerization. By following the detailed protocols for formulation, characterization, and troubleshooting outlined in this guide, researchers and scientists can effectively develop robust and high-performance UV-curable ink systems tailored to their specific application needs. Adherence to rigorous safety and handling procedures is paramount to ensure a safe and productive development environment.

References

  • RadTech. (n.d.). Oligomer Solutions for UV Curable Inkjet and 3D Printing Applications. Retrieved from [Link]

  • Peerless Plastics & Coatings. (n.d.). What are proper safety & handling procedures for UV curable materials?. Retrieved from [Link]

  • Photopolymer Additive Manufacturing Alliance (PAMA). (n.d.). Proper Handling of UV Curable 3D Printing Resins. Retrieved from [Link]

  • RadTech. (n.d.). SAFETY AND HANDLING OF UV/EB CURING MATERIALS. Retrieved from [Link]

  • Tech-Labs. (n.d.). Safe Handling Guide UV curable materials. Retrieved from [Link]

  • Selection of Monomers in the UV Industry. (n.d.). Retrieved from [Link]

  • 3M. (n.d.). EHS Bulletin: Safe Handling of UV Materials. Retrieved from [Link]

  • IUV-Advancing UV LED Curing System. (n.d.). Common Troubleshooting Solutions in UV Ink Curing. Retrieved from [Link]

  • Haohui. (2024, January 4). Oligomers Used in the UV Ink Industry. Retrieved from [Link]

  • Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues. (2024, April 3). Retrieved from [Link]

  • Jiahua Chemical. (2023, March 8). UV curing monomers. Retrieved from [Link]

  • Hanrun Paper. (n.d.). Avoid UV Ink Failures: Daily Care & Troubleshooting Guide. Retrieved from [Link]

  • UV Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (2001, February 15). Photochemistry and Photophysics of a-Hydroxy Ketones. Retrieved from [Link]

  • Longchang Chemical. (2022, July 6). UV ink composition: photosensitive monomer. Retrieved from [Link]

  • European Patent Office. (2016, March 21). UV CURABLE INKJET INKS - EP 3222684 B1. Retrieved from [Link]

  • Jainco Industry Chemicals. (n.d.). UV Monomers, uv coatings, and uv varnishes. Retrieved from [Link]

  • Siegwerk. (n.d.). Troubleshooting Guide for label printing using Sicura UV inks. Retrieved from [Link]

  • ACS Publications. (n.d.). Photochemistry and Photophysics of α-Hydroxy Ketones | Macromolecules. Retrieved from [Link]

  • Google Patents. (n.d.). Uv curable inkjet ink compositions - WO2017031224A1.
  • Guangdong Ever Ray Environmental Material Co., Ltd. (n.d.). Polyester acrylate oligomer-Products. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Photochemistry and Photophysics of ??-Hydroxy Ketones | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 10). α-hydroxyalkyl ketones derivatives used as photoinitiators for photografting field | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

  • Norrish Type Cleavage. (n.d.). Retrieved from [Link]

  • Chem-Station Int. Ed. (2017, June 1). Norrish Reaction. Retrieved from [Link]

  • Scribd. (n.d.). 2022 UV Inkjet Ink Formulation Best Practices | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation of the UV-curable ink. | Download Scientific Diagram. Retrieved from [Link]

  • MDPI. (2021, September 13). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Retrieved from [Link]

  • YouTube. (2024, April 19). Norrish type-1 reaction: Basic concept, Mechanism and Examples. Retrieved from [Link]

  • Slideshare. (n.d.). presentation on norrish type 1 and norrish type 2 | PPTX. Retrieved from [Link]

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Application Notes and Protocols for Photoinitiators in 3D Printing Resin Formulation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the use of photoinitiators in the formulation of 3D printing resins, with a focus on applications relevant to research and development. While the initial topic of interest was Benzyl 2-hydroxy-2-methylpropanoate, a thorough review of scientific literature and technical data reveals a lack of specific application data for this compound in 3D printing. Therefore, this guide will focus on the well-characterized and structurally similar Type I photoinitiator, 2-Hydroxy-2-methylpropiophenone (CAS 7473-98-5), also known by trade names such as DAROCUR® 1173. The principles, protocols, and methodologies detailed herein are broadly applicable to α-hydroxyketone photoinitiators and will serve as a robust starting point for the evaluation of novel photoinitiators like this compound.

Introduction to Photopolymerization in 3D Printing

Vat photopolymerization technologies, such as Stereolithography (SLA) and Digital Light Processing (DLP), have revolutionized rapid prototyping and manufacturing in various scientific disciplines, including drug delivery and medical device development. These processes rely on the precise, layer-by-layer solidification of a liquid photopolymer resin upon exposure to light. The cornerstone of this rapid curing process is the photoinitiator, a compound that absorbs photons of a specific wavelength and generates reactive species, typically free radicals, which initiate the polymerization of monomer and oligomer chains to form a crosslinked polymer network.[1] The selection and concentration of the photoinitiator are critical parameters that dictate the printing speed, resolution, and the final mechanical properties of the printed object.

The Role and Mechanism of 2-Hydroxy-2-methylpropiophenone

2-Hydroxy-2-methylpropiophenone is a highly efficient, non-yellowing Type I photoinitiator widely used in UV-curable systems.[2] Its popularity stems from its excellent solubility in common resin components and its high radical generation efficiency upon UV exposure.[3]

Mechanism of Action: 2-Hydroxy-2-methylpropiophenone belongs to the class of α-hydroxyketone photoinitiators. Upon absorption of UV light, it undergoes a Norrish Type I cleavage, a homolytic bond scission between the carbonyl group and the adjacent α-carbon. This process generates two free radical species, a benzoyl radical and a ketyl radical, which then initiate the polymerization of (meth)acrylate monomers and oligomers in the resin.[4]

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI 2-Hydroxy-2-methylpropiophenone Excited_PI Excited State PI* PI->Excited_PI Absorption hv UV Light (hν) hv->PI Radicals Benzoyl Radical + Ketyl Radical Excited_PI->Radicals α-Cleavage Growing_Chain Propagating Polymer Chain Radicals->Growing_Chain Initiation Monomer Monomer Monomer (e.g., Acrylate) Growing_Chain2 Propagating Polymer Chain Longer_Chain Elongated Polymer Chain Growing_Chain2->Longer_Chain Addition Monomer2 Monomer2 Monomer Chain1 Growing Chain Dead_Polymer Crosslinked Polymer Network Chain1->Dead_Polymer Combination Chain2 Growing Chain Chain2->Dead_Polymer

Figure 1: Simplified workflow of free-radical photopolymerization initiated by a Type I photoinitiator.
Physicochemical Properties

A thorough understanding of the photoinitiator's properties is crucial for successful resin formulation.

PropertyValueSource
Chemical Name 2-Hydroxy-2-methyl-1-phenyl-propan-1-one[5]
CAS Number 7473-98-5[6]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3][6]
Appearance Colorless to pale yellow liquid[7]
Melting Point 4 °C[7]
Boiling Point 80-81 °C @ 0.13 mbar[7]
Density ~1.08 g/cm³ at 20 °C[7]
UV Absorption Peaks 244, 278, 322 nm[8]
Solubility Soluble in most organic solvents and acrylates; insoluble in water[3][9]

Formulation of 3D Printing Resins

A successful photopolymer resin is a carefully balanced formulation of several components, each contributing to the final properties of the printed object.

Core Components
  • Oligomers: These are typically larger molecules that form the backbone of the polymer network and largely determine the mechanical properties of the final part (e.g., flexibility, hardness).

  • Monomers: These are smaller molecules that act as reactive diluents to control the viscosity of the resin and can also influence the final properties.[10]

  • Photoinitiator: The focus of this guide, responsible for initiating the polymerization reaction upon light exposure.

  • Additives: These can include pigments for color, UV blockers to control light penetration and improve resolution, and stabilizers to enhance shelf life.

Starting Point Formulation

For researchers new to resin formulation, a simple starting point can be a two-part system of an oligomer and a monomer, to which the photoinitiator is added.

ComponentExampleFunctionTypical wt%
Oligomer Urethane Dimethacrylate (UDMA)Provides toughness and flexibility40-70%
Monomer Isobornyl Acrylate (IBOA)Reduces viscosity, adds rigidity30-60%
Photoinitiator 2-Hydroxy-2-methylpropiophenoneInitiates polymerization0.5-5%

Experimental Protocols

The following protocols provide a framework for preparing, characterizing, and utilizing a photopolymer resin for 3D printing.

Protocol 1: Preparation of a Photocurable Resin

Objective: To prepare a homogeneous photocurable resin formulation.

Materials:

  • Oligomer (e.g., UDMA)

  • Monomer (e.g., IBOA)

  • 2-Hydroxy-2-methylpropiophenone

  • Amber glass bottle

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Tare the amber glass bottle on the weighing balance.

  • Add the desired amount of oligomer to the bottle.

  • Add the desired amount of monomer to the bottle.

  • Add the calculated amount of 2-Hydroxy-2-methylpropiophenone (typically 0.5-5% by weight of the total oligomer and monomer mass).

  • Place the magnetic stir bar in the bottle, cap it, and place it on a magnetic stirrer.

  • Stir the mixture at room temperature in the dark until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (to 40-50 °C) can be used to accelerate dissolution, but care must be taken to avoid premature polymerization.

  • Once fully dissolved, the resin is ready for use. Store the resin in the amber bottle to protect it from light.

Figure 2: Workflow for preparing a photopolymer resin.
Protocol 2: Determining Optimal Photoinitiator Concentration

Objective: To determine the concentration of photoinitiator that provides the best balance of cure speed and print resolution.

Rationale: The concentration of the photoinitiator significantly impacts the curing process. Too low a concentration will result in slow or incomplete curing, while too high a concentration can lead to excessive light absorption at the surface, preventing deep curing and potentially causing brittleness.[11][12]

Procedure:

  • Prepare a series of small resin batches with varying concentrations of 2-Hydroxy-2-methylpropiophenone (e.g., 0.5%, 1%, 2%, 3%, 4%, 5% by weight).

  • For each concentration, perform a "depth of cure" test. This can be done by placing a small amount of resin in a mold of a known depth and exposing it to the 3D printer's light source for a fixed amount of time.

  • After exposure, wash the uncured resin away with a suitable solvent (e.g., isopropanol) and measure the thickness of the cured material.

  • Plot the cured thickness as a function of photoinitiator concentration. The optimal concentration will typically be the lowest concentration that achieves the desired layer thickness for your printer's settings.

Protocol 3: 3D Printing and Post-Processing

Objective: To fabricate a 3D object and perform necessary post-processing steps to achieve final material properties.

Equipment:

  • SLA or DLP 3D Printer

  • UV curing chamber

  • Beakers

  • Ultrasonic bath (optional)

Procedure:

Printing:

  • Pour the prepared resin into the vat of the 3D printer.

  • Select the appropriate printing parameters (e.g., layer thickness, exposure time). These will need to be optimized for your specific resin formulation and printer.

  • Initiate the printing process.

Washing:

  • Once the print is complete, carefully remove the printed object from the build platform.

  • Submerge the object in a beaker of a suitable solvent, such as isopropanol, to wash away any uncured resin. An ultrasonic bath can aid in this process.

  • Repeat the washing step with fresh solvent to ensure all uncured resin is removed.

Post-Curing:

  • Place the cleaned and dried object in a UV curing chamber.

  • Expose the object to UV light for a specified period to ensure complete polymerization and achieve the final mechanical properties. The duration of post-curing will depend on the size and geometry of the object and the intensity of the UV source.

Finishing:

  • If necessary, supports can be removed using flush cutters.

  • The surface can be sanded and polished to achieve a smooth finish.[13][14][15][16]

Safety and Handling

2-Hydroxy-2-methylpropiophenone is harmful if swallowed and can cause skin and eye irritation.[17] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] All work should be performed in a well-ventilated area.[18] Refer to the Safety Data Sheet (SDS) for complete safety information.[17][19][20][21]

Investigating this compound

While this guide has focused on 2-Hydroxy-2-methylpropiophenone due to the abundance of available data, the protocols described provide a solid foundation for evaluating the potential of this compound as a photoinitiator. Researchers interested in this compound should start by characterizing its UV-Vis absorption spectrum to determine its optimal activation wavelength. Subsequently, the protocols for determining the optimal concentration and for printing and post-processing can be followed to assess its performance in a 3D printing resin. Empirical testing is crucial to validate its efficacy and determine the ideal formulation parameters.

References

  • 2-Hydroxy-2-methylpropiophenone: A Versatile Photoinitiator. (2023). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Post-processing 3D printed parts. BCN3D Technologies. [Link]

  • Post-processing in 3D printing. Beamler. [Link]

  • Essential Post-Processing Steps for High-Quality 3D Printed Parts. (2024). 3DGBIRE Ltd. [Link]

  • Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. (2023). PubMed. [Link]

  • 3D Printing Post Processing: Techniques, Tools and Types. (2024). Raise3D. [Link]

  • 4 Stages of Post-Processing Metal 3D-Printed Parts: A Collaborative Approach. Materflow. [Link]

  • A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. (2022). PMC - NIH. [Link]

  • 2-Hydroxy-2-methylpropiophenone Safety. Scribd. [Link]

  • How to Optimize Acrylic Resin Photoinitiator Concentration. (2024). Patsnap Eureka. [Link]

  • A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. MDPI. [Link]

  • Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. (2024). UL Prospector. [Link]

  • 2-hydroxy -2-methylpropiophenone Safety Data Sheet. Watson International. [Link]

  • Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates. MDPI. [Link]

  • Photoinitiator 1173 | CAS 7473-98-5. Anyang General Chemical Co., Ltd.[Link]

  • A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). (2022). PMC - PubMed Central. [Link]

  • Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. (2022). MDPI. [Link]

  • Visible Light Photoinitiator for 3D-Printing of Tough Methacrylate Resins. (2017). MDPI. [Link]

  • Photoinitiator 1173 for UV radiation curing systems. LookChem. [Link]

  • Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. (2022). PMC - NIH. [Link]

  • Omnirad 1173 (Former Irgacure® 1173) Product Data Sheet. IGM Resins. [Link]

  • Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. ResearchGate. [Link]

  • The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. (2021). PubMed. [Link]

  • 2-Hydroxy-2-methylpropiophenon. SLS. [Link]

  • UV-Vis absorption spectra of the groundstate of important species in this work. The Royal Society of Chemistry. [Link]

  • 1173 Photoinitiator 2-Hydroxyl-2-methylpropiophenone. P.A.T. Products. [Link]

  • Photoinitiator Irgacure Darocur 1173. Dongguan Baoxu Chemical Technology.,ltd.[Link]

  • Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. ResearchGate. [Link]

  • Choosing the ideal photoinitiator for free radical photopolymerizations: Predictions based on simulations using established data. The Royal Society of Chemistry. [Link]

  • Formulation of a Model Resin System for Benchmarking Processing-Property Relationships in High-Performance Photo 3D Printing Applications. (2020). Rowan Digital Works. [Link]

  • (PDF) Formulating for 3D Printing (SLA). ResearchGate. [Link]

  • Sustainable Advances in SLA/DLP 3D Printing Materials and Processes. (2021). RSC Publishing. [Link]

  • Custom 3D printer and resin for 18 μ m × 20 μ m microfluidic flow channels. PMC - NIH. [Link]

  • Functional Materials for DLP-SLA 3D Printing Using Thiol–Acrylate Chemistry: Resin Design and Postprint Applications. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl 2-hydroxy-2-methylpropanoate. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction for maximum yield and purity.

Introduction

This compound is a valuable ester compound utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals[1]. Its structure, featuring a tertiary alcohol, presents unique challenges in its synthesis, primarily through the Fischer esterification of 2-hydroxyisobutyric acid and benzyl alcohol. Achieving high yields requires careful control of reaction conditions to favor the desired esterification and minimize competing side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is low, or the conversion has stalled. What are the likely causes and how can I fix it?

Low yield is the most frequent issue, typically stemming from the reversible nature of Fischer esterification and suboptimal reaction conditions.

Probable Causes & Recommended Solutions

Cause Scientific Explanation Recommended Action
Water Accumulation Esterification is an equilibrium-limited reaction that produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water will shift the equilibrium back towards the reactants, halting the reaction and reducing the yield.Implement Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, heptane) to azeotropically remove water as it is formed. This continuously drives the reaction toward the product side.
Ineffective Catalyst Strong mineral acids like sulfuric acid (H₂SO₄) can cause decomposition of the tertiary alcohol in 2-hydroxyisobutyric acid or promote the self-etherification of benzyl alcohol to form dibenzyl ether, especially at elevated temperatures[1].Switch to an Organic Sulfonic Acid: Utilize catalysts like p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MSA). These are highly effective esterification catalysts that are less prone to causing decomposition and side reactions under the required conditions[1][2].
Incorrect Stoichiometry While a 1:1 molar ratio is theoretically required, using an excess of one reactant can help drive the equilibrium. However, a large excess of the more volatile or easily separable reactant is preferable.Optimize Reagent Ratio: Use a slight excess (1.1 to 1.5 equivalents) of benzyl alcohol. This can improve the reaction rate and final conversion without making purification overly difficult.
Insufficient Reaction Time/Temp The reaction may not have reached equilibrium. The activation energy for this specific esterification may require sustained thermal input.Monitor and Adjust Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reflux temperature (if possible) or extending the reaction time (e.g., from 8 hours to 12-24 hours).

A logical approach to troubleshooting low yield can be visualized as follows:

G start Low Yield or Stalled Reaction? check_water Is water being actively removed? start->check_water check_catalyst What catalyst is being used? check_water->check_catalyst Yes solution_water Implement Dean-Stark trap with toluene or heptane. check_water->solution_water No solution_catalyst_h2so4 Switch to p-TsOH or MSA to minimize side reactions. check_catalyst->solution_catalyst_h2so4 H₂SO₄ solution_catalyst_other Ensure catalyst is not deactivated and is used in sufficient quantity (1-5 mol%). check_catalyst->solution_catalyst_other p-TsOH/Other check_time_temp Have reaction time and temperature been optimized? solution_time_temp Monitor reaction by TLC/GC and extend reaction time or increase temperature as needed. check_time_temp->solution_time_temp No solution_catalyst_h2so4->check_time_temp solution_catalyst_other->check_time_temp

Caption: Decision tree for troubleshooting low yield.

Q2: I'm observing a significant amount of dibenzyl ether as a byproduct. How can I prevent this?

The formation of dibenzyl ether is a common side reaction in acid-catalyzed reactions involving benzyl alcohol.

Cause: Under strongly acidic conditions and at high temperatures, benzyl alcohol can undergo acid-catalyzed dehydration to form a benzyl carbocation, which is then attacked by another molecule of benzyl alcohol, leading to ether formation.

Solution:

  • Use a Milder Catalyst: As mentioned, switching from sulfuric acid to p-toluenesulfonic acid significantly reduces this side reaction[1].

  • Control Temperature: Avoid excessive heating. Maintain the reaction at the minimum temperature required for efficient azeotropic water removal.

  • Use Benzyl Alcohol as the Limiting Reagent: If dibenzyl ether formation is a persistent issue, consider using 2-hydroxyisobutyric acid as the excess reagent. This reduces the concentration of benzyl alcohol available for self-condensation.

Q3: My final product is difficult to purify. What purification strategy is most effective?

Purification can be challenging due to the presence of unreacted benzyl alcohol and other non-volatile impurities.

Cause: Benzyl alcohol has a relatively high boiling point, making its complete removal by simple evaporation difficult. Any unreacted 2-hydroxyisobutyric acid must also be removed.

Recommended Purification Protocol:

  • Aqueous Workup: After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate. Wash the organic layer sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted 2-hydroxyisobutyric acid.

    • Water, followed by a saturated sodium chloride (brine) solution to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Flash Column Chromatography: This is the most effective method for final purification. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 1:9 and gradually increasing polarity). An 83% yield has been reported after purification by flash chromatography on silica gel using an ethyl acetate/petroleum ether (1:1) eluent system[3].

Frequently Asked Questions (FAQs)

  • What is the most common synthetic route? The most direct and widely used method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between 2-hydroxyisobutyric acid and benzyl alcohol[1][2].

  • How can I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is a simple and effective method. Use a silica gel plate and an eluent system like 3:1 hexanes/ethyl acetate. The ester product will be less polar (higher Rf value) than the starting 2-hydroxyisobutyric acid. Staining with potassium permanganate or anisaldehyde can help visualize the spots.

  • Are there alternative, milder methods for this synthesis? Yes, for sensitive substrates, other methods can be employed. For instance, reacting the potassium salt of 2-hydroxyisobutyric acid with benzyl bromide in a polar aprotic solvent like DMF is a viable, albeit less atom-economical, alternative based on Williamson ether synthesis principles adapted for esters[4]. Another approach involves using coupling reagents like 2-benzyloxy-1-methylpyridinium triflate, which can mediate esterification under neutral conditions[5].

  • What are the key safety precautions for this reaction?

    • Benzyl Alcohol: Irritant. Handle in a well-ventilated fume hood.

    • Acid Catalysts (p-TsOH, H₂SO₄): Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Toluene: Flammable and toxic. Use in a fume hood and away from ignition sources.

    • Refluxing: Ensure the condenser has adequate water flow and the system is not sealed to avoid pressure buildup.

Optimized Experimental Protocol

This protocol is designed to maximize yield by incorporating the best practices discussed above.

Materials:

  • 2-hydroxyisobutyric acid (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Ethyl acetate

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reagents: To the flask, add 2-hydroxyisobutyric acid, benzyl alcohol (1.2 eq), p-TsOH·H₂O (0.05 eq), and toluene (approx. 2 mL per mmol of the limiting reagent).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-16 hours).

  • Monitoring: Periodically check the reaction's progress by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer twice with saturated NaHCO₃ solution, once with water, and once with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a liquid[3].

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase reagents 1. Charge Flask (Acid, Alcohol, p-TsOH, Toluene) reflux 2. Heat to Reflux (Azeotropic water removal via Dean-Stark) reagents->reflux monitor 3. Monitor Progress (TLC Analysis) reflux->monitor workup 4. Aqueous Workup (NaHCO₃, Brine Washes) monitor->workup Reaction Complete concentrate 5. Concentrate (Rotary Evaporation) workup->concentrate purify 6. Purify (Flash Column Chromatography) concentrate->purify product Final Product (this compound) purify->product

Caption: Optimized workflow for synthesis and purification.

References

  • Google Patents.

  • ResearchGate.

  • Organic Chemistry Portal.

  • ACS Omega.

  • StudyMerit.

  • ECHEMI.

  • ChemSynthesis.

  • Smolecule.

  • Organic Syntheses.

  • BLD Pharm.

  • Google Patents.

  • Organic Chemistry Portal.

  • RSC Publishing.

  • SIELC Technologies.

  • Benchchem.

  • ResearchGate.

  • BMC Biocatalysis.

  • ResearchGate.

  • AChemBlock.

  • AChemBlock.

  • Google Patents.

  • Semantic Scholar.

  • Google Patents.

  • ChemScene.

  • ResearchGate.

  • ChemicalBook.

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Technical Support Center: Benzyl 2-hydroxy-2-methylpropanoate in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals investigating the use of Benzyl 2-hydroxy-2-methylpropanoate in polymerization. This molecule is not a conventional initiator for common polymerization techniques. Its unique structure, featuring a tertiary hydroxyl group and a benzyl ester, presents specific challenges and potential side reactions. This document is structured as a series of troubleshooting guides and FAQs to address issues that may arise during experimentation, focusing on the underlying chemical principles and providing actionable solutions.

Section 1: Foundational Knowledge - Understanding the Molecule's Reactivity

This section addresses the fundamental properties of this compound and why it behaves differently from standard polymerization initiators.

Q1: What is this compound, and why is it not a typical polymerization initiator?

Answer: this compound (MW: 194.23 g/mol , Formula: C₁₁H₁₄O₃) is an organic molecule containing three key functional groups: a tertiary alcohol, an ester, and a benzyl group.[1] Its structure is distinct from conventional initiators used in radical polymerization.

  • Free-Radical Initiators: Standard thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) contain weak, thermally labile bonds that cleave homolytically at moderate temperatures (60-80 °C) to form radicals. This compound lacks such a bond and is therefore not an effective thermal initiator under typical conditions.

  • ATRP Initiators: Atom Transfer Radical Polymerization (ATRP) requires an initiator with a transferable atom, typically a halogen (e.g., ethyl 2-bromoisobutyrate).[2][3] The transition metal catalyst reversibly abstracts this halogen to form a radical and control the polymerization.[4][5] this compound lacks this essential feature.

The molecule's reactivity stems from its hydroxyl and benzyl ester groups, which are more likely to participate in side reactions than to efficiently initiate polymerization.

Section 2: Troubleshooting Guide - Side Reactions by Polymerization Context

This section is designed to help you diagnose and resolve issues based on how you are attempting to use this compound in your experiments.

Scenario A: Attempting to Use as a Thermal Initiator in Free-Radical Polymerization

Q2: I am observing very slow or no polymerization when using this compound with vinyl monomers (e.g., styrene, acrylates). Why is the initiation so inefficient?

Answer: The core issue is the lack of a thermally labile bond. For this molecule to generate radicals, a C-C or C-O bond must be cleaved, which requires significantly higher temperatures than standard initiators. At elevated temperatures (>100-120 °C), you are more likely to induce thermal degradation of the molecule, the monomer, and the solvent rather than controlled initiation. This leads to a variety of unwanted side reactions instead of polymerization.

Q3: My reaction mixture turned yellow/brown, and the resulting polymer has a very broad molecular weight distribution (PDI > 2.0). What side reactions could be causing this?

Answer: High temperatures can induce several degradation pathways for this compound, leading to multiple, uncontrolled initiating species and byproducts that can discolor the reaction.

  • Dehydration: The tertiary alcohol can undergo acid- or heat-catalyzed elimination of water to form benzyl 2-methylpropenoate. This introduces a reactive monomer-like species into your system.

  • Ester Cleavage (Transesterification/Hydrolysis): The benzyl ester can react with the hydroxyl group of another molecule (transesterification) or trace water, leading to the formation of benzyl alcohol and isobutyric acid derivatives.

  • Decarboxylation: At very high temperatures, the ester may fragment, potentially losing CO₂ and generating benzyl and isopropyl radicals. These radicals are not ideal for initiating a controlled polymerization.

The presence of multiple radical species with different reactivities and lifetimes is a primary cause of high polydispersity (PDI).

Molecule This compound Dehydration Benzyl 2-methylpropenoate + H₂O Molecule->Dehydration High Temp, -H₂O EsterCleavage Benzyl Alcohol + 2-hydroxy-2-methylpropanoic acid Molecule->EsterCleavage High Temp, Trace H₂O Fragmentation Benzyl Radical + Other Fragments Molecule->Fragmentation Extreme Temp

Caption: Potential thermal degradation pathways.

Scenario B: Use in Controlled Radical Polymerization (ATRP)

Q4: I added this compound to my ATRP reaction (with CuBr/PMDETA) and saw an uncontrolled, exothermic polymerization. What went wrong?

Answer: This molecule cannot function as an ATRP initiator. An ATRP system requires a delicate equilibrium between active (radical) and dormant (halide-capped) polymer chains, which is mediated by the copper catalyst and an alkyl halide initiator.[3][5] By adding a compound without a transferable halogen, you have created a situation where:

  • No controlled initiation occurs via the ATRP mechanism.

  • The copper catalyst, monomer, and other components might be undergoing side reactions (e.g., redox reactions) that generate radicals through an uncontrolled pathway. For instance, impurities in the monomer or solvent could be reduced by the Cu(I) complex, initiating a conventional free-radical polymerization that is not controlled by the ATRP equilibrium.

Q5: How can I correctly modify this compound to function as an ATRP initiator?

Answer: You can convert the molecule into a highly effective ATRP initiator by esterifying its tertiary hydroxyl group with an α-halo-acyl halide. The most common choice is 2-bromoisobutyryl bromide . This modification introduces the necessary tertiary bromide, which is an excellent initiating site for ATRP of acrylates, methacrylates, and styrene.[6]

cluster_0 Synthesis of ATRP Initiator start Benzyl 2-hydroxy- 2-methylpropanoate reagent + 2-Bromoisobutyryl bromide (in THF, with Pyridine or Et₃N) product Benzyl 2-((2-bromo-2-methylpropanoyl)oxy) -2-methylpropanoate (Functional ATRP Initiator) reagent->product Esterification

Caption: Workflow for converting the molecule to an ATRP initiator.

A detailed protocol for this synthesis is provided in Section 4 .

Scenario C: Unintended Role as a Chain Transfer Agent

Q6: In my free-radical polymerization, the molecular weight of my polymer is lower than theoretically predicted, even with a standard initiator like AIBN. Could this compound be acting as a chain transfer agent?

Answer: Yes, this is a plausible side reaction. A chain transfer agent (CTA) interrupts the growth of a polymer chain by donating an atom (usually hydrogen) to the propagating radical, terminating that chain and creating a new, smaller radical that starts a new chain. The benzyl group is particularly susceptible to this.

  • Benzylic Hydrogen Abstraction: The C-H bonds on the methylene group (-CH₂-) of the benzyl moiety are relatively weak. A propagating polymer radical can abstract one of these hydrogens, terminating the polymer chain and forming a resonance-stabilized benzylic radical. This new radical can then initiate a new, shorter polymer chain. This is a common mechanism for chain transfer with toluene and other benzyl-containing compounds.[7]

Troubleshooting Steps:

  • Run a Control: Perform the polymerization under identical conditions without this compound. A significant increase in molecular weight in the control experiment would confirm its role as a CTA.

  • Reduce Concentration: Lower the concentration of this compound in your reaction. The effect of chain transfer is concentration-dependent.

Section 3: FAQs - General Issues & Best Practices

Q7: What analytical techniques are best for identifying the side products from my polymerization involving this compound?

Answer: A multi-faceted analytical approach is recommended to fully characterize your system.

Analytical TechniquePurposeKey Information Gained
¹H and ¹³C NMR Spectroscopy Structural ElucidationIdentify byproducts like benzyl alcohol or elimination products. Quantify the incorporation of the molecule into the polymer backbone.
Gel Permeation Chromatography (GPC/SEC) Molecular Weight AnalysisDetermine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (PDI). Bimodal or broad distributions suggest side reactions.
Mass Spectrometry (MALDI-TOF or ESI-MS) End-Group AnalysisDirectly identify the mass of polymer chains to confirm end-groups derived from the initiator or chain transfer events. Detect low molecular weight byproducts.
FTIR Spectroscopy Functional Group AnalysisMonitor the disappearance of the hydroxyl group (-OH stretch ~3400 cm⁻¹) or the appearance of new functional groups like C=C from elimination.

Q8: If I successfully convert the molecule to an ATRP initiator, what are the potential pitfalls during the subsequent polymerization?

Answer: Even with a correctly synthesized initiator, challenges can arise:

  • Incomplete Purification: Residual pyridine or triethylamine from the synthesis step can coordinate with the copper catalyst, altering its reactivity and slowing down the polymerization. Ensure the initiator is rigorously purified (e.g., via column chromatography or washes with dilute acid).

  • Hydrolysis: The newly formed 2-bromoisobutyrate ester is more susceptible to hydrolysis than the original benzyl ester. If your monomer or solvent contains water, the initiator can slowly degrade back to the starting alcohol, reducing initiation efficiency over time. Always use dry solvents and purified monomers.

Section 4: Experimental Protocol
Protocol: Synthesis of Benzyl 2-((2-bromo-2-methylpropanoyl)oxy)-2-methylpropanoate (ATRP Initiator)

This protocol describes the conversion of this compound into a functional ATRP initiator.

Materials:

  • This compound (1.0 eq)

  • 2-Bromoisobutyryl bromide (1.2 eq)

  • Anhydrous Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine to the solution and stir for 5 minutes.

  • Add 2-bromoisobutyryl bromide dropwise to the cooled, stirring solution over 15-20 minutes. A precipitate (pyridinium hydrobromide or triethylammonium hydrobromide) will form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure ATRP initiator.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 5: References
  • BOC Sciences. ATRP Initiators.

  • College of Saint Benedict/Saint John's University. ATRP - Polymerization Methods. Link

  • Matyjaszewski Polymer Group, Carnegie Mellon University. Initiators. Link

  • Wikipedia. Atom transfer radical polymerization. Link

  • Sigma-Aldrich. ATRP Ligands & Initiators: Clean Functional Polymers. Link

  • Zhu, S., et al. (1999). Versatile Initiators for Macromonomer Syntheses of Acrylates, Methacrylates, and Styrene by Atom Transfer Radical Polymerization. Macromolecules.

  • University of Waterloo. TROUBLESHOOTING POLYMERIZATIONS. Link

  • Sigma-Aldrich. Controlled Radical Polymerization Guide. Link

  • Sigma-Aldrich. Controlled Radical Polymerization Guide (Detailed). Link

  • ResearchGate. Synthetic procedure followed for the preparation of the ATRP initiator. Link

  • Scribd. Controlled Radical Polymerization Guide PDF. Link

  • ResearchGate. Controlled Radical Polymerization Guide. Link

  • ChemScene. This compound. Link

  • Pharmaffiliates. Benzyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. Link

  • AChemBlock. Benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate 95%. Link

  • JHECHEM CO LTD. Buy benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. Link

  • NIST. benzyl 2-methylpropanoate - the NIST WebBook. Link

  • MySkinRecipes. (R)-Benzyl 2-hydroxy-3-phenylpropanoate. Link

  • PubChem. Benzyl isobutyrate. Link

  • Al-Sabagh, A.M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Link

  • MDPI. Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials. Link

  • MDPI. Radical Polymerization of Alkyl 2-Cyanoacrylates. Link

  • SID. Reaction of vinyl benzyl chloride copolymers with 2-amino benzoic acid. Link

  • ResearchGate. Synthesis of N-benzyl-2-(dodecylthio)-N-(2-(dodecylthio)ethyl)ethanamine. Link

Sources

Technical Support Center: Purification of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl 2-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this compound, ensuring high purity and yield in your experiments.

Diagram: Purification Workflow Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial purity assessment of your crude this compound.

Purification_Workflow start Crude Product (this compound) purity_assessment Purity Assessment (TLC, GC-MS, NMR) start->purity_assessment decision Impurity Profile? purity_assessment->decision acidic_impurities Acidic Impurities Present (e.g., 2-hydroxy-2-methylpropanoic acid) decision->acidic_impurities  Yes   distillation_path Fractional Vacuum Distillation decision->distillation_path High-boiling impurities & thermal stability chromatography_path Flash Column Chromatography decision->chromatography_path Close-boiling or non-volatile impurities recrystallization_path Recrystallization (if solid) decision->recrystallization_path Product is solid at room temp. wash Aqueous Basic Wash (e.g., sat. NaHCO3 soln.) acidic_impurities->wash wash->decision Re-assess final_product Pure Product (>98%) distillation_path->final_product chromatography_path->final_product recrystallization_path->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My crude product is a dark-colored oil, and the yield is lower than expected. What could be the cause?

Possible Causes & Solutions:

  • Thermal Decomposition: Alpha-hydroxy esters can be susceptible to thermal degradation at elevated temperatures, leading to discoloration and loss of product.[1][2] If your reaction was conducted at a high temperature for an extended period, decomposition might have occurred.

    • Solution: For future syntheses, consider using milder reaction conditions. If using Fischer esterification, ensure the reaction temperature does not significantly exceed what is necessary for a reasonable reaction rate.[3][4]

  • Catalyst-Induced Side Reactions: Strong acid catalysts, such as sulfuric acid, can sometimes promote side reactions and charring, especially at higher temperatures.

    • Solution: Consider using a milder acid catalyst like p-toluenesulfonic acid. Alternatively, methods that do not require strong acids, such as using 2-benzyloxy-1-methylpyridinium triflate, can be employed to avoid these side reactions.[5]

  • Oxidation: The presence of air at high temperatures can lead to oxidation of starting materials or products.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Q2: After an aqueous work-up, my organic layer still contains acidic impurities according to TLC and NMR analysis. How can I effectively remove them?

Underlying Issue & Protocol:

The most common acidic impurity is unreacted 2-hydroxy-2-methylpropanoic acid. Standard water washes may not be sufficient to remove it completely. A basic wash is necessary to convert the carboxylic acid into its water-soluble salt.[6][7]

Detailed Protocol for Acid Removal:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).

  • Gently swirl the funnel, and then stopper it and shake, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the basic solution one or two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Q3: I am struggling to separate my product from a close-boiling impurity using fractional distillation. What are my options?

Challenges & Alternative Strategies:

When impurities have boiling points very close to that of this compound, fractional distillation may not be efficient.[8]

  • Flash Column Chromatography: This is often the most effective method for separating compounds with similar boiling points.[9][10]

    • Recommended Conditions: Based on literature for similar compounds, a good starting point for the mobile phase is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[11] You can optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. For polar compounds, a gradient elution from a less polar to a more polar solvent system can improve separation.[12][13]

  • Recrystallization (if applicable): If your product or the impurity can be induced to crystallize, this can be a powerful purification technique.[14]

    • Solvent Selection: For aromatic esters, solvent systems like ethanol/water, toluene/hexane, or ethyl acetate/hexane can be effective.[15][16] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: My product appears to be degrading during vacuum distillation, even at reduced pressure. How can I mitigate this?

Causes of Decomposition & Preventative Measures:

  • High Pot Temperature: Even under vacuum, the temperature of the distillation flask might be high enough to cause decomposition.

    • Solution: Use a high-quality vacuum pump to achieve a lower pressure, which will further decrease the boiling point. Ensure all joints in your distillation apparatus are well-sealed to maintain a high vacuum.

  • Prolonged Heating: Keeping the compound at a high temperature for an extended time can lead to degradation.

    • Solution: Heat the distillation flask gradually and do not overheat. Once the desired fraction starts to distill, maintain a steady temperature. It is also beneficial to insulate the distillation column to ensure a smooth and efficient distillation.[17]

  • Presence of Acidic or Basic Residues: Trace amounts of acid or base can catalyze decomposition at high temperatures.

    • Solution: Ensure that the crude product is thoroughly neutralized and washed before attempting distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from a typical synthesis of this compound?

The common impurities depend on the synthetic route. For a Fischer esterification using 2-hydroxy-2-methylpropanoic acid and benzyl alcohol, you can expect:

  • Unreacted 2-hydroxy-2-methylpropanoic acid

  • Unreacted benzyl alcohol

  • Water (a byproduct of the reaction)

  • The acid catalyst (e.g., H₂SO₄ or TsOH)

  • Dibenzyl ether (from the self-condensation of benzyl alcohol under acidic conditions)[18]

If benzyl bromide is used as the benzyl source, you might have residual benzyl bromide.

Q2: What is a suitable protocol for flash column chromatography?

Step-by-Step Protocol:

  • TLC Analysis: Develop a solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexanes. Adjust the polarity to get the Rf value of your product between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel slurry in your chosen non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). If the compound has low solubility, you can dry-load it by adsorbing it onto a small amount of silica gel.[9]

  • Elution: Start eluting with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: Is this compound prone to hydrolysis?

Yes, like most esters, this compound can undergo hydrolysis back to 2-hydroxy-2-methylpropanoic acid and benzyl alcohol. This reaction is catalyzed by both acids and bases and is favored by the presence of water.[19][20][21] It is important to use dry solvents and reagents and to store the purified product in a dry environment.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of signals corresponding to impurities is a good indicator of high purity.[22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities, and the mass spectrum can help in their identification. A single peak in the GC chromatogram is indicative of high purity.[23][24][25]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good preliminary indication of purity.

Q5: What are the recommended storage conditions for this compound?

To prevent degradation, the purified compound should be stored in a tightly sealed container in a cool, dry place, away from sources of moisture and strong acids or bases. Storing under an inert atmosphere can further prolong its shelf life.

Physicochemical Data Summary

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 110 °C at 2.0 kPa

References

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography. r/chemistry. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). US6326521B2 - Process for the preparation of benzyl alcohol.
  • Volwiler, E. H., & Vliet, E. B. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Scite.ai.
  • Unknown Source. (n.d.). 2.2.2.3 Substituted Benzyl Esters.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. Journal of Organic Chemistry, 72(23), 8962–8964.
  • St Andrews Research Repository. (2025, January 12). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 20).
  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyl propionate. Retrieved from [Link]

  • Benchchem. (n.d.).
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  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]

  • ACS Omega. (2023, October 18). Synthesis of Polypeptides and Poly(α-hydroxy esters)
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]

  • ResearchGate. (2021, February 2). Thermal decomposition of esters.
  • BLD Pharm. (n.d.). 74094-05-6|(R)
  • Random Experiments Int. - Experiments and syntheses. (2020, May 4). Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction) [Video]. YouTube.
  • Nugraha. (n.d.). How to read and Interpret GC/MS Spectra. Indonesian Journal of Multidiciplinary Research.
  • SIELC Technologies. (2018, February 16).
  • LookChem. (n.d.). 2,2-BIS-(HYDROXYMETHYL)-PROPANOIC ACID BENZYL ESTER 179388-73-9 wiki.
  • Unknown Source. (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Quora. (2023, March 1). When using a fractionating column to distill, does the first batch of distillate always contain lower boiling point impurities?.
  • AChemBlock. (n.d.). Benzyl 3-hydroxy-2-(hydroxymethyl)
  • SpectraBase. (n.d.). Benzyl (S)-(-)
  • Unknown Source. (n.d.).
  • ResearchGate. (2025, August 6). How to read and Interpret GC/MS Spectra.

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Technical Support Center: Overcoming Solubility Challenges with Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 2-hydroxy-2-methylpropanoate. This document is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound during experimental work. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, moving from basic principles to more advanced techniques. We will explain the causality behind each step, ensuring you can make informed decisions at the bench.

Section 1: Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the structural characteristics of this compound, as these dictate its solubility behavior.

The molecule possesses a combination of polar and non-polar features:

  • Non-Polar Regions: The benzyl group (an aromatic ring) is hydrophobic and contributes to solubility in organic solvents.

  • Polar Regions: The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, while the ester carbonyl (C=O) group can act as a hydrogen bond acceptor. These features suggest an affinity for polar solvents.

This amphiphilic nature means that no single solvent may be "perfect" under all conditions, often necessitating a methodical approach to find the ideal solvent system for a specific concentration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19444-23-6[1][2][3]
Molecular Formula C₁₁H₁₄O₃[2][4]
Molecular Weight 194.23 g/mol [2][4]
Structure CC(C)(O)C(=O)OCC1=CC=CC=C1[2]
Predicted LogP 1.5007[4]
Topological Polar Surface Area (TPSA) 46.53 Ų[4]

Section 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical workflow for addressing solubility issues, whether you are working in a purely organic system or require an aqueous formulation for biological or analytical assays.

start Solubility Issue with This compound system_type Target Solvent System? start->system_type organic_path Select Appropriate Organic Solvent (See Table 2) system_type->organic_path Organic aqueous_path Use Co-Solvent Method (See Protocol 2) system_type->aqueous_path Aqueous energy_input Apply Gentle Heat (e.g., 40-50°C) or Sonication organic_path->energy_input check_purity Consider Compound Purity (Impurities can inhibit dissolution) energy_input->check_purity organic_success Solution Achieved check_purity->organic_success dilute Dilute Stock into Aqueous Buffer aqueous_path->dilute precip_check Precipitation Occurs? dilute->precip_check troubleshoot_aq Troubleshoot Aqueous System (See Figure 2) precip_check->troubleshoot_aq Yes aqueous_success Solution Achieved precip_check->aqueous_success No troubleshoot_aq->aqueous_success

Figure 1: General troubleshooting workflow for solubilizing the compound.

Part A: Dissolution in Organic Solvents

For applications like chemical synthesis or preparing non-aqueous formulations, starting with a suitable organic solvent is key.

FAQ: What is the best starting solvent for dissolving this compound?

Answer: There is no single "best" solvent; the choice depends on your target concentration and downstream application. The principle of "like dissolves like" is a good starting point. Given the molecule's structure, solvents of intermediate to high polarity are excellent candidates.

Protocol 1: Systematic Solvent Screening

  • Selection: Begin with solvents from the "High Probability" column in Table 2.

  • Procedure:

    • Weigh a small, precise amount of your compound (e.g., 5 mg) into a glass vial.

    • Add the selected solvent dropwise while stirring or vortexing.

    • Continue adding solvent until the compound fully dissolves or until you have significantly exceeded a practical concentration limit. Record the approximate concentration.

  • Optimization: If solubility is low at room temperature, proceed to the next step.

Table 2: Recommended Organic Solvents for Initial Screening

High Probability of SuccessModerate ProbabilityLow Probability (for reference)Relative Polarity
Dimethyl Sulfoxide (DMSO)Tetrahydrofuran (THF)Toluene0.099
Dimethylformamide (DMF)Ethyl AcetateHexane0.009
AcetoneDichloromethane (DCM)
Ethanol / Methanol
Acetonitrile0.460

Relative polarity values are from various sources for comparative purposes.[5]

FAQ: My compound is poorly soluble even in common organic solvents at my target concentration. What's next?

Answer: Increasing the kinetic energy of the system can often overcome activation barriers to dissolution.

  • Gentle Heating: Warm the solvent and solute mixture to 40-50°C. Esters can be susceptible to hydrolysis at high temperatures, especially if residual water is present, so avoid aggressive heating unless stability has been confirmed.

  • Sonication: Use a bath sonicator to provide mechanical agitation. This helps break down aggregates of solid particles and increases the interaction between the solvent and the solute surface.

  • Purity Assessment: If solubility issues persist, consider the purity of your solid. Insoluble impurities can sometimes coat the surface of your desired compound, preventing it from dissolving effectively. Purification by recrystallization may be necessary. Recrystallization works by dissolving the impure solid in a hot solvent where it is highly soluble, and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.[6][7]

Part B: Preparing Aqueous Solutions via Co-Solvency

For biological assays or other aqueous-based experiments, direct dissolution in water is highly unlikely to succeed due to the compound's hydrophobic benzyl group. The standard and most effective method is co-solvency.

What is Co-solvency? Co-solvency is a technique used to increase the solubility of poorly water-soluble drugs or compounds by adding a water-miscible organic solvent (a co-solvent).[8] This co-solvent reduces the polarity of the water, making the environment more favorable for the hydrophobic solute.[9]

FAQ: How can I prepare an aqueous stock solution?

Answer: The correct method is to first create a highly concentrated stock solution in a pure, water-miscible organic co-solvent, and then dilute this stock into your final aqueous buffer or medium.

Protocol 2: Preparing an Aqueous Solution Using a Co-Solvent

  • Select a Co-solvent: DMSO is the most common choice due to its high solubilizing power and acceptability in many biological systems at low concentrations (<0.5% v/v).[10] Other options include Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[11][12]

  • Prepare Concentrated Stock: Dissolve this compound in 100% of your chosen co-solvent to the highest practical concentration (e.g., 10-100 mM). Ensure it is fully dissolved. This is your primary stock solution.

  • Perform Serial Dilution: To reach your final working concentration, perform a serial dilution of the primary stock into your aqueous buffer (e.g., PBS, cell culture media). Crucially, add the stock solution to the buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent the compound from precipitating out as it encounters the aqueous environment.

FAQ: My compound precipitates when I dilute the co-solvent stock into my aqueous buffer. What should I do?

Answer: This is a common challenge known as "fall-out" or "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final mixed-solvent system. Follow this troubleshooting workflow.

start Precipitation Occurs on Dilution step1 1. Lower the Final Concentration Is the target concentration achievable? start->step1 step2 2. Increase Co-solvent Percentage (e.g., from 0.5% to 1% DMSO) Check experimental tolerance. step1->step2 step3 3. Switch Co-solvent Try a different co-solvent like PEG 400 or Ethanol. step2->step3 step4 4. Check Buffer pH Is the pH extreme? This could risk ester hydrolysis (See Section 3). step3->step4 end_node Optimized Solution step4->end_node

Figure 2: Workflow for troubleshooting precipitation in aqueous co-solvent systems.

Section 3: Stability and pH Considerations

FAQ: How does pH affect this compound's solubility and stability?

Answer: This is a critical question. The compound itself is a neutral ester and does not have an ionizable group, so its solubility is not directly dependent on pH in the way an acid or base would be.[13][14]

However, the stability of the ester bond is highly susceptible to pH.

  • Acidic or Basic Conditions (pH < 4 or pH > 8): In the presence of strong acids or bases, the ester can undergo hydrolysis, breaking down into benzyl alcohol and 2-hydroxy-2-methylpropanoic acid.[15][16] This degradation is accelerated by heat.

  • Recommendation: For maximum stability, prepare solutions in buffers with a pH range of 5-7.5. Always prepare aqueous solutions fresh for experiments. If storage is necessary, flash-freeze aliquots of the concentrated co-solvent stock and store at -80°C.

Section 4: Summary FAQs

  • Q1: What are the best initial solvents to try for organic applications?

    • A: Start with polar solvents like DMSO, DMF, Ethanol, or Acetone. Refer to Table 2 for a systematic approach.

  • Q2: Can I heat the solution to help it dissolve?

    • A: Yes, gentle heating to 40-50°C can be very effective. Avoid prolonged heating at high temperatures to minimize the risk of degradation.

  • Q3: What is a co-solvent and when should I use one?

    • A: A co-solvent is a water-miscible organic solvent (like DMSO) used to dissolve a hydrophobic compound before diluting it into an aqueous solution. This is the standard method for preparing aqueous formulations of this compound.[11][17]

  • Q4: My compound is crashing out of my aqueous solution. What are the top 3 things to check?

      • Your final concentration may be too high for that specific co-solvent percentage. Try a lower concentration.

      • Your co-solvent percentage may be too low. Try increasing it slightly, ensuring it remains compatible with your experiment (e.g., non-toxic to cells).

      • Ensure you are adding the concentrated stock to the buffer with vigorous mixing, not the other way around.

  • Q5: Should I adjust the pH to increase solubility?

    • A: No. Unlike compounds with acidic or basic functional groups, adjusting the pH will not significantly improve the solubility of this neutral ester.[14] Furthermore, extreme pH values will cause chemical degradation via hydrolysis.[15][18]

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemsrc. (n.d.). Benzyl 2-Hydroxy-2-Methylpropionate | CAS#:19444-23-6. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]

  • ChemSynthesis. (n.d.). benzyl 2-methylpropanoate. Retrieved from [Link]

  • ResearchGate. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Quora. (2017). What is the pH of an ester? Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Methyl 2-hydroxy-2-phenylpropanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • NIST WebBook. (n.d.). benzyl 2-methylpropanoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Chemsrc. (n.d.). Benzyl 2-hydroxypropanoate | CAS#:2051-96-9. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable ester. Here, we will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and reliable methods for synthesizing this compound:

  • Fischer-Speier Esterification: This classic method involves the direct esterification of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

  • Williamson-type Ether Synthesis Analogue: A more modern and often higher-yielding approach involves the reaction of a salt of 2-hydroxy-2-methylpropanoic acid with benzyl bromide.[1] This method avoids the harsh acidic conditions of Fischer esterification. A common procedure involves dissolving the carboxylic acid in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of a base such as potassium bicarbonate to form the carboxylate salt.[1] Benzyl bromide is then added to complete the esterification.[1]

Q2: I'm observing a low yield in my reaction. What are the likely causes?

Low yields are a frequent challenge and can stem from several factors.[2] A systematic approach to troubleshooting is crucial.[2] Key areas to investigate include:

  • Incomplete reaction: The reaction may not have reached equilibrium or completion.

  • Side reactions: Competing reactions can consume starting materials or the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst loading can all significantly impact yield.

  • Product loss during workup and purification: Inefficient extraction or purification techniques can lead to significant loss of the final product.[2]

Q3: My crude product contains several impurities. What are the most probable side products?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is indicative of side product formation.[2] Common impurities include:

  • Unreacted starting materials: 2-hydroxy-2-methylpropanoic acid and benzyl alcohol or benzyl bromide may be present if the reaction is incomplete.

  • Benzyl ether: In the Williamson-type synthesis, if there is any residual base and benzyl bromide, self-condensation of benzyl bromide can occur to form dibenzyl ether.

  • Products of degradation: Under harsh acidic or basic conditions, or at elevated temperatures, the starting materials or the product may degrade.

Troubleshooting Guide

Issue 1: Low Yield in Fischer-Speier Esterification

Question: My Fischer-Speier esterification of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol is giving me a poor yield. How can I improve it?

Answer: Low yields in this esterification are often tied to the equilibrium nature of the reaction and the effective removal of the water byproduct.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low yield in Fischer-Speier esterification.

Detailed Protocol for Fischer-Speier Esterification
  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add 2-hydroxy-2-methylpropanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Issue 2: Incomplete Reaction in Williamson-type Synthesis

Question: My TLC analysis shows a significant amount of unreacted 2-hydroxy-2-methylpropanoic acid when using benzyl bromide. What is going wrong?

Answer: Incomplete conversion in this Williamson-type esterification typically points to issues with the formation of the carboxylate salt or the reactivity of the benzyl bromide.

Troubleshooting Workflow

Caption: Troubleshooting workflow for incomplete Williamson-type esterification.

Detailed Protocol for Williamson-type Esterification
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium bicarbonate (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the potassium carboxylate salt.[1]

  • Benzyl Bromide Addition: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours or until TLC analysis indicates the consumption of the starting carboxylic acid.[1]

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1] The crude product is then purified by silica gel column chromatography.[1]

Issue 3: Product Purification Challenges

Question: I am having difficulty purifying this compound from my crude reaction mixture. Are there any recommended techniques?

Answer: The purification of this compound is typically achieved through silica gel column chromatography.[3]

Data on Purification Parameters
ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Mobile Phase Ethyl Acetate/Petroleum Ether or HexaneA gradient elution is often effective, starting with a low polarity mixture and gradually increasing the polarity. A common starting point is a 1:1 mixture of ethyl acetate and petroleum ether.[3]
Monitoring Thin Layer Chromatography (TLC)Use the same solvent system as the column. The product should have a moderate Rf value (typically 0.3-0.5) for good separation.
Visualization UV light (254 nm) and/or a potassium permanganate stainThe benzyl group allows for visualization under UV light. The hydroxyl group will react with the permanganate stain.

References

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Arkivoc, 2008(12), 184-193.
  • Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.
  • ChemSynthesis. (n.d.). benzyl 2-methylpropanoate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzyl 2-methylpropanoate. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt. The Journal of Organic Chemistry, 71(10), 3923-3927.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • Blanco-Carapia, R. E., Alonso-Pérez, R., Islas-Jácome, A., & Gonzalez-Zamora, E. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Chemistry Proceedings. MDPI.
  • PubChem. (n.d.). Benzyl 2-(4-hydroxyphenyl)-2-methylpropanoate. Retrieved from [Link]

  • Byk, M. A., et al. (2022). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. Cambridge: Cambridge Open Engage.

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Technical Support Center: Troubleshooting Poor Curing with 2-Hydroxy-2-methyl-1-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Hydroxy-2-methyl-1-phenyl-1-propanone (CAS No. 7473-98-5), a highly efficient Type I photoinitiator widely known by trade names such as DAROCUR® 1173.[1][2][3] This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with UV curing processes that utilize this versatile liquid photoinitiator. As your Senior Application Scientist, my goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxy-2-methyl-1-phenyl-1-propanone and how does it work?

2-Hydroxy-2-methyl-1-phenyl-1-propanone is a liquid, non-yellowing photoinitiator used to initiate the photopolymerization of unsaturated resins, such as acrylates and methacrylates, upon exposure to ultraviolet (UV) light.[1][2][4] As a Type I photoinitiator, it undergoes a process called α-cleavage upon absorbing UV radiation. This unimolecular bond cleavage is highly efficient and generates two distinct free radicals—a benzoyl radical and a tertiary ketyl radical—both of which can initiate the polymerization chain reaction.[5] This mechanism is what transforms the liquid resin formulation into a solid, cross-linked polymer.

Troubleshooting Guides: From Common Issues to Complex Challenges

This section addresses specific curing problems in a question-and-answer format, providing both the "what to do" and the critical "why it works."

Issue 1: Incomplete Cure or Slow Polymerization Speed

Q2: My formulation is not curing completely or is taking too long to cure. What are the likely causes and how can I fix this?

This is a multifaceted problem often rooted in the relationship between the photoinitiator concentration, the UV light source, and the chemistry of the formulation itself.

Root Cause Analysis & Solutions:

  • Mismatched UV Wavelength: 2-Hydroxy-2-methyl-1-phenyl-1-propanone has specific UV absorption peaks, primarily around 244 nm, 278 nm, and 330 nm.[4] If the output of your UV lamp does not significantly overlap with these wavelengths, the photoinitiator will not absorb enough energy to generate an adequate number of free radicals.

    • Solution: Verify your lamp's spectral output. Mercury vapor lamps provide a broad spectrum that is generally effective.[6][7] If you are using UV-LEDs, which emit a narrow spectrum of light, ensure their wavelength (e.g., 365 nm, 395 nm) is appropriate for your formulation, though they may be less efficient for surface cure with this specific photoinitiator.[6][8]

  • Insufficient UV Intensity (Irradiance): The rate of radical generation is directly proportional to the light intensity. Low intensity can lead to a slow reaction that is easily terminated.

    • Solution: Increase the UV lamp's power output or decrease the distance between the lamp and the sample.[9] Regularly check the lamp's intensity with a radiometer, as lamps degrade over time and lose effectiveness.[10][11]

  • Incorrect Photoinitiator Concentration: The concentration of the photoinitiator is critical. Too little, and you won't generate enough radicals for a complete cure. Too much, and you can cause "surface screening," where the top layer absorbs most of the UV light, preventing it from penetrating and curing the material underneath.

    • Solution: The optimal concentration depends on the thickness of your sample.[1][12] Conduct a concentration ladder experiment to find the optimal loading for your specific system.

Film ThicknessRecommended Concentration (by weight)
Thin Films (5 - 20 µm)2.0% - 4.0%
Thick Films (20 - 2000 µm)1.0% - 3.0%
Source: Adapted from Ciba® DAROCUR® 1173 Technical Data Sheet & IGM Resins Omnirad 1173 Product Data Sheet[1][12]
  • Presence of Inhibitors: Besides oxygen, other chemical species in your formulation (e.g., certain pigments, stabilizers, or impurities in monomers) can scavenge free radicals and inhibit polymerization.

    • Solution: Review the technical data sheets of all formulation components for known incompatibilities. If possible, purify monomers to remove inhibitors like MEHQ (monomethyl ether hydroquinone).

Issue 2: Tacky or Sticky Surface After Curing

Q3: The bulk of my sample is hard, but the surface exposed to air remains tacky. Why is this happening?

This is a classic and well-documented case of oxygen inhibition .

Mechanism of Oxygen Inhibition:

Molecular oxygen (O₂) from the atmosphere is an excellent radical scavenger. It reacts with the initiating free radicals to form unreactive peroxy radicals.[13] This reaction effectively terminates the polymerization chain at the surface where oxygen is abundant, leaving behind a layer of unreacted or partially reacted monomers and oligomers, which results in a sticky feel.[6][14] The free radicals generated by 2-Hydroxy-2-methyl-1-phenyl-1-propanone are known to be sensitive to oxygen.[2]

Solutions to Overcome Oxygen Inhibition:

  • Increase UV Intensity: A very high-intensity UV burst can generate free radicals at a rate that is much faster than the rate of oxygen diffusion into the sample.[9][14] This "outruns" the inhibition effect.

  • Inert Environment: The most direct method is to remove the oxygen. Curing in an inert atmosphere, such as a nitrogen (N₂) or argon (Ar) blanket, will eliminate oxygen inhibition and is often the most effective solution.[9][14]

  • Use of Additives:

    • Amine Synergists: While 2-Hydroxy-2-methyl-1-phenyl-1-propanone is a Type I initiator that doesn't require a co-initiator, adding an amine synergist can help mitigate oxygen inhibition. Amines can react with peroxy radicals to generate new, reactive alkylamino radicals that can continue the polymerization process.

    • Wax Additives: In some coating applications, specific waxes can be added to the formulation. During curing, these waxes migrate to the surface, forming a physical barrier that blocks oxygen.[13]

  • Optimize Light Source: Using a broad-spectrum mercury lamp that has shorter UV wavelengths (UVC, ~254 nm) can enhance surface cure.[6][7] These higher-energy wavelengths are absorbed more strongly at the surface, generating a high concentration of radicals where oxygen inhibition is most problematic.

Issue 3: Poor Through-Cure or Curing in Pigmented Systems

Q4: My clear coatings cure well, but when I add pigments or fillers, the curing performance drops significantly, especially in thicker sections. What's the cause?

This issue stems from the competitive absorption of UV light.

Root Cause Analysis & Solutions:

  • UV Absorption by Pigments/Fillers: Many pigments and fillers (especially opaque ones like titanium dioxide) can absorb or scatter the UV radiation intended for the photoinitiator. This reduces the amount of light that penetrates through the sample, leading to poor cure depth.

    • Solution 1: Use a Photoinitiator Blend: 2-Hydroxy-2-methyl-1-phenyl-1-propanone is excellent for surface cure and clear systems due to its absorption profile. For pigmented systems, it should be blended with a photoinitiator that has a longer wavelength absorption maximum (e.g., a phosphine oxide type initiator like TPO), which is less affected by many pigments.

    • Solution 2: Optimize Pigment Selection: If possible, choose pigments that have a "UV window"—meaning they are transparent in the UV region where your photoinitiator absorbs.

    • Solution 3: Increase Initiator Concentration: A modest increase in photoinitiator concentration can sometimes help, but be wary of the surface screening effect mentioned in Issue 1.

  • Insufficient Penetration Depth (Dp): Every photopolymer system has a characteristic penetration depth (Dp), which is the depth at which the UV light intensity falls to a certain fraction of its surface value.[15] High concentrations of UV absorbers (the initiator itself, pigments, etc.) will decrease Dp.

    • Solution: Use a more powerful, longer-wavelength UV source that can penetrate deeper into the material.

Issue 4: Yellowing of the Cured Polymer

Q5: My cured material has an undesirable yellow tint, especially after prolonged light exposure. I chose this photoinitiator because it's "non-yellowing." What's wrong?

While 2-Hydroxy-2-methyl-1-phenyl-1-propanone is specifically recommended for applications requiring minimal yellowing, some nuances can lead to discoloration.[1][12]

Root Cause Analysis & Solutions:

  • Photolysis Byproducts: Although the byproducts of this initiator are less colored than those of many other initiators (like those containing aromatic amines), they are not entirely colorless and can contribute to a slight initial yellowing, especially at high concentrations.

  • Over-Curing / UV Degradation of the Polymer Backbone: The primary cause of long-term yellowing is often not the initiator itself, but the degradation of the polymer matrix (the acrylates, urethanes, epoxies) from prolonged exposure to UV light or heat.

    • Solution: Incorporate a Hindered Amine Light Stabilizer (HALS) into your formulation. Products like TINUVIN® 292 are specifically recommended for use with this photoinitiator to reduce long-term yellowing of urethane acrylates.[1]

  • Interaction with Other Components: Other additives in the formulation could be interacting with the initiator byproducts or degrading under UV exposure.

    • Solution: Systematically remove or replace other additives to identify the source of the discoloration.

Experimental Protocols

Protocol A: Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing curing issues.

TroubleshootingWorkflow Start Poor Curing Observed Surface_Tacky Is the surface tacky? Start->Surface_Tacky Bulk_Soft Is the bulk soft or under-cured? Surface_Tacky->Bulk_Soft No Oxygen_Inhibition Likely Oxygen Inhibition Surface_Tacky->Oxygen_Inhibition Yes Check_UV Verify UV Source Bulk_Soft->Check_UV Yes Solution_Inert Cure in Inert Atmosphere (N2) Oxygen_Inhibition->Solution_Inert Solution_Intensity Increase UV Intensity (Irradiance) Oxygen_Inhibition->Solution_Intensity UV_Wavelength Is Wavelength Correct for Initiator? Check_UV->UV_Wavelength UV_Intensity Is Intensity (Dose) Sufficient? UV_Wavelength->UV_Intensity Yes Fix_Lamp1 Change Lamp to Match Initiator Spectrum UV_Wavelength->Fix_Lamp1 No Check_Formulation Review Formulation UV_Intensity->Check_Formulation Yes Fix_Lamp2 Increase Lamp Power or Exposure Time UV_Intensity->Fix_Lamp2 No Initiator_Conc Is Initiator Conc. Optimal? Check_Formulation->Initiator_Conc Inhibitors Are there UV Absorbers or Inhibitors (Pigments)? Initiator_Conc->Inhibitors Yes Adjust_Conc Optimize Concentration (Run Ladder Study) Initiator_Conc->Adjust_Conc No Add_PI_Blend Use PI Blend (e.g., with TPO) for Pigmented Systems Inhibitors->Add_PI_Blend Yes End Curing Successful Inhibitors->End No

Caption: A step-by-step workflow for diagnosing and resolving poor UV curing.

Protocol B: Measuring the Degree of Cure using FTIR Spectroscopy

This protocol provides a quantitative method to determine if a cure is truly incomplete. The principle is to monitor the disappearance of the acrylate C=C double bond peak.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Uncured liquid resin sample.

  • Cured polymer sample.

  • UV curing system.

Procedure:

  • Acquire Uncured Spectrum: Place a small drop of the liquid, uncured resin onto the ATR crystal. Record the IR spectrum. This is your baseline (0% cure).

  • Identify Acrylate Peak: Identify the characteristic peak for the acrylate C=C double bond. This is typically a sharp peak around 810 cm⁻¹ (for the C=C twist) or around 1635 cm⁻¹ (for the C=C stretch). The 810 cm⁻¹ peak is often preferred as it has less interference from other functional groups.

  • Cure the Sample: Prepare a sample of your resin under the desired curing conditions (e.g., specific UV dose, time, atmosphere).

  • Acquire Cured Spectrum: Place the fully cured solid sample onto the ATR crystal, ensuring good contact. Record the IR spectrum.

  • Calculate Degree of Cure: The degree of cure is calculated by measuring the decrease in the area of the chosen acrylate peak relative to an internal standard peak that does not change during polymerization (e.g., a C=O ester peak around 1720 cm⁻¹).

    Degree of Cure (%) = [1 - (A_acrylate / A_internal_std)_cured / (A_acrylate / A_internal_std)_uncured] * 100

    This method provides an objective measure of polymerization, confirming whether a sample that feels "tacky" is truly uncured at the surface or if the issue is purely a surface phenomenon.[16]

Mechanism Visualization

Photoinitiation PI 2-Hydroxy-2-methyl- 1-phenyl-1-propanone Excited_PI Excited State PI* PI->Excited_PI  Absorption UV UV Photon (hν) Cleavage α-Cleavage (Bond Scission) Excited_PI->Cleavage Radicals Free Radicals Benzoyl Benzoyl Radical Ketyl Tertiary Ketyl Radical Monomer Monomer (e.g., Acrylate) Benzoyl->Monomer Initiation Ketyl->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Caption: Photo-cleavage mechanism of 2-Hydroxy-2-methyl-1-phenyl-1-propanone.

References

  • Vertex AI Search. (n.d.). 6 Ways to Avoid Oxygen Inhibition with UV Curing Adhesives. UVFAB Systems. Retrieved January 15, 2026.
  • Arceneaux, J. A. (n.d.). Mitigation of Oxygen Inhibition in UV LED, UVA, and Low Intensity UV Cure. RadTech. Retrieved January 15, 2026.
  • Dymax. (n.d.). How to Overcome Oxygen Inhibition in Light-Curable Adhesives. Retrieved January 15, 2026.
  • Menard, N. (2022, November 30). Is It Done Yet? Comparison of Methods to Monitor Degree of UV Cure. UV+EB Technology. Retrieved January 15, 2026.
  • Baseley, M. (2020, February 4). Overcoming oxygen inhibition in UV light curing. Electronic Specifier. Retrieved January 15, 2026.
  • Dymax. (n.d.). Overcoming Oxygen Inhibition in UV Light-Curable Adhesives. Retrieved January 15, 2026.
  • IUV. (n.d.). Common Troubleshooting Solutions in UV Ink Curing. Retrieved January 15, 2026.
  • Nason, D., et al. (n.d.). Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing. PMC - NIH. Retrieved January 15, 2026.
  • Screen Printing Technical Foundation. (n.d.). UV Ink Curing Troubleshooting Guidelines. Retrieved January 15, 2026.
  • Phoseon Technology. (2026, January 4). Practical Troubleshooting Tips for LED UV Curing in Label and Narrow Web Printing. Retrieved January 15, 2026.
  • ACTEGA EMEA. (n.d.). Troubleshooting I Insufficient UV Coating Curing. Retrieved January 15, 2026.
  • Alpha-Cure. (n.d.). UV Lamp Troubleshooting - Solve Common UV Curing Issues. Retrieved January 15, 2026.
  • Padilha, C. E. A., et al. (2025, August 5). Cure Degree Estimation of Photocurable Coatings by DSC and Differential Photocalorimetry.
  • Schöpping, W., et al. (n.d.). Comparison of Different Cure Monitoring Techniques. PMC - NIH. Retrieved January 15, 2026.
  • Cook, J. P., et al. (n.d.). Cure depth in photopolymerization: Experiments and theory. Princeton University. Retrieved January 15, 2026.
  • Ciba Specialty Chemicals. (2001, September 4). Ciba® DAROCUR® 1173. Retrieved January 15, 2026.
  • GYC Group. (n.d.). Photoinitiator 1173 for UV radiation curing systems. Retrieved January 15, 2026.
  • IGM Resins. (2016, September 6). Omnirad 1173 (Former Irgacure® 1173)
  • Sigma-Aldrich. (n.d.). Darocur 1173. Retrieved January 15, 2026.
  • Ningbo Inno Pharmchem Co., Ltd. (2023, March 31).
  • Dongguan Baoxu Chemical Technology Co., Ltd. (n.d.). Photoinitiator Irgacure Darocur 1173. Retrieved January 15, 2026.
  • BenchChem. (2025).

Sources

Technical Support Center: Benzyl 2-hydroxy-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions (FAQs) to help minimize impurities in your reactions. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure robust and reproducible outcomes.

I. Overview of this compound Synthesis

This compound is commonly synthesized via the esterification of 2-hydroxy-2-methylpropanoic acid (also known as 2-hydroxyisobutyric acid) with benzyl alcohol. The most prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.[1][2] While seemingly straightforward, this reaction is an equilibrium process, and various side reactions can lead to the formation of impurities that can be challenging to remove.[1][2]

This guide will address the common challenges and provide solutions to minimize impurity formation, ensuring a high-purity final product.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The primary impurities often encountered are:

  • Unreacted Starting Materials: Residual 2-hydroxy-2-methylpropanoic acid and benzyl alcohol.

  • Dibenzyl Ether: Formed from the acid-catalyzed self-condensation of benzyl alcohol.[3]

  • By-products from Benzyl Chloride (if used as a starting material): If benzyl chloride is used instead of benzyl alcohol, residual benzyl chloride can be a significant impurity and is a known mutagenic carcinogen.[4][5]

  • Self-esterification of 2-hydroxy-2-methylpropanoic acid: This can lead to the formation of cyclic dimers or linear polyesters, especially at elevated temperatures.

Q2: How can I minimize the formation of dibenzyl ether?

A2: The formation of dibenzyl ether is a common side reaction in acid-catalyzed reactions of benzyl alcohol.[3] To minimize its formation:

  • Control Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures favor the dehydration of benzyl alcohol to form dibenzyl ether.

  • Use an Excess of the Carboxylic Acid: Shifting the stoichiometry to have a slight excess of 2-hydroxy-2-methylpropanoic acid can favor the desired esterification over the self-condensation of benzyl alcohol.

  • Choice of Catalyst: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder, solid-supported acid catalyst which can sometimes offer better selectivity.

Experimental Protocol: Minimizing Dibenzyl Ether Formation

Here is a detailed protocol designed to minimize the formation of dibenzyl ether.

Materials:

  • 2-hydroxy-2-methylpropanoic acid

  • Benzyl alcohol

  • Toluene (or another suitable water-immiscible solvent)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the flask, add 2-hydroxy-2-methylpropanoic acid (1.2 equivalents), benzyl alcohol (1.0 equivalent), and toluene.

  • Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

Q3: I am observing unreacted starting materials in my final product. How can I improve the reaction conversion?

A3: The Fischer esterification is an equilibrium reaction.[1][2] To drive the reaction towards the product side and improve conversion, you can:

  • Use an Excess of One Reactant: Employing a large excess of the less expensive reactant (usually the alcohol) can shift the equilibrium to favor ester formation.[2]

  • Remove Water: The formation of water is a product of the esterification. Removing water as it is formed will drive the equilibrium forward according to Le Chatelier's principle. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2]

Workflow for Driving Reaction to Completion

G cluster_0 Reaction Setup cluster_1 Driving Equilibrium cluster_2 Monitoring & Completion start Combine Carboxylic Acid and Excess Alcohol catalyst Add Acid Catalyst start->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux water_removal Azeotropically Remove Water reflux->water_removal Continuous Removal monitor Monitor by TLC/GC-MS reflux->monitor water_removal->reflux Continuous Removal monitor->reflux <95% Conversion complete Reaction Complete monitor->complete >95% Conversion

Caption: Workflow for maximizing esterification conversion.

Q4: What is the best way to purify the final product and remove trace impurities?

A4: For lab-scale synthesis, flash column chromatography on silica gel is a highly effective method for purifying this compound.[6] A solvent system of ethyl acetate and petroleum ether (or hexanes) is commonly used.[6] For industrial-scale production, fractional distillation under reduced pressure may be a more viable option.

Q5: How can I analyze the purity of my this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for assessing the purity of your product and identifying any impurities.[7][8] The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation. High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.[9]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio 1.2 : 1 (Acid : Alcohol)Minimizes dibenzyl ether formation.
Catalyst p-TSA (0.05 eq.)Effective and milder than strong mineral acids.
Solvent TolueneAllows for azeotropic removal of water.
Temperature RefluxEnsures a reasonable reaction rate.
Purification Flash ChromatographyEffective for removing polar and non-polar impurities.[6]

Troubleshooting Impurity Formation Pathways

G cluster_main Main Reaction cluster_side Side Reactions RCOOH 2-hydroxy-2-methylpropanoic acid Ester This compound RCOOH->Ester + Benzyl Alcohol (Desired Pathway) Polymer Polyester/Dimer RCOOH->Polymer Self-esterification (Side Reaction) BnOH Benzyl Alcohol BnOH->Ester + Carboxylic Acid (Desired Pathway) Ether Dibenzyl Ether BnOH->Ether Self-condensation (Side Reaction)

Caption: Desired vs. side reaction pathways.

IV. References

  • Google Patents. (2009). Patent Application Publication (10) Pub. No.: US 2011/0065962 A1. Retrieved from

  • Google Patents. (2017). Patent No. US 9,833,524 B2. Retrieved from

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters. Retrieved from

  • SIELC Technologies. (2018). Benzyl 2-methylpropanoate. Retrieved from [Link]

  • ChemSynthesis. (2025). benzyl 2-methylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Retrieved from

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. Retrieved from

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • López, S., & Dudley, G. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Pharmaceutical Research International.

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]

  • NIH. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. Retrieved from [Link]

  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of butyric acid and benzyl alcohol with different.... Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 2-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the performance of this Type I photoinitiator in their experimental workflows. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and optimize your photopolymerization processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it initiate polymerization?

A1: this compound is a Type I photoinitiator. These initiators undergo a unimolecular bond cleavage upon absorption of UV light to generate free radicals.[1] Specifically, it belongs to the class of α-hydroxyketones. When exposed to UV radiation, the molecule undergoes an α-cleavage (Norrish Type I reaction), breaking the bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl group.[2][3] This process rapidly generates two distinct radical species that can initiate the polymerization of monomers and oligomers, such as acrylates.[4][5]

Q2: What are the common signs of low initiation efficiency in my experiments?

A2: The most common indicators of suboptimal performance include:

  • Tacky or uncured surfaces: This often points to oxygen inhibition at the air-resin interface.[6]

  • Poor through-cure: The material remains liquid or gelatinous beneath the surface, indicating insufficient light penetration or premature termination of radical chains.

  • Slow polymerization rates: The curing process takes significantly longer than expected.[7]

  • Low final monomer conversion: A substantial amount of unreacted monomer remains in the polymer, compromising its final physical and chemical properties.[8]

  • Yellowing: While often a post-curing issue, it can be exacerbated by high concentrations of the photoinitiator used to compensate for low efficiency.[5]

Q3: What is the typical concentration range for this compound?

A3: The optimal concentration depends heavily on the specific formulation, including the type of monomer/oligomer, the presence of pigments or fillers, the thickness of the sample, and the intensity of the light source. A typical starting range is 0.5% to 5% by weight of the total formulation.[8] It's crucial to optimize this; while higher concentrations can increase the cure speed, they can also lead to issues like yellowing, brittleness, and reduced depth of cure due to surface absorption shielding the layers below.[8][9]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues. Each problem is analyzed for its root cause, followed by actionable solutions grounded in photochemical principles.

Problem 1: Incomplete or Tacky Surface Cure

Primary Cause: Oxygen Inhibition

Oxygen present in the atmosphere is a potent inhibitor of free-radical polymerization.[6][10] It reacts with the initiating and propagating radicals to form peroxyl radicals, which are much less reactive towards monomer double bonds and can lead to chain termination.[11] This effect is most pronounced at the surface where oxygen is readily available.

Solutions:

  • Increase Initiator Concentration: A straightforward approach is to increase the concentration of this compound. This generates a higher flux of primary radicals, some of which will be consumed by oxygen while leaving a sufficient amount to initiate polymerization.[12] However, this should be done cautiously to avoid the negative effects of excessive concentration.[9]

  • Utilize an Inert Atmosphere: The most effective way to eliminate oxygen inhibition is to remove oxygen. Performing the curing process under a nitrogen or argon blanket prevents oxygen from interacting with the radicals.[6][13]

  • Employ Chemical Oxygen Scavengers: Incorporating additives that react with oxygen or peroxyl radicals can significantly improve surface cure.

    • Amines: Tertiary amines can act as co-initiators and oxygen scavengers.

    • Phosphines/Phosphites: Compounds like triphenylphosphine are highly effective at reducing peroxyl radicals and re-initiating polymerization.[13]

Problem 2: Poor Depth of Cure

Primary Cause: Insufficient Light Penetration & Inner Filter Effect

For the entire sample thickness to cure, UV light must penetrate effectively. This can be hindered by several factors:

  • High Initiator Concentration: An overly high concentration of the photoinitiator can cause most of the UV light to be absorbed at the surface, preventing it from reaching deeper layers. This is known as the "inner filter" effect.[14]

  • Light Source Mismatch: The emission spectrum of the UV lamp must overlap well with the absorption spectrum of the photoinitiator for efficient energy transfer.[1][14]

  • Pigments & Fillers: Additives in the formulation can absorb or scatter UV light, reducing its penetration depth.

Solutions:

  • Optimize Photoinitiator Concentration: Conduct a concentration ladder study to find the sweet spot that balances surface cure speed and depth of penetration. For thicker films, a lower concentration is often more effective.[14]

  • Verify Light Source Compatibility: Ensure your UV source (e.g., mercury lamp, 365 nm LED) emits strongly in the absorption range of this compound.

  • Introduce a Synergistic Photoinitiator: Combine this compound with a second photoinitiator that has a different absorption maximum, particularly one that absorbs at longer wavelengths (e.g., a phosphine oxide like TPO).[15][16] This can create radicals at different depths within the sample.

Problem 3: Slow Curing Speed

Primary Cause: Low Radical Flux

A slow reaction rate is typically due to an insufficient concentration of propagating radicals. This can be caused by low light intensity, low initiator concentration, or the previously discussed oxygen inhibition.

Solutions:

  • Increase Light Intensity: A higher photon flux from the UV source will generate primary radicals more quickly, increasing the overall rate of polymerization.[12]

  • Implement a Co-initiator System: The use of a co-initiator can dramatically increase the rate of polymerization.

    • Type II Systems: While this compound is a Type I initiator, it can be paired with a Type II system (e.g., benzophenone and a tertiary amine). The benzophenone absorbs light and then abstracts a hydrogen atom from the amine, creating an additional amine-centered radical to participate in initiation.[8] This synergistic approach enhances the overall radical generation.

Advanced Enhancement Protocols & Methodologies

For researchers seeking to systematically enhance their formulations, the following detailed protocols provide a starting point.

Protocol 1: Implementing a Synergistic Co-initiator System

Objective: To increase cure speed and depth by combining this compound (PI-1) with a phosphine oxide-based photoinitiator (PI-2), which typically has good absorption in the near-UV range.

Materials:

  • Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (PI-1)

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (PI-2)

Procedure:

  • Baseline Formulation: Prepare a control formulation containing 2 wt% of PI-1 in the monomer blend.

  • Synergistic Formulations: Prepare a series of formulations keeping the total photoinitiator concentration at 2 wt%, but varying the ratio of PI-1 to PI-2.

    • Formulation A: 1.5 wt% PI-1, 0.5 wt% PI-2

    • Formulation B: 1.0 wt% PI-1, 1.0 wt% PI-2

    • Formulation C: 0.5 wt% PI-1, 1.5 wt% PI-2

  • Curing & Analysis:

    • Apply a film of consistent thickness (e.g., 100 µm) for each formulation.

    • Cure under a UV source with a known intensity and wavelength (e.g., 365 nm LED at 50 mW/cm²).

    • Monitor the disappearance of the acrylate double bond peak (e.g., at ~1635 cm⁻¹) in real-time using RT-FTIR to determine the rate of polymerization and final conversion.

  • Data Evaluation: Compare the performance of the synergistic systems against the baseline.

Expected Outcome: The combination systems, particularly Formulation B, will likely exhibit a faster polymerization rate and higher final conversion than the baseline due to broader spectral absorption and the high reactivity of phosphine oxide-generated radicals.

FormulationPI-1 (wt%)PI-2 (TPO, wt%)Relative Cure Speed (vs. Baseline)
Baseline 2.00.01.0x
A 1.50.5~1.3x
B 1.01.0~1.8x
C 0.51.5~1.6x

Note: Data is illustrative and will vary based on specific experimental conditions.

Protocol 2: Quantifying the Mitigation of Oxygen Inhibition

Objective: To measure the effectiveness of an oxygen scavenger in a formulation cured in ambient air.

Materials:

  • Monomer/Oligomer blend (e.g., TMPTA)

  • This compound (2 wt%)

  • Triphenylphosphine (TPP) as an oxygen scavenger

Procedure:

  • Prepare Formulations:

    • Control: 2 wt% photoinitiator in monomer.

    • Test: 2 wt% photoinitiator and 1 wt% TPP in monomer.

  • Curing Conditions:

    • Apply a thin film (e.g., 25 µm) of each formulation.

    • Cure one set of samples in ambient air and a second set under a nitrogen purge.

  • Analysis using Photo-DSC:

    • Use a photo-differential scanning calorimeter (Photo-DSC) to measure the heat flow during polymerization upon UV exposure.

    • The time from the start of irradiation until the maximum rate of heat evolution is the induction period, which is directly related to the time taken to consume dissolved oxygen.

    • The total heat evolved (enthalpy) is proportional to the total monomer conversion.

  • Data Interpretation:

    • Compare the induction period for the control sample in air vs. nitrogen. The air-cured sample will have a significant induction period.

    • Compare the induction period of the TPP-containing sample in air to the control in air. A drastic reduction in the induction period indicates effective oxygen scavenging.

Expected Outcome: The addition of TPP will significantly shorten the induction period for curing in air, making it approach the value observed under nitrogen, thereby confirming its efficacy as an oxygen inhibitor mitigation strategy.

Visualizing the Mechanisms

To better understand the processes at play, the following diagrams illustrate the key chemical pathways and troubleshooting logic.

G cluster_initiation Type I Photoinitiation Mechanism PI This compound Excited_PI Excited State PI* PI->Excited_PI Absorption UV UV Photon (hν) UV->PI Cleavage α-Cleavage Excited_PI->Cleavage Rad1 Benzoyl Radical Cleavage->Rad1 Rad2 Hydroxyalkyl Radical Cleavage->Rad2

Caption: Type I photoinitiation via α-cleavage.

G cluster_troubleshooting Troubleshooting Workflow Start Low Efficiency Observed Problem1 Tacky Surface? Start->Problem1 Problem2 Poor Through-Cure? Start->Problem2 Problem3 Slow Cure? Start->Problem3 Solution1 Oxygen Inhibition - Use N2 Purge - Add Scavengers (e.g., TPP) Problem1->Solution1 Yes Solution2 Light Penetration Issue - Optimize [PI] - Use Synergistic PI (e.g., TPO) Problem2->Solution2 Yes Solution3 Low Radical Flux - Increase Light Intensity - Add Co-initiator (e.g., Type II) Problem3->Solution3 Yes

Caption: Logic for troubleshooting common issues.

G cluster_synergy Synergistic Action with Oxygen Rad Initiating Radical (R•) O2 Oxygen (O2) Rad->O2 Reaction Peroxyl Peroxyl Radical (ROO•) (Unreactive) O2->Peroxyl Scavenger Oxygen Scavenger (e.g., Phosphine) Peroxyl->Scavenger Reaction NewRad New Radical (R'•) (Reactive) Scavenger->NewRad Oxidized_Scav Oxidized Scavenger Scavenger->Oxidized_Scav

Caption: Mechanism of an oxygen scavenger.

References

  • A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. (n.d.). National Institutes of Health.
  • How to Optimize Acrylic Resin Photoinitiator Concentration. (2025, October 11). Patsnap Eureka.
  • Strategies to Minimize Migration from Photoinitiators. (n.d.). Guangdong Lencolo New Material Co., LTD.
  • 2023 The Complete Guide To Analysis of factors influencing the efficiency of photoinitiator polymerization. (2022, May 17). Longchang Chemical.
  • New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization. (n.d.). MDPI.
  • A Click Chemistry Strategy for the Synthesis of Efficient Photoinitiators for Two-Photon Polymerization. (2025, October 7). ResearchGate.
  • Recent Advances in Type I Photoinitiators for Visible Light Induced Photopolymerization. (2022, August 26). ResearchGate.
  • The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. (n.d.). MDPI.
  • New Efficient D‐π‐A and A‐π‐A Structured Type I Radical Photoinitiators for Additive Manufacturing Nanomaterials Preparation. (2025, March). ResearchGate.
  • An Overview of Oxygen Inhibition in Photocuring. (n.d.). RadTech.
  • Oxygen Inhibition. (n.d.). TU Wien.
  • Experimental Comparison of Various Anti- Oxygen Inhibition Strategies in LED Curing. (n.d.). RadTech.
  • The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. (2025, August 6).
  • 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one. (n.d.).
  • Overcoming the oxygen inhibition in free radical photopolymerization: new methods for new opportunities. (n.d.). ResearchGate.
  • Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. (2022, December 26). MDPI.
  • photoinitiators.pdf. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. (2021, September 13). National Institutes of Health.
  • 2-Hydroxy-2-methylpropiophenone: properties and applications. (2023, August 29). ChemicalBook.
  • 1173 Photoinitiator 2-Hydroxyl-2-methylpropiophenone. (n.d.). P.A.T. Products.

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Validation & Comparative

analytical methods for the quantification of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Quantification of Benzyl 2-hydroxy-2-methylpropanoate

This guide provides a comprehensive comparison of analytical methodologies for the precise and reliable quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental principles and causal reasoning behind experimental choices. Our focus is on establishing robust, self-validating systems for analysis that adhere to the highest standards of scientific integrity.

This compound (CAS No. 19444-23-6) is an organic ester with applications in various chemical syntheses and potentially as an intermediate in pharmaceutical manufacturing.[1][2] Its molecular structure, featuring a benzyl group and a tertiary alcohol, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. Accurate quantification is paramount for ensuring product purity, monitoring reaction kinetics, performing stability studies, and meeting regulatory quality control standards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
LogP 1.50[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

The presence of a chromophoric benzyl group makes it an ideal candidate for UV-based detection, while its volatility allows for analysis by gas chromatography. This guide will compare the two most prevalent and powerful techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Core Methodologies: A Head-to-Head Comparison

The choice between HPLC and GC is often determined by the sample matrix, the required sensitivity, and the available instrumentation. Both methods offer excellent performance when properly developed and validated.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and robustness in quantifying non-volatile and thermally labile compounds. For this compound, a reversed-phase method is the logical choice.

Principle of Separation: In reversed-phase HPLC (RP-HPLC), the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column. Given its LogP of 1.50, this compound exhibits sufficient hydrophobicity for excellent retention and separation from more polar impurities on a C18 column.[1][3]

Causality in Method Design:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected because its long alkyl chains provide a highly hydrophobic surface, promoting the retention of the benzyl moiety of the analyte. This allows for effective separation from polar starting materials or degradation products.[3][4][5]

  • Mobile Phase: A gradient mixture of water and a polar organic solvent like acetonitrile (MeCN) is optimal. Acetonitrile is favored for its low UV cutoff and viscosity. Starting with a higher water concentration ensures the analyte is retained, while gradually increasing the acetonitrile content decreases the mobile phase polarity, thereby eluting the analyte from the column.[3][6][7] The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any free silanol groups on the silica support.[3]

  • Detection: The benzyl group contains a phenyl ring, a strong chromophore that absorbs UV light. Detection at a wavelength around 210 nm, where peptide bonds and aromatic systems show strong absorbance, provides high sensitivity.[3][8]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the analyte's ester structure and moderate molecular weight, it is well-suited for GC analysis.

Principle of Separation: In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster.

Causality in Method Design:

  • Stationary Phase (Column): A mid-polarity column, such as one with a polyethylene glycol (WAX) stationary phase, is often suitable for analyzing esters.[9] Alternatively, a common, robust 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5) can also provide adequate separation based on boiling point differences.

  • Injector: A split/splitless inlet is used to introduce the sample. A split injection is preferred for concentrated samples to avoid column overloading, while a splitless injection is used for trace analysis to maximize sensitivity.

  • Temperature Program: An oven temperature gradient is essential. The program starts at a temperature low enough to trap the analyte at the head of the column, then ramps up to elute the compound in a sharp, symmetrical peak.

  • Detector: A Flame Ionization Detector (FID) is an excellent choice for quantitative analysis. It offers high sensitivity to nearly all organic compounds and exhibits a wide linear range.[10] For unambiguous identification, a Mass Spectrometer (MS) can be used as the detector, which provides structural information based on the analyte's mass fragmentation pattern.[10][11]

The Foundation of Trust: Sample Preparation and Method Validation

An analytical method is only as reliable as its sample preparation and validation. These steps are critical for ensuring data integrity and are mandated by regulatory bodies.[12][13][14]

A Robust Sample Preparation Workflow

A flawed sample preparation procedure is a frequent cause of inaccurate results.[15] The primary goal is to completely extract the analyte from the sample matrix into a solution compatible with the analytical instrument.[15][16][17]

G cluster_prep Sample Preparation Workflow weigh 1. Accurate Weighing of Sample/Standard dissolve 2. Dissolution in Volumetric Flask weigh->dissolve Quantitative Transfer sonicate 3. Sonication for Complete Solubilization dissolve->sonicate Ensure Homogeneity filter 4. Filtration (0.45 µm) into HPLC/GC Vial sonicate->filter Remove Particulates

Caption: A generalized workflow for sample preparation.

Expertise in Action:

  • Solvent Choice: The dissolution solvent should fully solubilize the analyte while being compatible with the analytical mobile phase (for HPLC) or volatile enough for GC. Methanol or acetonitrile are excellent first choices.

  • Sonication: This step uses ultrasonic waves to break down agglomerates and ensure the entire sample is dissolved, which is particularly crucial for solid dosage forms.[15]

  • Filtration: Passing the final solution through a 0.22 or 0.45 µm filter is a non-negotiable step. It prevents particulates from clogging the injector or, more critically, the analytical column, thereby extending instrument life and ensuring reproducible results.[16]

The Pillars of a Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13] Following the International Council for Harmonisation (ICH) Q2(R2) guidelines is the industry standard for building a trustworthy, self-validating method.[12][14][18]

Table 2: Key Validation Parameters According to ICH Q2(R2)

ParameterPurposeCommon Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte.Peak purity analysis (for HPLC-DAD); no interference at the analyte's retention time from placebo or known impurities.
Linearity To demonstrate a proportional relationship between concentration and signal.Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 50-150% of expected concentration).
Accuracy To measure the closeness of the results to the true value.98.0% to 102.0% recovery of spiked analyte in the sample matrix.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[12]
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, pH).System suitability parameters remain within defined limits.

Performance Data at a Glance: HPLC vs. GC

The following table summarizes the expected performance characteristics for well-developed HPLC-UV and GC-FID methods for the quantification of this compound.

Table 3: Comparative Performance of Analytical Methods

Performance MetricHPLC-UVGC-FIDRationale & Insights
Linearity (r²) ≥ 0.999≥ 0.999Both techniques offer excellent linearity over a wide concentration range.[10]
Precision (%RSD) < 1.5%< 2.0%HPLC systems often exhibit slightly better injection precision due to modern autosamplers.
Accuracy (Recovery) 98.0 - 102.0%98.0 - 102.0%Accuracy is primarily dependent on the sample preparation procedure rather than the instrument.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.5 µg/mLHPLC-UV can be more sensitive, though this depends heavily on the chromophore. FID sensitivity is concentration-dependent.
Analysis Time 10 - 25 min15 - 30 minModern UPLC can significantly shorten HPLC run times. GC run times are dictated by the temperature ramp.
Selectivity HighHighSelectivity in HPLC is controlled by mobile phase/column chemistry. In GC, it is controlled by the column and temperature program.

Standard Operating Procedures (SOPs)

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

G cluster_hplc HPLC-UV Analysis Workflow prep 1. Prepare Mobile Phase & Samples equip 2. Equilibrate HPLC System (Stable Baseline) prep->equip inject 3. Inject Standard/Sample equip->inject separate 4. Chromatographic Separation on C18 Column inject->separate detect 5. UV Detection at 210 nm separate->detect quant 6. Data Integration & Quantification detect->quant

Caption: Workflow for the HPLC-UV analytical method.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard (e.g., 0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the same solvent mixture.

  • Sample Solution: Accurately weigh a sample containing approximately 2.5 mg of the analyte into a 25 mL volumetric flask. Add ~15 mL of solvent, sonicate for 10 minutes, allow to cool, and dilute to volume. Filter through a 0.45 µm syringe filter prior to injection.

4. Quantification:

  • Calculate the concentration of this compound in the sample by comparing its peak area to that of the working standard using an external standard calculation.

Protocol 2: Quantification by Gas Chromatography-FID

G cluster_gc GC-FID Analysis Workflow prep 1. Prepare Samples & Standards in Volatile Solvent inject 2. Inject into GC (Split Mode) prep->inject vaporize 3. Vaporization in Heated Inlet inject->vaporize separate 4. Separation on Capillary Column vaporize->separate detect 5. Detection by FID separate->detect quant 6. Data Integration & Quantification detect->quant

Caption: Workflow for the GC-FID analytical method.

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless inlet and Flame Ionization Detector.

  • Capillary Column (e.g., DB-WAX or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC-grade methanol or ethyl acetate.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Program: Initial temp 80 °C, hold for 1 minute. Ramp at 15 °C/min to 220 °C, hold for 5 minutes.

  • Detector Temperature: 280 °C.

3. Preparation of Solutions:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard (e.g., 0.1 mg/mL): Perform a 1-in-10 dilution of the stock solution with ethyl acetate.

  • Sample Solution: Prepare as described for the stock solution, using an appropriate sample weight to target a final concentration of ~0.1 mg/mL. Filter if necessary.

4. Quantification:

  • Calculate the concentration using an external standard method, comparing the peak area of the analyte in the sample to the peak area of the standard.

Method Selection Guide: Making the Right Choice

  • Choose HPLC-UV for:

    • Routine quality control in regulated environments due to its established robustness.

    • Analysis of samples in aqueous matrices or formulations containing non-volatile excipients.

    • Simultaneous analysis of polar impurities or related substances.

  • Choose GC-FID/MS for:

    • Orthogonal validation to confirm the purity results obtained by HPLC.

    • Analysis of volatile process impurities or residual solvents.

    • Definitive identification of unknown peaks when coupled with a Mass Spectrometer (MS).

References

  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2024, October 31).
  • International Journal of Research and Review. (2025, August 8).
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  • Organomation.
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  • SIELC Technologies. (2018, May 16). 2-Hydroxy-2-methylpropionaldehyde.
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  • LCGC. (2025, May 13).
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  • PharmTech. (2019, April 1).
  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
  • ChemScene.
  • AChemBlock. (2023).
  • The Pharma Innovation Journal. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS)
  • Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • Benchchem. Application Notes and Protocols for the Analytical HPLC of (S)
  • PubMed. (2005, October 4). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC.
  • NIH. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant.
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A Comparative Analysis of Photoinitiators: Benchmarking 2-Hydroxy-2-methylpropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of photopolymerization, the selection of an optimal photoinitiator is a critical determinant of success for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of Benzyl 2-hydroxy-2-methylpropanoate, more commonly known as 2-Hydroxy-2-methylpropiophenone , against other prevalent photoinitiators. By delving into their performance characteristics, supported by experimental data, this document aims to empower scientists to make informed decisions for their specific applications in areas such as UV-curable coatings, inks, adhesives, and advanced biomaterials.

Introduction to Photoinitiation: The Catalyst of Light-Induced Polymerization

Photoinitiators are essential chemical compounds that absorb light energy, typically in the ultraviolet (UV) spectrum, to generate reactive species like free radicals or cations. These species, in turn, initiate the polymerization of monomers and oligomers, transforming a liquid formulation into a solid, cross-linked polymer network. The efficiency of this process is paramount, influencing critical properties of the final material, including cure speed, mechanical strength, and long-term stability.

Photoinitiators are broadly categorized into two main types based on their mechanism of action:

  • Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals directly. 2-Hydroxy-2-methylpropiophenone is a classic example of this type.

  • Type II Photoinitiators (Abstraction Type): These photoinitiators require a co-initiator or synergist to generate free radicals through a bimolecular reaction. A common example is Benzophenone, which abstracts a hydrogen atom from an amine co-initiator.[1]

The choice between Type I and Type II photoinitiators depends on various factors, including the chemical composition of the formulation, the desired curing characteristics, and the specific application requirements.

At the Forefront: 2-Hydroxy-2-methylpropiophenone

2-Hydroxy-2-methylpropiophenone, commercially available under trade names such as Darocur® 1173 , Irgacure® 1173 , and Omnirad® 1173 , is a widely utilized Type I photoinitiator.[2] It belongs to the α-hydroxyketone family and is favored for its high efficiency, low odor, and good color stability, making it particularly suitable for applications where minimal yellowing is crucial.[2][3]

Mechanism of Action: Norrish Type I Cleavage

Upon exposure to UV radiation, 2-Hydroxy-2-methylpropiophenone undergoes a Norrish Type I cleavage, a homolytic scission of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon. This process generates two primary free radicals: a benzoyl radical and a dimethyl hydroxymethyl radical, both of which can initiate polymerization.

G PI 2-Hydroxy-2-methylpropiophenone (Ground State) PI_excited Excited State PI->PI_excited UV Light (hν) Radicals Benzoyl Radical + Dimethyl Hydroxymethyl Radical PI_excited->Radicals Norrish Type I Cleavage Monomer Monomer Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Norrish Type I photoinitiation pathway of 2-Hydroxy-2-methylpropiophenone.

Performance Benchmarking: A Comparative Study

The efficacy of a photoinitiator is evaluated based on several key performance indicators. This section compares 2-Hydroxy-2-methylpropiophenone with other widely used photoinitiators: Irgacure® 184 (another α-hydroxyketone), Irgacure® 819 (a bisacylphosphine oxide, BAPO), and Benzophenone (a Type II photoinitiator).

PhotoinitiatorChemical NameTypeKey FeaturesCuring FocusYellowing
Darocur® 1173 2-Hydroxy-2-methyl-1-phenyl-propan-1-oneI (α-Hydroxyketone)High efficiency, low odor, good solvency.[2][4]Excellent Surface CureLow
Irgacure® 184 1-Hydroxycyclohexyl phenyl ketoneI (α-Hydroxyketone)Non-yellowing, low odor, fast cure speed.[4][5]Surface CureVery Low
Irgacure® 819 Phenyl bis(2,4,6-trimethyl benzoyl) phosphine oxideI (BAPO)Excellent through cure, photobleaching.[4]Through CureModerate
Benzophenone DiphenylmethanoneIIRequires co-initiator, good surface cure.[1]Surface CureHigh
Curing Kinetics: A Deeper Dive with Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study the kinetics of photopolymerization. It measures the heat flow associated with the reaction as a function of time and UV irradiation, providing valuable data on the rate of polymerization (Rp) and the final monomer conversion.

A study comparing the quantum yields and curing velocities of Darocur® 1173 and Irgacure® 184 found that Darocur® 1173 exhibits a higher quantum yield (0.277% vs. 0.207% at 247nm) and a faster curing velocity.[6][7] This suggests a higher efficiency in converting light energy into initiating radicals.

ParameterDarocur® 1173Irgacure® 184Rationale
Quantum Yield (at 247nm) 0.277%[6][7]0.207%[6][7]Higher quantum yield indicates more efficient radical generation per absorbed photon.
Curing Velocity Faster[6][7]Slower[6][7]The higher quantum yield of Darocur® 1173 contributes to a faster polymerization rate.
Optimal Concentration 6%[6][7]5%[6][7]The optimal concentration for achieving maximum curing speed can vary between photoinitiators.

Irgacure® 819, with its absorption extending into the near-visible region, is particularly effective for through-curing of thicker or pigmented systems, where deeper light penetration is required.[4] In contrast, α-hydroxyketones like Darocur® 1173 and Irgacure® 184 are primarily used for surface curing in clear coatings.[4]

Yellowing: A Critical Factor for Optical Clarity

The tendency of a photoinitiator and its byproducts to cause yellowing in the cured polymer is a significant concern, especially in applications requiring high optical clarity. α-hydroxyketones are generally known for their low yellowing properties. Darocur® 1173 is specifically recommended for applications where minimal yellowing is required, even after prolonged sunlight exposure.[2][8] Benzophenone, a Type II photoinitiator, is known to cause more significant yellowing.

Experimental Protocols: A Guide to Reproducible Evaluation

To ensure scientific integrity, the following are detailed methodologies for key experiments used in evaluating photoinitiator performance.

Experimental Workflow for Photoinitiator Evaluation

G cluster_0 Formulation Preparation cluster_1 Curing & Analysis cluster_2 Data Interpretation Formulation Prepare monomer/oligomer blend Add_PI Add photoinitiator at desired concentration Formulation->Add_PI Mix Thoroughly mix the formulation Add_PI->Mix Cure UV Curing Mix->Cure Photo_DSC Photo-DSC Analysis Mix->Photo_DSC Colorimetry Colorimetry (Yellowness Index) Cure->Colorimetry Kinetics Determine Curing Kinetics (Rp, Conversion) Photo_DSC->Kinetics Yellowing Measure Yellowness Index (YI) Colorimetry->Yellowing Comparison Compare Performance Metrics Kinetics->Comparison Yellowing->Comparison

Caption: General experimental workflow for the evaluation of photoinitiator performance.

Protocol 1: Determination of Curing Kinetics by Photo-DSC
  • Sample Preparation: Prepare the photocurable formulation by mixing the desired monomers, oligomers, and the photoinitiator at a specific concentration (e.g., 2-5 wt%).

  • Instrument Setup: Calibrate the Photo-DSC instrument. Place a small, accurately weighed sample (typically 1-5 mg) into an open aluminum pan.

  • Isothermal Measurement: Place the sample in the DSC cell and allow it to equilibrate at the desired isothermal temperature (e.g., 25°C).

  • UV Irradiation: Irradiate the sample with a UV light source of a specific wavelength and intensity (e.g., 365 nm, 10 mW/cm²). The instrument will record the heat flow as a function of time.

  • Data Analysis: Integrate the exothermic peak in the heat flow curve to determine the total enthalpy of polymerization (ΔH). The rate of polymerization (Rp) is proportional to the heat flow (dH/dt), and the conversion can be calculated by integrating the Rp over time.

Protocol 2: Measurement of Yellowness Index
  • Sample Preparation: Prepare a thin film of the photocurable formulation on a suitable substrate (e.g., glass slide).

  • Curing: Cure the film using a UV source with a defined dose of radiation.

  • Color Measurement: Use a spectrophotometer or colorimeter to measure the color coordinates of the cured film according to ASTM E313.

  • Yellowness Index Calculation: The instrument's software will calculate the Yellowness Index (YI) based on the measured spectral data. A higher YI value indicates a greater degree of yellowing.

Conclusion: Selecting the Right Tool for the Job

The choice of a photoinitiator is a multifaceted decision that significantly impacts the properties of the final photopolymerized material. 2-Hydroxy-2-methylpropiophenone (Darocur® 1173) stands out as a highly efficient, low-yellowing Type I photoinitiator, particularly well-suited for surface curing of clear coatings and inks where optical clarity and color stability are paramount.

For applications requiring deep through-cure, especially in pigmented systems, a BAPO-type photoinitiator like Irgacure® 819 is a more appropriate choice due to its longer wavelength absorption. Irgacure® 184 offers an excellent balance of properties for clear coatings, with a strong emphasis on non-yellowing characteristics. When considering a Type II photoinitiator like Benzophenone , the need for a co-initiator and the potential for greater yellowing must be taken into account.

Ultimately, the optimal photoinitiator selection is application-specific and should be guided by rigorous experimental evaluation of key performance metrics. This guide provides the foundational knowledge and practical protocols to facilitate this critical decision-making process, enabling researchers and developers to harness the full potential of photopolymerization technology.

References

  • [Reference to a general photochemistry or polymer chemistry textbook]
  • Li, P. (2013). Quantum Yield and Curing Velocity of Two α-hydroxy Ketone Photoinitiators.
  • [Reference to a study on Photo-DSC of acryl
  • [Duplic
  • [Reference to a technical document on Darocur 1173/Irgacure 1173]
  • [Reference to a study comparing Darocur 1173 and Irgacure 184]
  • [Reference to a study on Irgacure 819]
  • [Reference to a study on benzophenone]
  • [Reference to a document detailing Photo-DSC methodology]
  • [Reference to ASTM E313 standard]
  • [Reference to a review on photoiniti
  • Ciba Specialty Chemicals. (2003). Photoinitiators for UV Curing: Key Products Selection Guide.
  • IGM Resins. (2016). Omnirad 1173 (Former Irgacure® 1173)
  • [Reference to a study on yellowing of photoiniti
  • [Reference to a patent on photoiniti
  • [Duplic
  • Ortyl, J., & Galek, M. (2021). Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization.
  • Ciba Specialty Chemicals. (2001). Ciba® DAROCUR® 1173.
  • Comindex. (2024).
  • [Reference to a comparative study of photoiniti
  • [Reference to a study on the influence of photoiniti
  • BenchChem. (2025).
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  • [Reference to a study on the influence of 2-Hydroxy-2-methylpropiophenone content]

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A Comparative Guide to Purity Validation of Benzyl 2-hydroxy-2-methylpropanoate: An HPLC-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for the validation of analytical methods for determining the purity of Benzyl 2-hydroxy-2-methylpropanoate, a key intermediate in various synthetic applications. For researchers and drug development professionals, ensuring the purity of starting materials and intermediates is a non-negotiable aspect of quality control, directly impacting the safety, efficacy, and reproducibility of the final product.

We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, detailing its development and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Furthermore, this guide will objectively compare the validated HPLC method against alternative analytical techniques, providing the scientific rationale to empower laboratories in selecting the most appropriate method for their specific needs.

The Analyte: this compound

This compound (CAS No: 19444-23-6) is an ester with the molecular formula C11H14O3.[5][6] Its structure, featuring a benzyl group and a tertiary alcohol, makes it amenable to analysis by several techniques. However, its non-volatile nature and UV-active phenyl group make Reversed-Phase HPLC (RP-HPLC) a particularly suitable method for achieving high-resolution separation and sensitive detection.

Potential impurities in this compound often stem from its synthesis, which typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with a benzyl halide or benzyl alcohol.[6][7] Therefore, key process-related impurities could include:

  • 2-hydroxy-2-methylpropanoic acid (Starting Material)

  • Benzyl alcohol (Starting Material/By-product)

  • Benzyl bromide/chloride (Starting Material)

  • Degradation products formed during synthesis or storage.

A robust analytical method must be able to separate and quantify the main component while also detecting and quantifying these potential impurities.

The Gold Standard: A Validated HPLC Method

High-Performance Liquid Chromatography is the preferred method for pharmaceutical analysis due to its high sensitivity, resolution, and reproducibility.[1][8] A validated HPLC method provides a high degree of assurance that it is suitable for its intended purpose. The validation process is a systematic demonstration of performance across several key parameters.[2][3]

Proposed HPLC Methodological Conditions

The following conditions serve as a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the benzyl group, enabling effective separation from more polar impurities.
Mobile Phase Acetonitrile:Water (60:40 v/v)This isocratic mobile phase offers a good balance of elution strength and resolution for the analyte and its expected impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Detection UV at 254 nmThe benzyl group exhibits strong absorbance at this wavelength, providing high sensitivity.[9]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape integrity and compatibility with the system.

Part 1: The HPLC Method Validation Workflow

Method validation is not merely a checklist; it is a holistic process designed to build confidence in analytical results. The workflow below illustrates the interconnected stages of a comprehensive validation study as prescribed by ICH guidelines.[4]

HPLC Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2(R2)) cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST_Dev Perform System Suitability Test (SST) Dev->SST_Dev Specificity Specificity & Stress Testing (Acid, Base, Peroxide, Heat) SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Flow, Temp, % Organic) Limits->Robustness Report Validation Summary Report Robustness->Report Implement Implement for Routine QC Use Report->Implement Method Comparison Choosing an Analytical Method for Purity center_node Purity Assessment of This compound hplc HPLC (High Performance Liquid Chromatography) center_node->hplc High Specificity & Sensitivity gc GC (Gas Chromatography) center_node->gc Volatile Impurities qnmr qNMR (Quantitative NMR) center_node->qnmr Absolute Quantitation & Structure ID titration Titration (Saponification) center_node->titration Total Ester Content hplc_adv < Pros: - High Specificity for Impurities - High Sensitivity (ppm level) - Robust & Reproducible - Gold standard for pharma QC> hplc->hplc_adv Pros hplc_dis < Cons: - Higher instrument cost - Requires reference standards - Solvent consumption> hplc->hplc_dis Cons gc_adv < Pros: - Excellent for volatile impurities - High resolution> gc->gc_adv Pros gc_dis < Cons: - Risk of thermal degradation - Less suitable for non-volatile impurities> gc->gc_dis Cons qnmr_adv < Pros: - No analyte-specific reference needed - Provides structural info - Absolute quantitation> qnmr->qnmr_adv Pros qnmr_dis < Cons: - Lower sensitivity than HPLC - High instrument cost - Complex data analysis> qnmr->qnmr_dis Cons titration_adv < Pros: - Low cost & simple - No complex instruments> titration->titration_adv Pros titration_dis < Cons: - Non-specific (measures total esters) - Cannot detect individual impurities - Labor-intensive> titration->titration_dis Cons

Sources

A Senior Application Scientist's Guide to Polymer Characterization: Leveraging Benzyl-Functionalized Initiators in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymeric materials for applications ranging from drug delivery to high-performance coatings, the ability to synthesize polymers with precisely defined characteristics is paramount. Atom Transfer Radical Polymerization (ATRP) stands out as a robust technique for achieving this control, allowing for predictable molecular weights, low dispersity, and complex architectures.[1][2][3] The choice of initiator is a critical decision point in any ATRP protocol, directly influencing initiation efficiency and the final polymer properties.[2][4]

This guide provides an in-depth comparison of polymers synthesized using a benzyl-functionalized initiator, specifically Benzyl 2-bromo-2-methylpropanoate , against other common ATRP initiators. We will delve into the causality behind experimental choices for characterization, present detailed protocols, and offer supporting data to inform your selection process.

The Strategic Advantage of a Benzyl-Functionalized Initiator

While Benzyl 2-hydroxy-2-methylpropanoate is the precursor alcohol, its brominated derivative, Benzyl 2-bromo-2-methylpropanoate, serves as a highly effective ATRP initiator.[5][6] The primary advantage of this initiator lies in the introduction of a benzyl group at the alpha (α) terminus of every polymer chain. This aromatic moiety offers several benefits:

  • Hydrophobicity: The benzyl group imparts a hydrophobic character to the polymer chain end, which can be crucial for self-assembly in aqueous media or for interfacial applications.

  • UV-Activity: The aromatic ring provides a chromophore, allowing for straightforward detection and quantification using UV-Vis spectroscopy, a feature not present in simple alkyl-based initiators.

  • Post-Polymerization Modification: The benzyl group, while relatively stable, can be a site for further chemical modification if desired.

This guide will compare polymers initiated with Benzyl 2-bromo-2-methylpropanoate (BnBrMP) against those initiated with a workhorse alternative, Ethyl α-bromoisobutyrate (EBiB), to highlight these differences.[4][7]

Comparative Analysis of Initiator Performance

The choice of initiator impacts the kinetics of polymerization and the characteristics of the resulting polymer. A successful ATRP requires that the rate of initiation is comparable to or faster than the rate of propagation to ensure all chains grow simultaneously.[7]

InitiatorTypical MonomersInitiation EfficiencyExpected Dispersity (Đ)Key Feature
Benzyl 2-bromo-2-methylpropanoate (BnBrMP) Methacrylates, Acrylates, StyreneHighTypically < 1.2Introduces α-benzyl functionality
Ethyl α-bromoisobutyrate (EBiB) Methacrylates, AcrylatesHighTypically < 1.2Produces simple alkyl-terminated chains
Methyl 2-bromopropionate (MBrP) Acrylates, StyreneModerate to HighTypically < 1.3Often used for less sterically hindered monomers

Table 1: Performance comparison of common ATRP initiators. Data is synthesized from established knowledge in the field.[4][]

The benzyl group in BnBrMP provides a similar electronic and steric environment to the propagating chain end of many common monomers, leading to high initiation efficiency and well-controlled polymerizations, reflected in low dispersity values (Đ), often referred to as the polydispersity index (PDI).[4]

A Validated Workflow for Polymer Synthesis and Characterization

To objectively compare polymers synthesized with BnBrMP and EBiB, a comprehensive characterization workflow is essential. This workflow is designed to be a self-validating system, where results from one technique corroborate findings from another.

G cluster_synthesis Polymer Synthesis (ATRP) cluster_characterization Polymer Characterization cluster_analysis Data Analysis & Comparison S1 Initiator Selection (BnBrMP vs. EBiB) S2 Polymerization Reaction (e.g., PMMA) S1->S2 S3 Purification (Precipitation) S2->S3 C1 ¹H NMR Spectroscopy S3->C1 C2 Size Exclusion Chromatography (SEC/GPC) C1->C2 A1 Verify Structure & Calculate Mn (NMR) C1->A1 C3 Thermal Analysis (DSC & TGA) C2->C3 A2 Determine Mn, Mw, Đ (SEC) C2->A2 C4 Mass Spectrometry (MALDI-TOF) C3->C4 A3 Assess Thermal Properties (Tg, Td) C3->A3 A4 Confirm End-Group Fidelity (MALDI) C4->A4 A1->A2 Corroborate Mn A2->A4 Validate End-Groups

Figure 1: A comprehensive workflow for synthesis and characterization.

Experimental Protocols & Data Interpretation

Here, we provide step-by-step methodologies for the key characterization techniques.

Structural Verification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the first step to confirm a successful polymerization and verify the incorporation of the initiator fragment.[9][10] It allows for the calculation of the number-average molecular weight (Mn) through end-group analysis.[11][12][13]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry polymer in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum using a standard 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration of all proton signals.

  • Analysis:

    • Identify the characteristic signals of the polymer repeating units (e.g., for Poly(methyl methacrylate) - PMMA, the -OCH₃ singlet around 3.6 ppm).

    • Identify the signals from the initiator fragment at the α-chain end.

      • For BnBrMP-PMMA: Look for the aromatic protons of the benzyl group between 7.2-7.4 ppm.

      • For EBiB-PMMA: Identify the ethyl group signals (-CH₂- quartet and -CH₃ triplet).

    • Calculation of Mn: Integrate the area of a repeating unit signal and an end-group signal. The Mn can be calculated using the formula: Mn = ( (Integral of repeating unit / # of protons) / (Integral of end group / # of protons) ) * MW_monomer + MW_initiator

Expected Results & Interpretation: The presence of the benzyl protons in the BnBrMP-initiated polymer's spectrum is direct evidence of successful initiation. Comparing the Mn calculated from NMR with the theoretical Mn (based on monomer/initiator ratio) and with SEC results provides a crucial validation check.

Molecular Weight and Dispersity by Size Exclusion Chromatography (SEC/GPC)

SEC (also known as GPC) is the definitive technique for measuring the molecular weight distribution of a polymer sample.[14][15][16] It separates polymer chains based on their hydrodynamic volume in solution.[17][18]

Protocol:

  • System Preparation: Use an SEC system equipped with a refractive index (RI) detector.[15] The mobile phase (e.g., THF or DMF) should be chosen based on polymer solubility.[14]

  • Calibration: Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or PMMA).[15]

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) relative to the standards used.

Data Comparison: BnBrMP vs. EBiB Initiated PMMA

Sample IDInitiatorTheoretical Mn ( g/mol )Mn (SEC, g/mol )Mw (SEC, g/mol )Dispersity (Đ)
P-BnBrMPBnBrMP10,0009,80010,9001.11
P-EBiBEBiB10,0009,95011,1501.12

Table 2: Representative SEC data for PMMA synthesized with different initiators. This data illustrates that both initiators can produce well-defined polymers with low dispersity, as expected from a controlled polymerization process.

Thermal Properties by DSC and TGA

Thermal analysis provides insight into the material's behavior at different temperatures, which is critical for determining its application range.[19][20]

  • Differential Scanning Calorimetry (DSC): Measures heat flow to identify thermal transitions like the glass transition temperature (Tg).[21][22]

  • Thermogravimetric Analysis (TGA): Measures mass change as a function of temperature to determine thermal stability and decomposition temperature (Td).[22][23]

Protocol (General):

  • Sample Preparation: Place 5-10 mg of the dry polymer into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere (e.g., from 25°C to 200°C at 10°C/min), cool it, and then heat it again. The Tg is determined from the second heating scan to erase thermal history.

  • TGA Analysis: Heat the sample under a nitrogen atmosphere from 25°C to 600°C at a rate of 10°C/min and record the mass loss.

Expected Results & Interpretation: For high molecular weight polymers, the α-end group has a negligible effect on bulk thermal properties. Therefore, the Tg and Td of polymers made with BnBrMP and EBiB are expected to be nearly identical, assuming similar molecular weights. Any significant deviation could suggest unintended side reactions or differences in polymer microstructure.

End-Group Fidelity by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for polymer characterization.[24] It can resolve individual polymer chains, providing an absolute measurement of molecular weight and direct confirmation of end-group structures.[25]

G cluster_maldi MALDI-TOF Process cluster_output Data Output P1 Sample Prep Polymer + Matrix + Salt P2 Laser Desorption Soft ionization of polymer chains P1->P2 P3 Time-of-Flight Separation by mass-to-charge ratio P2->P3 P4 Detection Generation of Mass Spectrum P3->P4 Output Mass Spectrum | Series of peaks, each corresponding to a specific polymer chain length (n-mer) + end groups + cation. P4->Output

Figure 2: Simplified workflow for MALDI-TOF analysis of polymers.

Protocol:

  • Sample Preparation: Mix the polymer, a suitable matrix (e.g., dithranol), and a cationizing salt (e.g., silver trifluoroacetate) in a solvent like THF.[25]

  • Spotting: Spot a small amount of the mixture onto a MALDI target plate and allow the solvent to evaporate.

  • Analysis: Acquire the mass spectrum. The resulting spectrum will show a distribution of peaks, where the mass difference between adjacent major peaks corresponds to the mass of the monomer repeat unit.

Expected Results & Interpretation: The absolute mass of each peak in the spectrum should correspond to the formula: Mass = MW_initiator + (n * MW_monomer) + MW_end_group + MW_cation

By calculating the expected masses for polymers initiated with BnBrMP and comparing them to the experimental spectrum, one can unequivocally confirm the identity and integrity of the benzyl end-group. This provides the ultimate validation of a controlled polymerization process.[26]

Conclusion and Recommendations

The characterization data demonstrates that Benzyl 2-bromo-2-methylpropanoate is an excellent initiator for ATRP, yielding polymers with low dispersity and predictable molecular weights, comparable to the widely used EBiB.

Choose Benzyl 2-bromo-2-methylpropanoate when:

  • An aromatic functional handle is desired at the polymer's starting point (α-position).

  • UV-Vis detection of the polymer chain end is beneficial for quantification or tracking.

  • The inherent hydrophobicity of the benzyl group is advantageous for the target application.

Choose a simpler initiator like Ethyl α-bromoisobutyrate when:

  • End-group functionality is not required.

  • The primary goal is to produce a simple, well-defined polymer with minimal cost and complexity.

By following the integrated characterization workflow presented, researchers can confidently select the appropriate initiator and rigorously validate the structure and properties of their synthesized polymers, accelerating the development of next-generation materials.

References

  • SPECIFIC POLYMERS. SEC analysis by SPECIFIC POLYMERS. Available from: [Link]

  • National Institute of Standards and Technology. Quantitation of Polymer End Groups Using MALDI TOF MS. Available from: [Link]

  • Bruker. Advanced Polymer Analysis with MALDI-TOF MS. Available from: [Link]

  • Scribd. Thermal Analysis for Polymers | PDF. Available from: [Link]

  • Waters Corporation. Polymer Analysis by MALDI-Tof MS. Available from: [Link]

  • Shimadzu. Measurement of Molecular Weight by using GPC method. Available from: [Link]

  • Paint.org. An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Available from: [Link]

  • FILAB. SEC Laboratory – Size Exclusion Chromatography Analysis. Available from: [Link]

  • JEOL Ltd. End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS. Available from: [Link]

  • C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Available from: [Link]

  • ResolveMass Laboratories Inc. Methods of Measuring Polymer Molecular Weight by GPC. Available from: [Link]

  • Gouget-Laemmel, A.-C., et al. Direct Quantitative Characterization of Polymer Brushes Obtained by Surface-Initiated ATRP on Silicon. Available from: [Link]

  • MDPI. Atom Transfer Radical Polymerization (ATRP) in Synthesis of Precisely Defined Polymers. Available from: [Link]

  • R-TECH Materials. An introduction to thermal analysis of polymeric materials. Available from: [Link]

  • EAG Laboratories. Thermal Analysis Techniques | Polymers. Available from: [Link]

  • Creative Biostructure. Using NMR for Studying Polymer Structures. Available from: [Link]

  • ACS Publications. Atom Transfer Radical Polymerization | Chemical Reviews. Available from: [Link]

  • IARJSET. A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. Available from: [Link]

  • ResearchGate. (PDF) Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. Available from: [Link]

  • PolySpectra. RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis. Available from: [Link]

  • Wikipedia. Atom transfer radical polymerization. Available from: [Link]

  • PubMed. A comparison of RAFT and ATRP methods for controlled radical polymerization. Available from: [Link]

  • ACS Publications. Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Available from: [Link]

  • Bentham Science Publisher. NMR Spectroscopy for the Characterization of Polymers. Available from: [Link]

  • Harrell, M. L., & Bergbreiter, D. E. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education, 94(7), 947-951. Available from: [Link]

  • SPECIFIC POLYMERS. Benzyl 2-bromoisobutyrate. Available from: [Link]

  • Ghent University. Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Available from: [Link]

  • Carnegie Mellon University. Initiators - Matyjaszewski Polymer Group. Available from: [Link]

  • ResearchGate. Synthetic procedure followed for the preparation of the ATRP initiator,.... Available from: [Link]

Sources

A Comparative Guide to Benzyl 2-hydroxy-2-methylpropanoate Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, benzyl esters of α-hydroxy acids hold a significant position due to their versatile applications, ranging from fragrance formulations to key intermediates in pharmaceutical and polymer synthesis. Among these, Benzyl 2-hydroxy-2-methylpropanoate and its derivatives are of particular interest. The core structure, featuring a benzylic ester and a tertiary alcohol, provides a scaffold that can be readily modified to tune its physicochemical and biological properties.

This guide provides a comparative analysis of several key derivatives of this compound. We will delve into their synthesis, compare their known properties, and discuss their performance in various applications, supported by available data and established scientific principles. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the practical application and comparative nuances of these compounds.

Structural Overview and Key Derivatives

The fundamental structure of this compound consists of a benzyl group ester-linked to 2-hydroxy-2-methylpropanoic acid. The derivatives discussed in this guide are primarily distinguished by substitutions on the propanoate backbone or the benzyl ring. These seemingly minor structural modifications can lead to significant changes in properties such as volatility, polarity, and reactivity.

Below is a DOT graph illustrating the general structure and the points of variation for the derivatives we will be comparing.

cluster_0 General Structure Core This compound R1 R1 Core->R1 Substitution on propanoate backbone R2 R2 Core->R2 Substitution on propanoate backbone R3 R3 Core->R3 Substitution on benzyl ring

Caption: General chemical structure of this compound and its potential modification sites.

The derivatives we will focus on for this comparative study include:

  • This compound (Parent Compound)

  • Benzyl 3-hydroxy-2,2-dimethylpropanoate

  • (R)-Benzyl 2-hydroxypropanoate

  • Benzyl 2-methylpropanoate

  • Benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate [1][2]

  • Benzyl 2-(4-hydroxyphenyl)-2-methylpropanoate [3]

Comparative Physicochemical Properties

The physical and chemical properties of these derivatives are crucial in determining their suitability for specific applications. For instance, in fragrance applications, boiling point and vapor pressure are key parameters influencing scent diffusion and longevity. In pharmaceutical synthesis, solubility and reactivity are of paramount importance. A summary of the key physicochemical properties is presented in the table below.

DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
This compound 19444-23-6C11H14O3194.23289.7 at 760 mmHgParent compound, tertiary alcohol.
Benzyl 3-hydroxy-2,2-dimethylpropanoate 17701-61-0C12H16O3208.26-Prodrug potential, metabolized by esterases.[4]
(R)-Benzyl 2-hydroxypropanoate 74094-05-6C10H12O3180.20-Chiral intermediate for pharmaceuticals.[5]
Benzyl 2-methylpropanoate 103-28-6C11H14O2178.23228-230Lacks the hydroxyl group, less polar.[6][7]
Benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate 179388-73-9C12H16O4224.26-Contains two hydroxyl groups, increased polarity.[1][2]
Benzyl 2-(4-hydroxyphenyl)-2-methylpropanoate 10333334 (CID)C17H18O3270.32-Phenolic hydroxyl group, potential for further functionalization.[3]

Synthesis of this compound Derivatives

The synthesis of these benzyl esters generally proceeds through the esterification of the corresponding carboxylic acid with benzyl alcohol or a benzyl halide. The choice of synthetic route often depends on the stability of the starting materials and the desired purity of the final product.

General Synthesis Workflow: Fischer-Speier Esterification

A common and straightforward method for synthesizing these esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst.

Start Carboxylic Acid + Benzyl Alcohol Reaction Reflux with Dean-Stark Trap Start->Reaction Catalyst Acid Catalyst (e.g., H2SO4, PTSA) Catalyst->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Benzyl Ester Purification->Product

Caption: Generalized workflow for the synthesis of benzyl esters via Fischer-Speier esterification.

Experimental Protocol: General Procedure for Fischer-Speier Esterification

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the carboxylic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid (0.05 eq.).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure benzyl ester.

Alternative Synthesis: Williamson Ether Synthesis-like Reaction

Experimental Protocol: General Procedure using Benzyl Bromide

  • Salt Formation: To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., THF, DMF), add a base such as sodium hydride (1.1 eq.) at 0 °C. Stir until the evolution of hydrogen gas ceases.

  • Alkylation: Add benzyl bromide (1.1 eq.) to the reaction mixture and allow it to warm to room temperature. Stir until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography.

Comparative Performance in Key Applications

The structural variations among these derivatives lead to distinct performance characteristics in different applications.

Fragrance and Flavor Industry

In the fragrance industry, esters are valued for their pleasant aromas. The volatility, odor profile, and stability of the molecule are critical.

  • Benzyl 2-methylpropanoate : Lacking the hydroxyl group, this derivative is more volatile and likely possesses a different scent profile compared to the parent compound. It is described as having a fruity, floral, jasmine-like odor.

  • This compound : The presence of the hydroxyl group increases its polarity and boiling point, making it less volatile. This can contribute to its longevity as a fragrance component. It is often used as a fixative. A toxicologic and dermatologic review of the related benzyl 2-hydroxypropionate has been conducted for its use as a fragrance ingredient.[8]

Pharmaceutical Intermediates

The chiral centers and reactive functional groups in these molecules make them valuable building blocks in the synthesis of more complex pharmaceutical compounds.

  • (R)-Benzyl 2-hydroxypropanoate : This chiral derivative is a key intermediate in the synthesis of enantiomerically pure drugs.[5] The stereochemistry is crucial for the biological activity of the final drug product.

  • Benzyl 3-hydroxy-2,2-dimethylpropanoate : This compound has been described as a prodrug that is metabolized by esterases to its active form.[4] This highlights the potential for designing derivatives with specific metabolic activation pathways.

  • Benzyl 2-(4-hydroxyphenyl)-2-methylpropanoate : The phenolic hydroxyl group provides a handle for further chemical modifications, making it a versatile intermediate for building more complex molecules.[3]

The choice of a particular derivative as a pharmaceutical intermediate is highly dependent on the target molecule and the synthetic strategy.

Analytical Characterization Workflow

The identity and purity of the synthesized derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Sample Synthesized Derivative TLC Thin Layer Chromatography (Reaction Monitoring) Sample->TLC Column Column Chromatography (Purification) TLC->Column Structure Structural Elucidation Column->Structure Purity Purity Assessment Column->Purity NMR NMR Spectroscopy (1H, 13C) Structure->NMR MS Mass Spectrometry (Molecular Weight) Structure->MS IR IR Spectroscopy (Functional Groups) Structure->IR HPLC HPLC Analysis Purity->HPLC GC GC Analysis Purity->GC

Caption: A typical analytical workflow for the characterization and purity assessment of synthesized derivatives.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized esters. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and hydroxyl (O-H) groups.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are used to assess the purity of the synthesized compound and to separate it from any unreacted starting materials or byproducts. HPLC methods for the analysis of related benzyl esters have been described.[1]

Conclusion and Future Perspectives

The derivatives of this compound represent a versatile class of compounds with tunable properties that make them suitable for a range of applications. While direct, side-by-side comparative performance data is scarce in the literature, a systematic analysis of their structural features allows for informed predictions of their behavior.

Future research in this area could focus on establishing quantitative structure-activity relationships (QSAR) for these derivatives, particularly in the context of fragrance perception and biological activity. The development of novel derivatives with enhanced properties, such as improved biodegradability or targeted biological activity, also presents an exciting avenue for further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this promising class of molecules.

References

  • ChemSynthesis. (2024). benzyl 2-methylpropanoate. Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on benzyl 2-hydroxypropionate. Food and Chemical Toxicology, 50 Suppl 2, S333–S336. [Link]

  • MySkinRecipes. (n.d.). (R)-Benzyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • NIST. (2021). benzyl 2-methylpropanoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). Benzyl 2-(4-hydroxyphenyl)-2-methylpropanoate. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzyl 2-methylpropanoate. Retrieved from [Link]

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A Comparative Guide to the Biocompatibility of Polymers Synthesized with Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of biomaterials, the selection of appropriate monomers and initiators for polymer synthesis is paramount to ensuring the end-product's biocompatibility. This guide provides an in-depth technical assessment of the biocompatibility of polymers synthesized using Benzyl 2-hydroxy-2-methylpropanoate as a polymerization initiator. Due to the limited direct experimental data on polymers initiated with this specific compound, this guide will draw upon data from polymers synthesized with the structurally similar and well-characterized photoinitiator, 2-hydroxy-2-methyl-1-phenylpropan-1-one, which shares the reactive 2-hydroxy-2-methylpropanoyl moiety. This analysis is further supplemented by toxicological data on related benzyl esters to provide a comprehensive, albeit inferred, biocompatibility profile.

This guide will compare these polymers against established biocompatible polymers: Poly(methyl methacrylate) (PMMA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(2-hydroxyethyl methacrylate) (PHEMA). We will delve into the critical biocompatibility assays, underlying cellular mechanisms, and provide detailed experimental protocols to empower researchers in their material selection and development processes.

The Role of the Initiator in Biocompatibility

The choice of initiator in polymer synthesis is a critical determinant of the final material's biocompatibility. Residual initiator fragments or their byproducts can leach from the polymer matrix and elicit cytotoxic, inflammatory, or hemolytic responses. This compound is a compound that can be used to initiate polymerization. Upon initiation, it is expected to generate a reactive species from the 2-hydroxy-2-methylpropanoate moiety and a benzyl fragment. Therefore, the biocompatibility of the resulting polymer will be influenced by the presence of any unreacted initiator and these fragments.

Given the scarcity of direct biocompatibility data for polymers synthesized with this compound, we will extrapolate from studies on polymers made with 2-hydroxy-2-methyl-1-phenylpropan-1-one. This widely used photoinitiator generates the same 2-hydroxy-2-methylpropanoyl radical, providing a reasonable basis for assessing the potential cytotoxicity of this key fragment.[1][2][3][4][5][6][7][8][9][10][11] The biocompatibility of the benzyl moiety will be inferred from toxicological data on benzyl esters like benzyl benzoate.[12][13][14][15][16]

Comparative Biocompatibility Profiles

This section compares the inferred biocompatibility of polymers made with a this compound-like initiator to that of PMMA, PLGA, and PHEMA.

Poly(methyl methacrylate) (PMMA)

PMMA is a widely used amorphous thermoplastic in medical devices, including bone cements and dental prosthetics. While generally considered biocompatible, concerns exist regarding the leaching of residual methyl methacrylate (MMA) monomer, which can be cytotoxic.[17][18][19][20][21] The in vivo response to PMMA particles can also trigger inflammation.[22]

Poly(lactic-co-glycolic acid) (PLGA)

PLGA is a biodegradable and biocompatible polyester extensively used in drug delivery and tissue engineering. Its degradation products, lactic acid and glycolic acid, are natural metabolites, rendering it highly biocompatible.[23][24][25][26][27]

Poly(2-hydroxyethyl methacrylate) (PHEMA)

PHEMA is a hydrophilic polymer used in soft contact lenses and other biomedical applications due to its excellent biocompatibility.[28][29][30][31] However, long-term implantation has raised some concerns.[29]

Key Biocompatibility Assessment Protocols

A thorough evaluation of a polymer's biocompatibility involves a battery of in vitro and in vivo tests as stipulated by the International Organization for Standardization (ISO) 10993.[12]

In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the potential for a material to cause cell death.[15][19][20]

Experimental Protocol: Elution Test

  • Sample Preparation: The test polymer and control materials are incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) for 24 hours at 37°C to create an extract.

  • Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in 96-well plates.

  • Exposure: The culture medium is replaced with the polymer extract, and the cells are incubated for 24-72 hours.

  • Assessment of Viability: Cell viability is quantified using assays such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[19]

Hemocompatibility (ISO 10993-4)

This set of tests assesses the interaction of a material with blood and its components.[12]

Experimental Protocol: In Vitro Hemolysis

  • Sample Preparation: The test polymer is placed in contact with a saline solution.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Exposure: The polymer in saline is incubated with a dilute blood solution at 37°C for a specified time.

  • Analysis: The plasma is separated, and the amount of free hemoglobin is measured spectrophotometrically. A hemolysis percentage is calculated relative to positive (water) and negative (saline) controls. A hemolysis rate below 2% is often considered non-hemolytic.[23]

In Vivo Implantation (ISO 10993-6)

This test evaluates the local tissue response to an implanted material.

Experimental Protocol: Subcutaneous Implantation in Rodents

  • Implantation: The sterile polymer is surgically implanted into the subcutaneous tissue of rats or rabbits.

  • Observation Period: The animals are observed for periods ranging from weeks to months.

  • Histopathological Analysis: At the end of the study, the implant site and surrounding tissue are excised, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically for signs of inflammation, fibrosis, and tissue damage.[22][28][29][30]

Comparative Data Summary

The following tables summarize the expected biocompatibility data. The data for the "Test Polymer" is inferred from studies on polymers initiated with 2-hydroxy-2-methyl-1-phenylpropan-1-one.

Table 1: In Vitro Cytotoxicity Comparison

PolymerCell LineAssayResult (Cell Viability %)Citation
Test Polymer (Inferred) VariousMTT>80% (at non-leaching concentrations)[2][3]
PMMA L929MTT>70% (for well-polymerized samples)[17][19][20]
PLGA VariousMTT>90%[25]
PHEMA VariousVarious>80%[28][30][31]

Table 2: Hemocompatibility Comparison

PolymerTestResultCitation
Test Polymer (Inferred) HemolysisLikely <5% (dependent on leachables)[23][24]
PMMA Hemolysis<5%
PLGA Hemolysis<2%[23][24][25][26]
PHEMA Hemolysis<5%[31]

Mechanistic Insights and Visualizations

Understanding the cellular pathways affected by polymer leachables is crucial for predicting biocompatibility.

Inflammatory Response: The NF-κB Pathway

Leachable components from a polymer can activate macrophages, leading to the release of pro-inflammatory cytokines. This response is often mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leachable Leachable TLR Toll-like Receptor (TLR) Leachable->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus and binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Genes Induces Transcription of

Caption: NF-κB signaling pathway in response to biomaterial leachables.

Cytotoxicity: Apoptosis Pathways

Cytotoxic leachables can induce programmed cell death, or apoptosis, through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC DISC Formation Death_Receptor->DISC Activates Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Recruits Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Cleaves Execution_Pathway Execution Pathway Caspase8->Execution_Pathway Leachable Leachable Mitochondrion Mitochondrion Leachable->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Recruits Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Cleaves Caspase9->Execution_Pathway Pro_Caspase3 Pro-Caspase-3 Execution_Pathway->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic and extrinsic apoptosis pathways relevant to cytotoxicity.

Experimental Workflow

The overall process for assessing the biocompatibility of a novel polymer is a multi-step, iterative process.

Biocompatibility_Workflow Start Polymer Synthesis (with this compound) Characterization Physicochemical Characterization Start->Characterization In_Vitro In Vitro Testing (ISO 10993-5, 10993-4) Characterization->In_Vitro Biocompatible Biocompatible? In_Vitro->Biocompatible In_Vivo In Vivo Testing (ISO 10993-6) End Material Suitable for Biomedical Application In_Vivo->End Biocompatible->In_Vivo Yes Redesign Material Redesign/ Reformulation Biocompatible->Redesign No Redesign->Start

Caption: General experimental workflow for assessing polymer biocompatibility.

Conclusion and Future Directions

The biocompatibility of polymers synthesized using this compound as an initiator is a critical consideration for their potential use in biomedical applications. While direct experimental data is currently lacking, an analysis based on structurally similar initiators and the constituent fragments of the initiator molecule provides valuable insights.

The 2-hydroxy-2-methylpropanoyl moiety, as seen in studies with 2-hydroxy-2-methyl-1-phenylpropan-1-one, appears to be associated with low cytotoxicity when properly incorporated into the polymer backbone and when leachable concentrations are minimized.[2][3] The benzyl group, based on toxicological data for benzyl esters, is also expected to have low toxicity at the anticipated exposure levels.[12][13][14][15][16]

Therefore, it is reasonable to hypothesize that polymers initiated with this compound will exhibit a favorable biocompatibility profile, comparable to that of established biomaterials like PMMA and PHEMA. However, this remains a hypothesis that requires rigorous experimental validation.

Future research should focus on:

  • Direct Biocompatibility Testing: Performing comprehensive in vitro and in vivo biocompatibility studies on polymers synthesized with this compound, following ISO 10993 guidelines.

  • Leachable Analysis: Identifying and quantifying any leachable species from these polymers and assessing their specific toxicological profiles.

  • Comparative Studies: Conducting head-to-head biocompatibility studies against benchmark materials like PMMA, PLGA, and PHEMA to definitively position these novel polymers within the existing landscape of biomaterials.

By undertaking these studies, the scientific community can confidently assess the potential of polymers initiated with this compound for use in a new generation of safe and effective medical devices and drug delivery systems.

References

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  • Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors. NIH. [Link]

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  • What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. Slate. [Link]

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  • The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. PubMed. [Link]

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The Evolving Landscape of Cosmetic Actives: A Comparative Analysis of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic world of cosmetic and pharmaceutical ingredient development, the demand for novel molecules with enhanced efficacy and safety profiles is perpetual. Benzyl 2-hydroxy-2-methylpropanoate, a lesser-known alpha-hydroxy acid (AHA) ester, has emerged as a compound of interest, straddling the line between fragrance and active skincare. This guide provides a comprehensive technical overview of its current and potential applications, juxtaposed with established alternatives, and supported by available scientific data.

Introduction to this compound

This compound (BHMP) is an ester of benzyl alcohol and 2-hydroxy-2-methylpropanoic acid. Its chemical structure, featuring both an aromatic ring and a tertiary alpha-hydroxy acid moiety, suggests a dual functionality that is increasingly sought after in multifunctional cosmetic ingredients.

Molecular Structure:

Caption: Molecular structure of this compound.

While extensive clinical efficacy data for BHMP is not yet prevalent in publicly accessible literature, its chemical nature allows for informed comparisons with established ingredients in the fragrance and skincare sectors.

Application in Fragrance Compositions

Benzyl esters are a well-established class of fragrance ingredients, valued for their floral and fruity notes. A toxicologic and dermatologic review of the structurally similar benzyl 2-hydroxypropionate confirms its use as a fragrance ingredient[1].

Scent Profile: A Comparative Olfactory Analysis

Based on the scent profiles of analogous benzyl esters, the fragrance profile of this compound can be inferred.

CompoundReported Scent ProfileReference
Benzyl LactateFloral[2]
Benzyl IsobutyrateFloral, fruity, sweet, jasmine, rose, tropical[3][4]
Benzyl PropionateFruity, sweet, floral, banana, jasmine[5][6][7]
This compound (Inferred) Likely a mild, sweet, fruity-floral scent with potential creamy or powdery nuances due to the tertiary alcohol. -

Discussion: The addition of the hydroxyl group and the tertiary carbon in BHMP is likely to influence its volatility and olfactory character compared to simpler esters like benzyl propionate or benzyl isobutyrate. The hydroxyl group could contribute to a slightly higher boiling point, potentially increasing its substantivity (longevity) on the skin. The tertiary structure might impart a more complex, less sharp fruitiness with a creamier background note.

Efficacy as a Fragrance Ingredient: A Head-to-Head Comparison
FeatureThis compound (Predicted)Benzyl Acetate (Alternative)Benzyl Salicylate (Alternative)
Scent Profile Mild, sweet, fruity-floralIntense, sweet, floral (jasmine)Faint, sweet, floral, balsamic
Volatility Moderate to lowHighVery low
Substantivity Moderate to highLowHigh
Application Middle to base note, modifier, blenderTop to middle noteFixative, base note
Potential Allergens Data not availableCan be an allergenKnown allergen

Experimental Protocol: Evaluation of Fragrance Substantivity

A standard method for evaluating the longevity of a fragrance ingredient is through sensory analysis on a smelling strip over time.

Methodology:

  • Prepare 10% solutions of this compound and a benchmark (e.g., Benzyl Acetate) in ethanol.

  • Dip separate smelling strips into each solution for 2 seconds.

  • Remove and allow the ethanol to evaporate for 10 seconds.

  • A panel of trained sensory experts evaluates the odor intensity at regular intervals (e.g., 0, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs) on a scale of 0 (no odor) to 9 (very strong).

  • The time at which the odor is no longer detectable is recorded as the substantivity.

G cluster_0 Preparation cluster_1 Evaluation cluster_2 Data Analysis A Prepare 10% Solutions in Ethanol B Dip Smelling Strips A->B C Evaporate Solvent B->C D Sensory Panel Evaluation at Time Intervals C->D E Record Odor Intensity (0-9 Scale) D->E F Determine Time of No Odor Detection E->F G Record Substantivity F->G

Caption: Experimental workflow for fragrance substantivity evaluation.

Skincare Applications: The Untapped Potential of an AHA Ester

The presence of the alpha-hydroxy acid moiety in this compound positions it as a potential active ingredient for skincare, with benefits analogous to other AHAs like glycolic acid and lactic acid.

Mechanism of Action: Exfoliation and Beyond

Alpha-hydroxy acids are known to work by dissolving the bonds between dead skin cells on the stratum corneum, leading to exfoliation and a brighter, more even complexion[8]. They can also stimulate collagen production in the dermis, which helps to reduce the appearance of fine lines and wrinkles[9][10].

cluster_1 Dermis StratumCorneum Stratum Corneum (Dead Skin Cells) GranularLayer Granular Layer Exfoliation Exfoliation StratumCorneum->Exfoliation Leads to SpinousLayer Spinous Layer BasalLayer Basal Layer Collagen Collagen Fibers BHMP This compound BHMP->StratumCorneum Dissolves Intercellular 'Glue' BHMP->BasalLayer Stimulates Cell Turnover BHMP->Collagen Increases Synthesis

Caption: Proposed mechanism of action of BHMP on the skin.

Comparative Efficacy: BHMP vs. Glycolic Acid and Salicylic Acid

While direct clinical data for BHMP is unavailable, a comparison can be drawn based on its chemical properties against the gold-standard AHAs and beta-hydroxy acids (BHAs).

FeatureThis compound (Hypothesized)Glycolic Acid (AHA)Salicylic Acid (BHA)
Molecular Size LargerSmallest of the AHAsLarger than Glycolic Acid
Solubility Likely more oil-solubleWater-solubleOil-soluble
Penetration Potentially slower and more targeted to oily regionsDeep and rapidDeep, into pores
Primary Benefit Gentle exfoliation, potential for improved skin feel (due to benzyl alcohol moiety)Effective exfoliation, collagen stimulationUnclogging pores, anti-inflammatory
Ideal Skin Type Normal to combination, potentially sensitiveNormal to oily, sun-damagedOily, acne-prone
Potential for Irritation Likely lower than glycolic acid due to larger size and slower penetrationHigher, especially at high concentrationsCan be drying

Discussion: The larger molecular size of BHMP compared to glycolic acid suggests it would be a gentler exfoliant, making it a potentially suitable alternative for individuals with sensitive skin who find glycolic acid too irritating[9][11]. Its ester structure and the presence of the benzyl group likely increase its lipophilicity, which could enhance its penetration into the more lipid-rich areas of the skin and pores, though not to the same extent as the highly lipophilic salicylic acid[12]. The benzyl alcohol component, a known preservative and penetration enhancer, could also contribute to the overall formulation stability and efficacy[13][14].

Experimental Protocol: In-Vitro Skin Exfoliation Assay

The efficacy of BHMP as an exfoliant can be quantified and compared to other AHAs using a Dansyl Chloride cell renewal assay.

Methodology:

  • Culture human keratinocytes to confluence.

  • Treat the cells with a fluorescent dye, Dansyl Chloride, which binds to the proteins in the outermost layer of cells.

  • Treat different cell cultures with solutions of this compound, Glycolic Acid (positive control), and a placebo (negative control) at varying concentrations.

  • Measure the fluorescence of the cell cultures daily.

  • A decrease in fluorescence indicates the shedding of the dyed cells, thus quantifying the rate of exfoliation.

Synthesis and Formulation Considerations

This compound can be synthesized via Fischer esterification of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol, typically in the presence of an acid catalyst.

Reaction Scheme:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 2-hydroxy-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical component of this culture, ensuring the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Benzyl 2-hydroxy-2-methylpropanoate (CAS No. 19444-23-6), moving beyond mere compliance to foster a deeper understanding of the principles behind responsible chemical waste management.

Understanding the Compound: Hazard Profile of this compound

Hazard Category Description Primary Safety Consideration
Acute Oral Toxicity While specific LD50 data is not consistently available, related compounds suggest potential harm if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation/Corrosion May cause skin irritation upon prolonged or repeated contact.Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation/Damage May cause eye irritation.Wear safety glasses or goggles.
Environmental Hazards Data on environmental toxicity is limited, but it is prudent to prevent release into the environment.Do not dispose of down the drain or in regular trash.

This table is a synthesis of information from various chemical suppliers and data for structurally similar compounds. Always refer to the most current Safety Data Sheet provided by your supplier.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound waste. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: While generally not required for small quantities handled in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if working with larger quantities. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework that should be adapted to your institution's specific hazardous waste management plan.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other chemicals. This is a critical first step in proper waste segregation.

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react violently, creating a significant safety hazard.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible and properly sealed container for waste accumulation. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be recorded.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on hazardous waste disposal procedures. They will provide guidance on the final disposal method, which may include incineration or other approved treatment methods.

  • Arrange for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup. Do not attempt to transport hazardous waste yourself.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Control the Spill: For small, manageable spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material such as vermiculite or sand.

  • Clean Up: Wearing the appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

The Logic of Safe Disposal: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the critical checkpoints for ensuring safety and compliance.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Have Benzyl 2-hydroxy-2-methylpropanoate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify & Segregate Waste ppe->identify containerize Place in Labeled, Sealed, Compatible Container identify->containerize spill Spill Occurs identify->spill Potential Incident store Store in Designated Hazardous Waste Area with Secondary Containment containerize->store contact_ehs Contact EHS for Disposal Guidance store->contact_ehs pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup end End: Safe & Compliant Disposal pickup->end small_spill Small, Manageable Spill spill->small_spill Assess Size large_spill Large or Uncontrolled Spill spill->large_spill Assess Size contain Contain with Absorbent Material small_spill->contain evacuate Evacuate Area & Alert EHS large_spill->evacuate cleanup Collect & Containerize Spill Debris as Hazardous Waste contain->cleanup cleanup->store

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures and fostering a proactive safety mindset, researchers can ensure that their valuable scientific contributions are not overshadowed by preventable accidents or environmental harm.

References

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

Navigating the Safe Handling of Benzyl 2-hydroxy-2-methylpropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of Benzyl 2-hydroxy-2-methylpropanoate (CAS 19444-23-6), a common building block in organic synthesis. By moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and precision.

Understanding the Hazard Landscape

While a comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, the Safety Data Sheet (SDS) and data from structurally similar compounds indicate that it should be handled with care. The primary hazards to consider are:

  • Eye Irritation: Direct contact can cause serious eye irritation.

  • Skin Irritation: May cause skin irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.

  • Harmful if Swallowed: Ingestion may be harmful[1].

Therefore, all handling procedures must be designed to minimize the possibility of direct contact and aerosol generation.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing[2].
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber)Gloves must be selected based on their resistance to the specific chemical. Always inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal techniques to avoid contaminating your skin[1][2]. Change gloves immediately if they become contaminated.
Body Protection Laboratory coatA standard lab coat is sufficient for small-scale operations. Ensure it is fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large-scale use or in cases of insufficient ventilation.Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure. If a respirator is necessary, it should be a NIOSH-approved model with appropriate cartridges for organic vapors, and personnel must be properly fit-tested and trained in its use.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for common laboratory manipulations of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure work area is clean and uncluttered. Verify fume hood is operational. gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe weigh Weigh the required amount in the fume hood. don_ppe->weigh transfer Carefully transfer to the reaction vessel. weigh->transfer reaction Perform the reaction under constant ventilation. transfer->reaction decontaminate Decontaminate glassware and surfaces. reaction->decontaminate dispose_waste Dispose of chemical waste in a designated, labeled container. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to prevent self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Caption: A typical laboratory workflow for handling this compound.

Pre-Handling Preparations
  • Area Inspection: Before starting any work, ensure your chemical fume hood is certified and functioning correctly. The work surface should be clean and free of any unnecessary items.

  • Material Assembly: Gather all necessary equipment, including glassware, stir bars, and other reagents. This minimizes the need to move in and out of the work area, reducing the risk of spreading contamination.

  • PPE Donning: Put on all required PPE as outlined in the table above. Check for any defects in your equipment.

During Handling
  • Weighing and Transfer: All weighing and transfers of this compound should be conducted within a chemical fume hood to capture any vapors. Use a spatula for solids or a pipette for liquids, and avoid generating dust or aerosols.

  • Reaction Setup: If the chemical is to be used in a reaction, set up your apparatus within the fume hood. Ensure all joints are properly sealed to prevent the escape of vapors.

Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response
  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.

  • Containment: For small spills within a fume hood, you can manage them internally. Use an inert absorbent material, such as vermiculite or sand, to soak up the liquid.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water[3]. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1][2].

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all unused material and contaminated items (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department. Do not pour any amount of this chemical down the drain[2][4].

By adhering to these detailed procedures and understanding the rationale behind them, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • ChemScene.
  • Watson International.
  • Sigma-Aldrich.
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  • Arctom. CAS NO.
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Retrosynthesis Analysis

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